molecular formula C20H11F6N3O2 B15574009 JXL069 CAS No. 2260696-63-5

JXL069

Cat. No.: B15574009
CAS No.: 2260696-63-5
M. Wt: 439.3 g/mol
InChI Key: IGVIZFSCSSEYDA-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JXL069 is a useful research compound. Its molecular formula is C20H11F6N3O2 and its molecular weight is 439.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2260696-63-5

Molecular Formula

C20H11F6N3O2

Molecular Weight

439.3 g/mol

IUPAC Name

(E)-3-[1-[[3,5-bis(trifluoromethyl)phenyl]methyl]pyrrolo[2,3-b]pyridin-3-yl]-2-cyanoprop-2-enoic acid

InChI

InChI=1S/C20H11F6N3O2/c21-19(22,23)14-4-11(5-15(7-14)20(24,25)26)9-29-10-13(6-12(8-27)18(30)31)16-2-1-3-28-17(16)29/h1-7,10H,9H2,(H,30,31)/b12-6+

InChI Key

IGVIZFSCSSEYDA-WUXMJOGZSA-N

Origin of Product

United States

Foundational & Exploratory

JXL069: A Novel Mitochondrial Pyruvate Carrier Inhibitor for Hair Follicle Stem Cell Activation - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JXL069 is an experimental small molecule that has demonstrated significant potential in the field of hair restoration. As a potent and selective inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC), this compound offers a novel, non-hormonal approach to treating hair loss, including androgenetic alopecia.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound in hair follicle stem cells (HFSCs), supported by quantitative data, detailed experimental protocols, and visualizations of the key biological pathways. This compound was developed at the University of California, Los Angeles (UCLA) and is being developed commercially by Pelage Pharmaceuticals, which is conducting clinical trials with a related molecule, PP405.[1][2]

The core mechanism of this compound revolves around the metabolic reprogramming of HFSCs. By inhibiting the MPC, this compound blocks the transport of pyruvate into the mitochondria, a critical step in cellular respiration.[1][2] This blockade forces the cells to shift their metabolism towards glycolysis, resulting in the increased production and accumulation of lactate (B86563).[3][4][5][6][7] Elevated lactate levels act as a key signaling molecule that awakens dormant or quiescent HFSCs, prompting them to enter the anagen (growth) phase of the hair cycle and stimulate new hair growth.[3][4][5][6][7]

Core Mechanism of Action in Hair Follicle Stem Cells

The cyclical nature of hair growth is dependent on the activity of HFSCs located in the bulge region of the hair follicle.[3] These stem cells are typically in a state of quiescence but can be activated to initiate a new hair growth cycle.[6] A failure of HFSCs to activate is a key contributor to hair loss.[6]

This compound's mechanism of action directly targets the metabolic state of these quiescent HFSCs:

  • Inhibition of the Mitochondrial Pyruvate Carrier (MPC) : this compound is a potent and selective inhibitor of the MPC, a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix.[1][2]

  • Metabolic Shift to Glycolysis : By blocking pyruvate's entry into the mitochondria, this compound disrupts the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. This forces the HFSCs to rely more heavily on glycolysis for their energy needs.[3][4][5]

  • Increased Lactate Production : A direct consequence of this metabolic shift is the conversion of pyruvate to lactate by the enzyme lactate dehydrogenase (LDH).[3][6][7] Studies have shown that HFSCs naturally exhibit higher glycolytic activity and produce more lactate compared to other epidermal cells.[3][4][5] Pharmacological inhibition of MPC with compounds like this compound further amplifies this lactate production.[3][6]

  • Activation of Hair Follicle Stem Cells : The resulting increase in intracellular lactate concentration serves as a critical signal to awaken quiescent HFSCs.[3][4][5][7] This activation leads to the proliferation and differentiation of these stem cells, initiating the anagen phase of the hair cycle and promoting the growth of new hair.[3][6]

Quantitative Data

The following tables summarize the key quantitative data available for this compound and related MPC inhibitors.

Table 1: In Vitro Efficacy of this compound as a Mitochondrial Pyruvate Carrier Inhibitor

CompoundTargetAssayIC50 (nM)Cell Line
This compound Mitochondrial Pyruvate Carrier (MPC)Pyruvate-fueled Oxygen Consumption Rate16.6 and 42.8MCF10A
JXL001 (UK-5099 analog)Mitochondrial Pyruvate Carrier (MPC)Pyruvate-fueled Oxygen Consumption RateNot specified, but higher than this compoundMCF10A

Note: The two IC50 values for this compound may represent different experimental runs or conditions.

Table 2: In Vivo Efficacy of this compound in Promoting Hair Growth in Mice

CompoundAnimal ModelTreatmentConcentrationDurationObserved Effects
This compound C57BL/6J mice (shaved at postnatal day 50)Topical20 µM in lotionEvery other day for 2 weeksPromoted obvious hair growth. Pigmentation and initial hair growth observed after 8 days, with a full coat of hair after 14 days.

Note: While the in vivo studies demonstrated a clear effect, the authors noted that the hair growth assay is not highly quantitative.[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

In Vitro Oxygen Consumption Rate (OCR) Assay for MPC Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the mitochondrial pyruvate carrier.

Cell Line: MCF10A human breast epithelial cells.

Protocol:

  • Cell Culture: Culture MCF10A cells in standard growth medium until they reach approximately 80% confluency.

  • Cell Permeabilization: Gently permeabilize the cells to allow for the direct measurement of mitochondrial respiration.

  • Seahorse XF Analyzer: Use a Seahorse XF Extracellular Flux Analyzer to measure the oxygen consumption rate (OCR).

  • Substrate Addition: Provide pyruvate as the sole substrate for mitochondrial respiration.

  • This compound Treatment: Treat the permeabilized cells with a range of this compound concentrations.

  • Data Acquisition: Measure the OCR in real-time. The inhibition of pyruvate-fueled OCR is directly proportional to the inhibition of the MPC.

  • IC50 Calculation: Plot the OCR against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Lactate Production Assay

Objective: To quantify the increase in lactate production in cells treated with an MPC inhibitor.

Note: This protocol is based on studies using UK-5099, a related MPC inhibitor, and can be adapted for this compound.

Cell Line: Primary hair follicle stem cells isolated from mice or a relevant keratinocyte cell line.

Protocol:

  • Cell Culture: Isolate and culture primary HFSCs or culture a suitable keratinocyte cell line.

  • This compound Treatment: Treat the cells with this compound at a concentration of 10 µM (a concentration shown to be effective for lactate production with related compounds) for a specified period (e.g., 24-48 hours).[3]

  • Lactate Measurement: Collect the cell culture medium and/or cell lysates.

  • Lactate Assay Kit: Use a commercially available lactate assay kit to measure the concentration of lactate. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Data Analysis: Normalize the lactate concentration to the total protein content or cell number. Compare the lactate levels in this compound-treated cells to vehicle-treated control cells to determine the fold-increase in lactate production.

In Vivo Hair Growth Assay in Mice

Objective: To evaluate the efficacy of topically applied this compound in promoting hair growth.

Animal Model: C57BL/6J mice.

Protocol:

  • Synchronization of Hair Follicles: Shave the dorsal skin of C57BL/6J mice at postnatal day 50 to synchronize the hair follicles in the telogen (resting) phase.

  • Topical Formulation: Prepare a topical formulation of this compound at a concentration of 20 µM in a suitable vehicle, such as a lotion.[6]

  • Treatment Application: Apply the this compound formulation topically to the shaved dorsal skin of the mice every other day for a period of two weeks.[6] A control group should be treated with the vehicle alone.

  • Observation and Documentation: Visually inspect and photograph the treated areas at regular intervals (e.g., daily or every other day).

  • Assessment of Hair Growth: Monitor for signs of anagen induction, including skin pigmentation (darkening) and the emergence of new hair shafts. The time to the first appearance of hair and the extent of hair coverage can be used as semi-quantitative measures of efficacy.

Signaling Pathways and Logical Relationships

The mechanism of this compound is primarily a metabolic one, leading to the activation of HFSCs. The following diagrams illustrate the key pathways and logical flows.

JXL069_Mechanism_of_Action This compound This compound MPC Mitochondrial Pyruvate Carrier (MPC) This compound->MPC Inhibits Pyruvate_Mito Pyruvate Entry into Mitochondria MPC->Pyruvate_Mito TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate_Mito->TCA_Cycle Fuels Pyruvate_Cyto Cytosolic Pyruvate Pyruvate_Cyto->Pyruvate_Mito Transport Lactate Lactate Pyruvate_Cyto->Lactate Conversion LDH Lactate Dehydrogenase (LDH) HFSC_Activation Hair Follicle Stem Cell Activation Lactate->HFSC_Activation Signals Hair_Growth Hair Growth (Anagen Induction) HFSC_Activation->Hair_Growth Leads to Experimental_Workflow_In_Vitro cluster_OCR MPC Inhibition Assay cluster_Lactate Lactate Production Assay OCR_Cells Permeabilized MCF10A Cells OCR_Treatment Treat with this compound (Dose-Response) OCR_Cells->OCR_Treatment OCR_Measurement Measure Oxygen Consumption Rate (OCR) OCR_Treatment->OCR_Measurement OCR_Result Determine IC50 OCR_Measurement->OCR_Result Lactate_Cells Primary HFSCs or Keratinocytes Lactate_Treatment Treat with this compound (e.g., 10 µM) Lactate_Cells->Lactate_Treatment Lactate_Measurement Measure Lactate Concentration Lactate_Treatment->Lactate_Measurement Lactate_Result Quantify Increase in Lactate Lactate_Measurement->Lactate_Result Experimental_Workflow_In_Vivo Start Synchronize Hair Follicles in Telogen (Shaving) Treatment Topical Application of this compound (20 µM in lotion) Start->Treatment Control Topical Application of Vehicle Control Start->Control Observation Daily Observation and Photography for 2 Weeks Treatment->Observation Control->Observation Analysis Assess Skin Pigmentation and Hair Growth Observation->Analysis

References

JXL069: A Potent Inhibitor of Mitochondrial Pyruvate Transport for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

JXL069 is a potent and selective experimental drug that acts as an inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC).[1][2] By blocking the transport of pyruvate into the mitochondria, this compound effectively disrupts a central node in cellular metabolism, forcing a shift from mitochondrial respiration towards glycolysis. This mechanism of action has generated significant interest in its potential therapeutic applications, particularly in oncology and regenerative medicine. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visualizations of its metabolic impact and synthesis.

The Role of this compound in Mitochondrial Pyruvate Transport

This compound is a derivative of the known MPC inhibitor UK-5099 and features a 7-azaindole (B17877) heterocycle.[3][4] The mitochondrial pyruvate carrier is a protein complex located on the inner mitochondrial membrane, composed of two essential subunits, MPC1 and MPC2. It facilitates the transport of pyruvate, the end product of glycolysis, from the cytoplasm into the mitochondrial matrix. Once inside the mitochondria, pyruvate is converted to acetyl-CoA, which then fuels the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation, the primary pathway for ATP production in most cells.

By inhibiting the MPC, this compound blocks this critical step in cellular respiration.[1] This forces cells to rely more heavily on anaerobic glycolysis for their energy needs, leading to an increased conversion of pyruvate to lactate (B86563) in the cytoplasm.[3] This metabolic reprogramming has profound implications for various cellular processes and is a key area of investigation for therapeutic intervention in diseases with altered metabolism, such as cancer.

Quantitative Data on this compound Inhibitory Activity

The inhibitory potency of this compound has been characterized in multiple studies, demonstrating its high affinity for the mitochondrial pyruvate carrier. The following tables summarize the key quantitative data available for this compound.

Parameter Value Assay Conditions Reference
IC5042.8 nMInhibition of pyruvate-fueled respiration in permeabilized cells.[3]
IC50~ 0.53 µMMPC1/2-mediated pyruvate transport assays.
EC50~ 1–2 µMReduction of mitochondrial oxygen consumption in cancer cell lines.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 7-azaindole.[3][4]

Step 1: Benzylation of 7-azaindole

  • To a solution of 7-azaindole in dry dimethylformamide (DMF), add 3,5-bis(trifluoromethyl)benzyl bromide and potassium hydroxide (B78521) (KOH) at 0°C.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting N-benzylated 7-azaindole by column chromatography.

Step 2: Vilsmeier-Haack Formylation

  • Treat the N-benzylated 7-azaindole with a Vilsmeier reagent (e.g., phosphoryl chloride and DMF) to introduce a formyl group at the C3 position.

  • Work up the reaction to isolate the 3-formyl-7-azaindole derivative.

Step 3: Knoevenagel Condensation

  • React the 3-formyl-7-azaindole derivative with ethyl 2-cyanoacetate in the presence of a base (e.g., piperidine) to form the corresponding ethyl ester.

Step 4: Saponification

  • Hydrolyze the ethyl ester using an aqueous solution of lithium hydroxide (LiOH) to yield the final product, this compound (3-[1-[[3,5-bis(trifluoromethyl)phenyl]methyl]pyrrolo[2,3-b]pyridin-3-yl]-2-cyanoprop-2-enoic acid).[3][4]

Measurement of Mitochondrial Pyruvate Carrier Activity using [¹⁴C]Pyruvate Uptake

This protocol is adapted from established methods for measuring MPC activity in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Uptake buffer (e.g., containing KCl, EGTA, and a buffer like HEPES)

  • [¹⁴C]Pyruvate (radiolabeled)

  • Unlabeled pyruvate

  • MPC inhibitor (e.g., UK-5099 as a positive control, or this compound)

  • Stop buffer (e.g., ice-cold uptake buffer containing a high concentration of an MPC inhibitor)

  • Scintillation fluid and vials

Procedure:

  • Pre-warm the isolated mitochondria in uptake buffer at the desired temperature (e.g., 25°C).

  • Initiate the uptake by adding a mixture of [¹⁴C]pyruvate and unlabeled pyruvate to the mitochondrial suspension. For inhibitor studies, pre-incubate the mitochondria with the inhibitor (e.g., this compound) for a defined period before adding the pyruvate mixture.

  • At specific time points, terminate the transport by adding an excess of ice-cold stop buffer.

  • Rapidly separate the mitochondria from the uptake medium by centrifugation or filtration through a membrane.

  • Wash the mitochondrial pellet to remove any externally bound radiolabel.

  • Lyse the mitochondria and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the rate of pyruvate uptake and determine the IC50 value for this compound by measuring uptake at various inhibitor concentrations.

Assessment of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol outlines a general procedure for measuring the effect of this compound on cellular respiration using extracellular flux analysis.

Materials:

  • Adherent cells cultured in a Seahorse XF plate

  • Assay medium (e.g., DMEM with specific substrates)

  • This compound

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/antimycin A (Complex I and III inhibitors)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and grow.

  • One hour before the assay, replace the growth medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator.

  • Load the sensor cartridge with the compounds to be injected: this compound, oligomycin, FCCP, and rotenone/antimycin A.

  • Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.

  • Establish a baseline OCR measurement.

  • Inject this compound and measure the change in OCR to determine its effect on pyruvate-driven respiration.

  • Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function (e.g., ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption).

  • Analyze the data to quantify the inhibitory effect of this compound on mitochondrial respiration.

Visualizations

Signaling Pathway of MPC Inhibition

MPC_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_cancer Cancer Cell Effects Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Lactate Lactate Pyruvate_cyto->Lactate LDH MPC MPC Pyruvate_cyto->MPC Warburg ↑ Warburg Effect Pyruvate_cyto->Warburg Pyruvate_mito Pyruvate AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS MPC->Pyruvate_mito This compound This compound This compound->MPC Glutaminolysis ↑ Glutaminolysis This compound->Glutaminolysis Proliferation ↓ Proliferation This compound->Proliferation Stemness ↓ Stemness Markers (e.g., Bmi1) This compound->Stemness

Caption: this compound inhibits the mitochondrial pyruvate carrier (MPC).

Experimental Workflow for this compound Synthesis

JXL069_Synthesis_Workflow Start 7-azaindole Step1 Benzylation (+ 3,5-bis(trifluoromethyl)benzyl bromide) Start->Step1 Intermediate1 N-benzylated 7-azaindole Step1->Intermediate1 Step2 Vilsmeier-Haack Formylation Intermediate1->Step2 Intermediate2 3-formyl-N-benzylated 7-azaindole Step2->Intermediate2 Step3 Knoevenagel Condensation (+ ethyl 2-cyanoacetate) Intermediate2->Step3 Intermediate3 Ethyl Ester Intermediate Step3->Intermediate3 Step4 Saponification (LiOH) Intermediate3->Step4 End This compound Step4->End

Caption: Synthetic route for this compound.

Therapeutic Implications and Future Directions

The ability of this compound to modulate cellular metabolism has significant therapeutic implications. In oncology, many cancer cells exhibit the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen.[5] By further inhibiting mitochondrial pyruvate utilization, this compound can potentially exploit this metabolic vulnerability.[6] Research suggests that MPC inhibition can suppress tumor growth and may act synergistically with other therapies that target cancer metabolism.[5] For instance, by blocking pyruvate entry into the TCA cycle, cancer cells may become more reliant on alternative pathways like glutaminolysis, opening up new avenues for combination therapies.[5] Furthermore, MPC inhibition has been linked to a reduction in cancer stem cell markers, suggesting a role in targeting the tumor-initiating cell population.[7]

Beyond cancer, the modulation of cellular metabolism by this compound is being explored in other fields. For example, its ability to increase lactate production has been shown to activate hair follicle stem cells, indicating potential as a treatment for alopecia.[3][8]

Future research will likely focus on elucidating the full range of cellular signaling pathways affected by this compound and other MPC inhibitors. Further preclinical and clinical studies are needed to validate their therapeutic efficacy and safety in various disease models. The development of more potent and selective MPC inhibitors, guided by the structure-activity relationships established from compounds like this compound, will continue to be an active area of research.

References

JXL069: A Technical Guide to a Selective Mitochondrial Pyruvate Carrier Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of JXL069, a potent and selective small-molecule inhibitor of the Mitochondrial Pyruvate (B1213749) Carrier (MPC). This compound serves as a critical research tool for investigating cellular metabolism and holds therapeutic potential, particularly in regenerative medicine and oncology.

Core Mechanism of Action

This compound's primary function is the selective inhibition of the Mitochondrial Pyruvate Carrier (MPC), a protein complex located on the inner mitochondrial membrane. The MPC is essential for transporting pyruvate, the end product of glycolysis, from the cytoplasm into the mitochondrial matrix.[1][2][3][4]

By blocking this gateway, this compound prevents pyruvate from being used as a fuel source for mitochondrial respiration (i.e., the Krebs cycle and oxidative phosphorylation).[1][2] This blockade forces a significant metabolic shift within the cell. Deprived of its primary mitochondrial fuel, the cell increases its reliance on glycolysis and the subsequent conversion of pyruvate to lactate (B86563) in the cytoplasm.[1][2][4][5] This rerouting of pyruvate metabolism is a key signaling event that can influence various cellular processes.[1][5]

JXL069_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH MPC MPC Pyruvate->MPC Transport Pyruvate_mito Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate_mito->Acetyl-CoA TCA Cycle\n& OXPHOS TCA Cycle & OXPHOS Acetyl-CoA->TCA Cycle\n& OXPHOS MPC->Pyruvate_mito This compound This compound This compound->MPC Inhibition

This compound blocks the MPC, halting pyruvate entry into the mitochondria.

Signaling Pathways and Therapeutic Rationale

The metabolic reprogramming induced by this compound has significant implications for cell signaling and function, most notably in the context of hair follicle stem cells (HFSCs).

Activation of Hair Follicle Stem Cells:

Research has shown that HFSCs exist in a dormant, low-energy state (telogen phase).[1] The metabolic shift towards lactate production, induced by MPC inhibition, acts as a crucial signal to awaken these dormant stem cells.[1][5][6] Increased lactate dehydrogenase (LDH) activity, which converts pyruvate to lactate, is correlated with HFSC activation and the initiation of the hair growth phase (anagen).[5][7] By pharmacologically inducing this metabolic state, this compound can promote the transition from telogen to anagen, stimulating hair growth.[2][5][8][9] This provides a novel, non-hormonal approach for treating conditions like androgenetic alopecia.[1][3]

HFSC_Activation_Pathway This compound This compound MPC MPC Inhibition This compound->MPC Metabolic_Shift Shift to Glycolysis MPC->Metabolic_Shift Lactate Increased Lactate Production (LDH) Metabolic_Shift->Lactate HFSC Dormant HFSC (Telogen) Lactate->HFSC Activation Signal HFSC_Active Activated HFSC (Anagen) HFSC->HFSC_Active Hair_Growth Hair Growth HFSC_Active->Hair_Growth

Metabolic shift induced by this compound leads to hair follicle stem cell activation.

Relevance to JAK-STAT Pathway:

While the primary mechanism involves metabolic reprogramming, the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is also a critical regulator of the hair cycle. Pharmacological inhibition of the JAK-STAT pathway has been shown to independently promote rapid hair growth by stimulating HFSC activation.[10] Some research suggests that metabolic activators, like those that increase lactate, can influence JAK-STAT signaling.[11] Therefore, this compound's metabolic effects may converge with or influence pro-growth pathways like JAK-STAT, representing a potential area for further investigation.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified in various assays. It is crucial to note that IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary significantly based on the assay type, cell line, and experimental conditions.[12][13]

ParameterValueAssay Type / ContextSource(s)
IC50 42.8 nMDirect MPC Inhibition[4][14]
IC50 ~0.53 µMMPC1/2-mediated pyruvate transport assay[2][4]
EC50 ~1–2 µMReduction of mitochondrial oxygen consumption in cancer cell lines[2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound and its effects.

4.1. MPC Inhibition Assay (Cell-Based Lactate Production)

This assay indirectly measures MPC inhibition by quantifying the resulting increase in lactate secretion, a direct consequence of pyruvate being diverted from the mitochondria.[5]

  • Objective: To screen compounds for MPC inhibitory activity by measuring their effect on cellular lactate production.

  • Methodology:

    • Cell Culture: Plate a suitable cell line (e.g., MCF10A) in a multi-well plate and grow to confluence.[5]

    • Compound Treatment: Replace the growth medium with a fresh medium containing the test compound (e.g., this compound at various concentrations, typically up to 10 µM) or a vehicle control (e.g., DMSO).[15]

    • Incubation: Incubate the cells for a defined period to allow for the compound to take effect and for lactate to accumulate in the medium.

    • Sample Collection: Collect aliquots of the culture medium from each well.

    • Lactate Measurement: Quantify the lactate concentration in the collected medium using a commercial lactate assay kit, which typically measures the production of a fluorescent or colorimetric product in an enzyme-coupled reaction.

    • Data Analysis: Normalize the lactate production rates to cell number or protein concentration. Compare the lactate production in compound-treated cells to vehicle-treated controls to determine the compound's potency.

4.2. Mitochondrial Pyruvate Carrier (MPC) Activity Assay (Radiolabeled Pyruvate Uptake)

This is a direct functional assay measuring the transport of pyruvate into isolated mitochondria.

  • Objective: To directly measure the rate of pyruvate transport into mitochondria and its inhibition by this compound.

  • Methodology:

    • Mitochondrial Isolation: Isolate mitochondria from a relevant tissue (e.g., mouse liver) or cell line using differential centrifugation.[16]

    • Assay Buffer Preparation: Prepare an assay buffer containing radiolabeled [14C]pyruvate.[16]

    • Initiation of Uptake: Add the isolated mitochondria to the assay buffer to initiate pyruvate uptake. For inhibitor studies, pre-incubate the mitochondria with this compound or a known inhibitor like α-cyano-4-hydroxycinnamate (CHC) as a control.[16]

    • Stopping the Reaction: After a short incubation period (e.g., 10-60 seconds), halt the transport process rapidly, typically by adding a stop solution and using vacuum filtration to separate the mitochondria from the buffer.

    • Quantification: Measure the amount of [14C]pyruvate accumulated inside the mitochondria using a scintillation counter.[16]

    • Data Analysis: Calculate the specific activity of the MPC by subtracting the non-specific transport (measured in the presence of a saturating dose of a known inhibitor) from the total transport. Determine the kinetic parameters (Km and Vmax) or the IC50 of this compound.[16]

4.3. Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement by demonstrating that a compound binds to its target protein inside the cell, thereby increasing the protein's thermal stability.[17][18][19]

  • Objective: To confirm that this compound directly binds to the MPC complex in a cellular environment.

  • Methodology:

    • Cell Treatment: Treat intact cells with either this compound or a vehicle control for a specified duration (e.g., 1 hour).[17]

    • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 37°C to 73°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by rapid cooling.[17]

    • Cell Lysis: Lyse the cells to release the proteins (e.g., using RIPA buffer or freeze-thaw cycles).[17]

    • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.[18]

    • Analysis of Soluble Fraction: Collect the supernatant, which contains the soluble, non-aggregated proteins. Analyze the amount of soluble MPC protein (e.g., MPC1 or MPC2) remaining at each temperature using Western blotting.

    • Data Analysis: Plot the amount of soluble MPC protein as a function of temperature. A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the control indicates that the compound has bound to and stabilized the MPC.

CETSA_Workflow A 1. Treat Cells (Vehicle vs. This compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Western Blot (Detect Target Protein) E->F G 7. Analyze Data (Plot Melting Curves) F->G

Workflow for the Cellular Thermal Shift Assay (CETSA).

4.4. 13C Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique to precisely quantify the metabolic rewiring induced by this compound. It traces the paths of carbon atoms from a labeled substrate through the metabolic network.[20][21][22]

  • Objective: To quantify the intracellular metabolic fluxes and map the redistribution of carbon resulting from MPC inhibition by this compound.

  • Methodology:

    • Experimental Design: Culture cells in a medium where a primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart (e.g., [U-13C]glucose).[20] Run parallel cultures treated with this compound and a vehicle control.

    • Isotopic Steady State: Allow the cells to grow for a sufficient period to reach an isotopic steady state, where the labeling patterns of intracellular metabolites become constant.[22]

    • Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites.

    • Isotopomer Analysis: Measure the mass isotopomer distributions of key metabolites (e.g., amino acids, TCA cycle intermediates) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[20]

    • Flux Calculation: Use specialized software to fit the measured labeling data and extracellular rates (e.g., glucose uptake, lactate secretion) to a metabolic network model. The software estimates the intracellular flux values that best explain the observed isotopomer patterns.[22]

    • Data Interpretation: Compare the flux maps of this compound-treated and control cells to identify which pathways are significantly altered.

MFA_Workflow A 1. Culture Cells with 13C-Labeled Substrate (± this compound) B 2. Achieve Isotopic Steady State A->B C 3. Quench & Extract Metabolites B->C D 4. Measure Labeling Patterns (MS) C->D E 5. Computational Modeling & Flux Estimation D->E F 6. Compare Flux Maps (Control vs. Treated) E->F

Workflow for 13C-Metabolic Flux Analysis (13C-MFA).

Drug Development and Applications

This compound was originally developed at the University of California and is a key molecule in the investigation of MPC inhibitors for therapeutic use.[1][3]

  • Androgenetic Alopecia: The primary application of this compound and its analogues is the treatment of hair loss.[3][4][5] Its ability to reactivate dormant hair follicle stem cells represents a promising therapeutic strategy.[1][2] The rights for further development have been licensed to Pelage Pharmaceuticals, which is advancing a related molecule, PP405, through clinical trials.[3][11][23]

  • Oncology Research: Cancer cells often exhibit altered metabolism and high dependence on glucose and pyruvate.[1] By blocking a critical fuel source, MPC inhibitors like this compound have the potential to slow the proliferation of certain cancer cells, making them valuable tools for cancer metabolism research.[1][2]

  • Metabolic Diseases: As a selective chemical probe, this compound is invaluable for studying the role of the MPC in various metabolic disorders beyond cancer.[1][2]

Drug_Development_Workflow A Synthesis & SAR (e.g., this compound) B In Vitro Screening (Lactate Assay) A->B C Mechanism of Action (OCR, CETSA, MFA) B->C D In Vivo Preclinical Models (e.g., Mouse Hair Growth) C->D E Lead Optimization (e.g., PP405) D->E F Clinical Trials E->F

General workflow for the development of MPC inhibitors like this compound.

Conclusion

This compound is a potent and selective mitochondrial pyruvate carrier inhibitor that has emerged as a pivotal tool in metabolic research. Its mechanism of action—blocking mitochondrial pyruvate import to force a cellular shift toward glycolysis and lactate production—has profound implications for cell signaling and fate. This has established MPC inhibition as a promising therapeutic strategy for stimulating hair growth and provides a valuable chemical probe for exploring metabolic vulnerabilities in cancer and other diseases. The detailed protocols and quantitative data presented here serve as a guide for researchers aiming to utilize or further investigate this important class of compounds.

References

The Mitochondrial Pyruvate Carrier Inhibitor JXL069: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JXL069 is a potent and selective small-molecule inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC), a protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. By blocking this critical step in cellular metabolism, this compound induces a metabolic shift from mitochondrial respiration towards glycolysis. This mechanism has garnered significant interest for its therapeutic potential, particularly in the field of regenerative medicine for its ability to activate dormant hair follicle stem cells and in oncology for its potential to exploit the metabolic vulnerabilities of cancer cells. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Properties

This compound, with the IUPAC name (2E)-3-[1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-cyano-2-propenoic acid, is a synthetic compound developed through structure-activity relationship studies of MPC inhibitors.[1] Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identity and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (2E)-3-[1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-cyano-2-propenoic acid[2]
CAS Number 2260696-63-5[2]
Chemical Formula C₂₀H₁₁F₆N₃O₂[2][3]
Molecular Weight 439.32 g/mol [3][4]
SMILES O=C(O)/C(C#N)=C/c1cn(Cc2cc(C(F)(F)F)cc(C(F)(F)F)c2)c2nccc12[3]
Appearance SolidN/A
Solubility Soluble in DMSO[4]
Storage Store at -20°C for long-term storage.[4][5]

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of the mitochondrial pyruvate carrier (MPC). The MPC is a heterodimeric protein complex, composed of MPC1 and MPC2 subunits, located in the inner mitochondrial membrane. It facilitates the transport of pyruvate, the end product of glycolysis, into the mitochondrial matrix, where it is converted to acetyl-CoA and enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[6]

By inhibiting the MPC, this compound blocks the entry of pyruvate into the mitochondria, forcing a metabolic reprogramming of the cell.[6] This inhibition leads to an accumulation of pyruvate in the cytosol, which is then preferentially converted to lactate (B86563) by lactate dehydrogenase (LDH).[1] This shift from aerobic respiration to glycolysis is a key aspect of this compound's biological activity.

The increased production of lactate has been identified as a critical signaling event in the activation of dormant hair follicle stem cells.[1] This discovery has positioned this compound and other MPC inhibitors as promising therapeutic agents for androgenetic alopecia (hair loss).[2]

Table 2: In Vitro Biological Activity of this compound

AssayValueReference
MPC Inhibition (IC₅₀) 42.8 nM[5][7]
MPC1/2-mediated pyruvate transport (IC₅₀) ~0.53 µM[4][7]
EC₅₀ in reducing mitochondrial oxygen consumption ~1–2 µM (cell type dependent)[4]

Signaling Pathway

The mechanism of action of this compound involves the direct inhibition of the mitochondrial pyruvate carrier, leading to a cascade of metabolic changes that ultimately influence cellular function. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Pyruvate-Fueled Oxygen Consumption Rate (OCR) Assay in Permeabilized Cells

This assay directly measures the inhibitory effect of this compound on mitochondrial pyruvate carrier function.

I. Cell Preparation and Permeabilization:

  • Seed cells (e.g., MCF10A) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

  • On the day of the assay, wash the cells with pre-warmed mitochondrial assay solution (MAS) (e.g., containing 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1.0 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2).

  • Permeabilize the cells by adding MAS containing a low concentration of a gentle permeabilizing agent (e.g., digitonin (B1670571) or saponin) and incubate for a short period (e.g., 5-10 minutes). The optimal concentration of the permeabilizing agent should be determined empirically for each cell line to ensure plasma membrane permeabilization without damaging the mitochondrial membranes.

II. Seahorse XF Assay:

  • Following permeabilization, wash the cells with MAS to remove the permeabilizing agent.

  • Add fresh, pre-warmed MAS containing the respiratory substrates pyruvate (e.g., 5-10 mM) and malate (B86768) (e.g., 2-5 mM) to the wells.

  • Place the cell culture microplate into the Seahorse XF Analyzer and equilibrate.

  • Measure the basal oxygen consumption rate (OCR).

  • Inject this compound at various concentrations to determine the dose-dependent inhibition of pyruvate-driven respiration.

  • As a control, inject other mitochondrial inhibitors such as rotenone/antimycin A to measure non-mitochondrial oxygen consumption.

III. Data Analysis:

  • Normalize the OCR data to the cell number or protein concentration in each well.

  • Calculate the percentage of inhibition of pyruvate-fueled OCR at each concentration of this compound.

  • Determine the IC₅₀ value by fitting the dose-response curve to a suitable pharmacological model.

Cell-Based Lactate Production Assay

This assay provides an indirect measure of MPC inhibition by quantifying the increase in lactate production.

I. Cell Culture and Treatment:

  • Seed cells in a suitable culture plate (e.g., 96-well plate) and allow them to adhere.

  • Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) in fresh culture medium.

  • Incubate the cells for a defined period (e.g., 24-48 hours) to allow for the accumulation of lactate in the culture medium.

II. Lactate Measurement:

  • Collect the cell culture supernatant.

  • Measure the lactate concentration in the supernatant using a commercially available lactate assay kit (e.g., colorimetric or fluorometric). These kits typically utilize lactate oxidase or lactate dehydrogenase to generate a detectable signal proportional to the lactate concentration.

  • Follow the manufacturer's instructions for the specific lactate assay kit being used. This will generally involve preparing a standard curve with known lactate concentrations and incubating the samples with the reaction mixture before measuring the absorbance or fluorescence.

III. Data Analysis:

  • Normalize the lactate concentration to the cell number or protein concentration to account for differences in cell proliferation.

  • Calculate the fold-change in lactate production in this compound-treated cells compared to the vehicle-treated control cells.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound.

JXL069_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (7-azaindole, etc.) benzylation Benzylation start->benzylation vilsmeier Vilsmeier-Haack Reaction benzylation->vilsmeier knoevenagel Knoevenagel Condensation vilsmeier->knoevenagel saponification Saponification knoevenagel->saponification jxl069_final This compound saponification->jxl069_final ocr_assay Pyruvate-Fueled OCR Assay (MPC Inhibition) jxl069_final->ocr_assay lactate_assay Lactate Production Assay jxl069_final->lactate_assay in_vivo In Vivo Studies (e.g., Hair Growth in Mice) jxl069_final->in_vivo

Caption: General workflow for this compound synthesis and evaluation.

Conclusion

This compound is a valuable research tool for studying the role of the mitochondrial pyruvate carrier in cellular metabolism and signaling. Its potent and selective inhibitory activity makes it a lead compound for the development of novel therapeutics targeting metabolic pathways in various diseases, including hair loss and cancer. The experimental protocols and workflows provided in this guide offer a foundation for researchers to further investigate the properties and applications of this promising molecule.

References

An In-depth Technical Guide on the Investigational New Drug JXL069 for Androgenetic Alopecia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androgenetic alopecia (AGA) is a prevalent form of hair loss characterized by a progressive miniaturization of hair follicles.[1] Current therapeutic options are limited, creating a significant unmet need for novel and effective treatments. JXL069 is an investigational new drug that has shown promise in preclinical studies for the treatment of AGA. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data from preclinical studies, and detailed protocols for its evaluation. This compound is a potent and selective inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC), which plays a crucial role in cellular metabolism. By inhibiting MPC, this compound modulates the metabolic state of hair follicle stem cells, leading to their activation and the promotion of hair growth. This document is intended to serve as a resource for researchers and drug development professionals interested in the science and therapeutic potential of this compound and related compounds.

Introduction

Androgenetic alopecia is the most common form of hair loss, affecting a large percentage of the adult population.[1] The condition is driven by a combination of genetic predisposition and androgen hormones, leading to a shortened anagen (growth) phase and a prolonged telogen (resting) phase of the hair cycle.[1] While current FDA-approved treatments such as minoxidil (B1677147) and finasteride (B1672673) are available, their efficacy is variable, and they can be associated with side effects.

Recent research has identified a novel therapeutic target for hair loss: the metabolic regulation of hair follicle stem cells (HFSCs). HFSCs are responsible for hair follicle regeneration and are typically quiescent in individuals with AGA. The activation of these dormant stem cells is a promising strategy for stimulating new hair growth.

This compound is an experimental drug developed at the University of California, Los Angeles (UCLA), that acts as a potent and selective inhibitor of the mitochondrial pyruvate carrier (MPC).[2] It is structurally related to the research compound UK-5099 and has been evaluated for its potential to treat hair loss. Another related molecule, PP405, is currently undergoing Phase 2 clinical trials by Pelage Pharmaceuticals for androgenetic alopecia. However, Pelage has stated that this compound and PP405 are not the same compound.

This guide will delve into the technical details of this compound, focusing on its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action: Targeting Hair Follicle Stem Cell Metabolism

The primary mechanism of action of this compound is the inhibition of the mitochondrial pyruvate carrier (MPC). MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix. This transport is a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.

By blocking MPC, this compound effectively shifts the metabolic pathway of HFSCs away from mitochondrial respiration and towards glycolysis. This metabolic reprogramming results in an increased conversion of pyruvate to lactate (B86563) in the cytoplasm, a process catalyzed by lactate dehydrogenase (LDH). The elevated levels of lactate are believed to act as a signaling molecule that activates dormant HFSCs, prompting them to re-enter the anagen phase of the hair cycle and initiate hair growth.

G cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_hfsc Hair Follicle Stem Cell (HFSC) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate->MPC Transport HFSC_dormant Dormant HFSC (Telogen) Lactate->HFSC_dormant Stimulation LDH Lactate Dehydrogenase (LDH) Pyruvate_mito Pyruvate TCA TCA Cycle & Oxidative Phosphorylation Pyruvate_mito->TCA HFSC_active Activated HFSC (Anagen) HFSC_dormant->HFSC_active Activation This compound This compound This compound->MPC

Figure 1: Signaling pathway of this compound in hair follicle stem cells.

Preclinical Data

This compound has been evaluated in preclinical studies to determine its efficacy in promoting hair growth. The key findings from these studies are summarized below.

In Vitro Lactate Production

The ability of this compound and its analogues to inhibit MPC was assessed by measuring the rate of lactate production in cell-based assays.

CompoundConcentration (µM)Lactate Production (% of Control)
Control (Vehicle)-100
This compound 10 ~180
JXL001 (UK-5099)10~150
JXL02010~200

Table 1: In vitro lactate production in MCF10A cells treated with this compound and other MPC inhibitors. Data is estimated from graphical representations in the cited literature.

In Vivo Hair Growth Studies

Topical application of this compound has been shown to promote hair growth in mouse models.

Treatment GroupObservation
Vehicle ControlNormal hair growth cycle
This compound Accelerated entry into anagen phase and visible hair regrowth

Table 2: Summary of in vivo hair growth observations in mice treated with this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Lactate Production Assay

This protocol describes the cell-based assay to measure the effect of this compound on cellular lactate production, an indirect measure of MPC inhibition.

G cluster_workflow In Vitro Lactate Production Assay Workflow start Start cell_culture Culture MCF10A cells start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat cells with this compound (10 µM) or vehicle control seeding->treatment incubation Incubate for a defined period treatment->incubation medium_collection Collect cell culture medium incubation->medium_collection assay Perform lactate assay on the medium (e.g., using a commercial kit) medium_collection->assay measurement Measure absorbance or fluorescence assay->measurement analysis Calculate lactate concentration and compare to control measurement->analysis end End analysis->end

Figure 2: Experimental workflow for the in vitro lactate production assay.

Protocol:

  • Cell Culture: Human mammary epithelial cells (MCF10A) are cultured under standard conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing either this compound at the desired concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated for a specified period to allow for the metabolic effects of the compound to manifest.

  • Sample Collection: After incubation, the cell culture medium is collected.

  • Lactate Assay: The concentration of lactate in the collected medium is determined using a commercially available lactate assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorescent signal.

  • Measurement: The signal is measured using a plate reader at the appropriate wavelength.

  • Data Analysis: The lactate concentration for each treatment group is calculated based on a standard curve. The results are then expressed as a percentage of the control group to determine the effect of this compound on lactate production.

In Vivo Mouse Hair Growth Study

This protocol outlines the in vivo study to assess the efficacy of topically applied this compound in promoting hair growth in mice.

G cluster_workflow In Vivo Mouse Hair Growth Study Workflow start Start animal_prep Acclimate C57BL/6 mice to housing conditions start->animal_prep depilation Depilate a defined area on the dorsal skin of the mice animal_prep->depilation grouping Randomly assign mice to treatment groups (this compound or vehicle control) depilation->grouping treatment Topically apply this compound or vehicle to the depilated area daily grouping->treatment observation Visually observe and photograph the treated area at regular intervals treatment->observation data_collection Collect data on hair regrowth (e.g., scoring, imaging) observation->data_collection analysis Compare hair regrowth between treatment and control groups data_collection->analysis end End analysis->end

Figure 3: Experimental workflow for the in vivo mouse hair growth study.

Protocol:

  • Animal Model: C57BL/6 mice are used, as their hair follicles are synchronized in the telogen phase at a certain age, providing a consistent baseline for the study.

  • Depilation: A defined area of the dorsal skin of the mice is depilated to induce a new, synchronized hair growth cycle.

  • Treatment Groups: Mice are randomly assigned to different treatment groups, including a vehicle control group and a this compound-treated group.

  • Topical Application: A solution of this compound in an appropriate vehicle is applied topically to the depilated skin area on a daily basis. The control group receives the vehicle alone.

  • Observation and Data Collection: The treated area is visually monitored and photographed at regular intervals to assess the progression of hair regrowth. The anagen phase is identified by the darkening of the skin due to melanogenesis in the hair follicles.

  • Data Analysis: The rate and extent of hair regrowth are compared between the this compound-treated group and the vehicle control group. This can be done qualitatively through photographic evidence or quantitatively using scoring systems for hair density and coverage.

Conclusion

This compound represents a promising new approach for the treatment of androgenetic alopecia by targeting the metabolism of hair follicle stem cells. Its mechanism of action, centered on the inhibition of the mitochondrial pyruvate carrier and the subsequent increase in lactate production, offers a novel strategy to awaken dormant hair follicles and stimulate hair growth. The preclinical data, though preliminary, demonstrates the potential of this compound to promote hair regrowth. Further research, including more extensive preclinical studies and eventually well-controlled clinical trials, will be necessary to fully elucidate the therapeutic potential and safety profile of this compound for the treatment of androgenetic alopecia in humans. This technical guide provides a foundational understanding of this compound for the scientific and drug development communities, which can serve as a basis for future research and development in this exciting area.

References

JXL069: A Technical Guide to its Potential Applications in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document details the potential applications of JXL069 in oncology research. This compound is a potent and selective mitochondrial pyruvate (B1213749) carrier (MPC) inhibitor. While there is substantial research on the role of MPC in cancer, publicly available literature specifically investigating this compound in cancer models is limited. The information presented herein is largely based on the known mechanism of action of MPC inhibitors and preclinical studies of other molecules in this class, such as UK-5099 and MSDC-0160. The direct effects of this compound on cancer cells require further empirical validation.

Executive Summary

This compound is an experimental small molecule identified as a potent and selective inhibitor of the mitochondrial pyruvate carrier (MPC).[1] The MPC complex, composed of MPC1 and MPC2 subunits, is a critical gatekeeper of cellular metabolism, responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. In many cancer types, metabolic reprogramming is a key hallmark, often involving a shift between glycolysis and oxidative phosphorylation. The central role of the MPC in regulating this metabolic flexibility makes it a compelling target for therapeutic intervention in oncology. This guide provides an in-depth overview of the potential applications of this compound in cancer research, including its mechanism of action, hypothesized effects on cancer cell biology, and detailed protocols for preclinical investigation.

Core Mechanism of Action

This compound functions by inhibiting the transport of pyruvate into the mitochondria.[1] This blockade has profound effects on cellular metabolism, forcing a reliance on glycolysis for ATP production even in the presence of oxygen (a phenomenon known as the Warburg effect). By limiting pyruvate entry into the tricarboxylic acid (TCA) cycle, MPC inhibition can lead to a reduction in mitochondrial respiration and a shift in the metabolic landscape of the cell. This alteration of fundamental cellular processes presents a therapeutic window for targeting cancer cells that are heavily reliant on mitochondrial metabolism.

Quantitative Data

Table 1: In Vitro Potency of this compound

CompoundCell LineAssayIC50 (nM)Reference
This compoundMCF10AOxygen Consumption Rate (OCR)42.8[2]

Potential Applications in Oncology

Based on studies with other MPC inhibitors, this compound has several potential applications in oncology research.

Induction of a Glycolytic State

By inhibiting mitochondrial pyruvate uptake, this compound is expected to induce a metabolic shift towards glycolysis. This can be exploited to target cancers that are particularly vulnerable to disruptions in their energy production pathways.

Sensitization to Conventional Therapies

Preclinical studies have shown that MPC inhibition can sensitize cancer cells to standard-of-care treatments like chemotherapy and radiation. For instance, the MPC inhibitor MSDC-0160 has been shown to potentiate the effects of temozolomide (B1682018) and radiation in glioblastoma models.[1]

Induction of Cellular Differentiation

In some cancer contexts, such as glioblastoma, MPC inhibition has been linked to the induction of cellular differentiation, which can counteract the aggressive, undifferentiated state of tumor cells.[1]

Synergistic Combination with Other Metabolic Inhibitors

Targeting the MPC with this compound could be a powerful strategy in combination with inhibitors of other metabolic pathways, such as glutaminolysis, to create a multi-pronged attack on cancer cell metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential of this compound in oncology research, adapted from standard laboratory procedures and studies on other MPC inhibitors.

Cell Viability and Proliferation Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Culture: Culture cancer cell lines of interest (e.g., glioblastoma, leukemia, liver cancer cell lines) in their recommended growth medium.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and add to the cells. Include a vehicle-only control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the this compound concentration.

Oxygen Consumption Rate (OCR) Assay

Objective: To confirm the MPC inhibitory activity of this compound in cancer cells by measuring its effect on mitochondrial respiration.

Methodology:

  • Cell Seeding: Seed cancer cells into a Seahorse XF cell culture microplate and allow them to adhere.

  • Treatment: Treat the cells with varying concentrations of this compound and incubate for a predetermined time.

  • Assay Preparation: Wash and incubate the cells in a low-buffered Seahorse XF assay medium.

  • Seahorse Analysis: Place the cell culture plate into a Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR) in real-time.

  • Data Analysis: Analyze the OCR data to determine the effect of this compound on basal and maximal respiration.

Western Blot Analysis

Objective: To investigate the effect of this compound on key signaling pathways involved in metabolism and cell death.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phosphorylated-AMPK, cleaved caspase-3, PARP).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to reach a palpable size.

  • Treatment: Randomize the mice into treatment groups (vehicle control, this compound). Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound as an MPC inhibitor.

Experimental_Workflow_Xenograft start Implant Cancer Cells in Immunodeficient Mice tumor_growth Monitor Tumor Growth start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment_control Vehicle Control randomization->treatment_control treatment_this compound This compound Treatment randomization->treatment_this compound monitoring Measure Tumor Volume and Body Weight treatment_control->monitoring treatment_this compound->monitoring endpoint Endpoint: Euthanize and Excise Tumors monitoring->endpoint analysis Tumor Analysis (IHC, Western Blot) endpoint->analysis

References

The Discovery and Development of JXL069: A Novel Mitochondrial Pyruvate Carrier Inhibitor for Hair Growth

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JXL069 is a potent and selective small molecule inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC) that emerged from a research program at the University of California, Los Angeles (UCLA). This technical guide details the discovery, mechanism of action, synthesis, and preclinical development of this compound, a promising agent for the treatment of androgenetic alopecia. By targeting the metabolic regulation of hair follicle stem cells, this compound represents a novel, non-hormonal approach to stimulating hair regrowth. This document provides a comprehensive overview of the available scientific data, experimental protocols, and the underlying signaling pathways, intended to serve as a resource for researchers and professionals in the field of drug development and regenerative medicine.

Introduction

Androgenetic alopecia, the most common form of hair loss, presents a significant challenge with limited therapeutic options. Research at UCLA identified a novel mechanism to activate dormant hair follicle stem cells (HFSCs) by modulating their metabolism. This led to the development of a series of mitochondrial pyruvate carrier (MPC) inhibitors, including this compound. The MPC is a protein complex on the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix, a critical step for cellular respiration. Inhibition of the MPC forces a metabolic shift towards glycolysis and lactate (B86563) production, which has been identified as a key signaling cascade for activating quiescent HFSCs and promoting hair growth.[1][2] this compound was developed as a potent and selective inhibitor of the MPC, demonstrating promising results in preclinical studies.[1] The intellectual property for this compound and related molecules was licensed to Pelage Pharmaceuticals, a company co-founded by the UCLA researchers, for further clinical development.[3]

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the mitochondrial pyruvate carrier (MPC).[1] This inhibition disrupts the normal flow of pyruvate into the mitochondria for oxidative phosphorylation. Consequently, the cell shifts its metabolic pathway towards the conversion of pyruvate to lactate in the cytoplasm, a process catalyzed by lactate dehydrogenase (LDH).[1][2] The increased intracellular lactate concentration acts as a signaling molecule that reactivates dormant hair follicle stem cells, triggering the anagen (growth) phase of the hair cycle.[1][2]

Signaling Pathway

The signaling pathway initiated by this compound can be summarized as follows:

This compound Signaling Pathway cluster_0 Mitochondrion cluster_1 Cytoplasm This compound This compound MPC Mitochondrial Pyruvate Carrier (MPC) This compound->MPC Inhibition Pyruvate_mito Mitochondrial Pyruvate Pyruvate_cyto Cytoplasmic Pyruvate Pyruvate_cyto->Pyruvate_mito Transport Lactate Lactate Pyruvate_cyto->Lactate Conversion LDH LDH HFSC Hair Follicle Stem Cell Activation Lactate->HFSC Stimulation HairGrowth Hair Growth (Anagen Phase) HFSC->HairGrowth Initiation

Caption: this compound inhibits the MPC, leading to increased lactate production and subsequent hair follicle stem cell activation.

Preclinical Data

In Vitro Efficacy

This compound was evaluated for its ability to inhibit the MPC in a pyruvate-fueled oxygen consumption rate (OCR) assay using permeabilized MCF10A cells. This assay directly measures the functional consequence of MPC inhibition.[2]

CompoundIC50 (μM)[2]
JXL001 (UK-5099)0.14 ± 0.02
JXL0200.04 ± 0.01
This compound 0.08 ± 0.01

Table 1: In vitro MPC inhibitory activity of this compound and reference compounds.

In Vivo Efficacy

The in vivo efficacy of this compound was assessed in a mouse model of hair growth. C57BL/6J mice were shaved during the telogen (resting) phase of the hair cycle, and this compound was applied topically. While specific quantitative data on the percentage of hair regrowth or changes in hair density for this compound are not available in the primary publication, it was reported to qualitatively promote obvious hair growth.[1] The authors noted that the hair growth assay is not highly quantitative and that it is challenging to obtain statistically significant data to differentiate the in vivo activities of the various MPC inhibitors tested.[1] However, the study confirmed that MPC inhibitors active in vitro, including this compound, were also effective at stimulating hair growth in vivo.[1]

Note: Further quantitative in vivo efficacy data for this compound is not publicly available.

Pharmacokinetics and Toxicology

The primary publication on the JXL series of compounds states that pharmacokinetic and safety tests were "ongoing".[2] As of now, no specific pharmacokinetic (ADME) or toxicology data for this compound has been published.

Note: Pharmacokinetic and toxicology data for this compound are not publicly available.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was carried out in a multi-step process starting from 7-azaindole (B17877).[1]

This compound Synthesis Workflow A 7-Azaindole B Benzylation A->B C Intermediate 5 B->C D Vilsmeier-Haack Reaction C->D E Intermediate Aldehyde D->E F Knoevenagel Condensation E->F G JXL082 F->G H Saponification G->H I This compound H->I

Caption: Synthetic workflow for the preparation of this compound.

Detailed Protocol: [1]

  • Benzylation of 7-azaindole: To a solution of 7-azaindole in dry DMF, 3,5-bis(trifluoromethyl)benzyl bromide and KOH were added at 0 °C. The reaction mixture was stirred at 21 °C for 2 hours.

  • Vilsmeier-Haack Reaction: The resulting benzylated intermediate was subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the 3-position.

  • Knoevenagel Condensation: The aldehyde intermediate was then condensed with ethyl 2-cyanoacetate to yield the ethyl ester precursor, JXL082.

  • Saponification: Finally, aqueous LiOH-mediated saponification of JXL082 furnished the desired product, this compound.

In Vitro MPC Inhibition Assay (Oxygen Consumption Rate)

The inhibitory activity of this compound on the MPC was determined by measuring the oxygen consumption rate (OCR) in permeabilized cells.[2]

Protocol:

  • MCF10A cells were used for the assay.

  • The cells were permeabilized to allow direct access of substrates to the mitochondria.

  • The baseline OCR was measured.

  • Pyruvate and malate (B86768) were added as substrates for mitochondrial respiration, followed by ADP to stimulate ATP synthesis (State 3 respiration).

  • This compound was titrated at various concentrations, and the OCR was measured to determine the dose-dependent inhibition.

  • The IC50 value was calculated from the dose-response curve.

In Vivo Hair Growth Assay

The potential of this compound to stimulate hair growth was evaluated in C57BL/6J mice.[1]

Protocol:

  • Female C57BL/6J mice were shaved on their dorsal skin at postnatal day 50, which corresponds to the telogen (resting) phase of the hair cycle.

  • This compound was suspended in a lotion vehicle at a concentration of 20 μM.

  • The this compound-containing lotion or a vehicle control was applied topically to the shaved area every other day for two weeks.

  • Hair growth was visually monitored and documented at various time points. The appearance of pigmentation and new hair growth were indicative of the transition from the telogen to the anagen phase.

Conclusion

This compound, a novel mitochondrial pyruvate carrier inhibitor developed at UCLA, represents a promising new approach for the treatment of androgenetic alopecia. Its mechanism of action, which involves the metabolic reprogramming of hair follicle stem cells, offers a targeted and non-hormonal strategy to stimulate hair regrowth. Preclinical studies have demonstrated its potency in inhibiting the MPC and its ability to promote hair growth in animal models. While further studies are needed to fully characterize its in vivo efficacy, pharmacokinetics, and safety profile, the foundational research conducted at UCLA has paved the way for the clinical development of this new class of therapeutics. The ongoing development of related molecules by Pelage Pharmaceuticals underscores the potential of this innovative approach to address the unmet needs of individuals experiencing hair loss.

References

A Technical Guide to JXL069 (CAS 2260696-63-5): A Novel Mitochondrial Pyruvate Carrier Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JXL069 is a potent and selective small-molecule inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC), a key transporter responsible for shuttling pyruvate from the cytoplasm into the mitochondrial matrix. By blocking this critical step in cellular metabolism, this compound effectively shifts the cell's energy production from mitochondrial oxidative phosphorylation towards glycolysis. This metabolic reprogramming has shown significant therapeutic potential, particularly in the field of regenerative medicine, with promising preclinical results in the stimulation of hair growth. This technical guide provides a comprehensive overview of the research on this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its associated pathways and workflows.

Core Concepts and Mechanism of Action

This compound, a derivative of UK-5099, exerts its biological effects by specifically targeting the mitochondrial pyruvate carrier (MPC) complex, which is composed of MPC1 and MPC2 subunits. The primary function of the MPC is to transport pyruvate, the end product of glycolysis, into the mitochondria where it is converted to acetyl-CoA and enters the tricarboxylic acid (TCA) cycle for efficient ATP production through oxidative phosphorylation.

By inhibiting the MPC, this compound blocks the entry of pyruvate into the mitochondria.[1][2] This forces a metabolic shift, causing cells to rely more heavily on glycolysis for their energy needs. A key consequence of this shift is the increased conversion of pyruvate to lactate (B86563) in the cytoplasm, a reaction catalyzed by lactate dehydrogenase (LDH).[3] This elevation in lactate production is a hallmark of MPC inhibition and is believed to be a key driver of the therapeutic effects of this compound, particularly in the context of hair follicle stem cell activation.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its parent compound, UK-5099.

Table 1: Inhibitory Activity of this compound

CompoundAssayTargetIC50Reference
This compoundOxygen Consumption Rate (OCR)Mitochondrial Pyruvate Carrier (MPC)< 1 µM[4]
This compoundMitochondrial Oxidation InhibitionMitochondrial Pyruvate Oxidation< 100 nM[4]

Table 2: Comparative In Vitro Activity

CompoundPrimary EffectCellular ModelObservationReference
This compoundIncreased Lactate ProductionIn vitro cell-based assaySignificant increase in cellular lactate production[3][5]
UK-5099 (parent compound)Increased Lactate ProductionIn vitro cell-based assayIncreased cellular lactate production[3][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research of this compound.

In Vitro Cellular Lactate Production Assay

This assay serves as a primary screening method to identify and characterize MPC inhibitors by measuring their effect on cellular lactate production.

  • Cell Line: Human breast epithelial cells (MCF10A).

  • Procedure:

    • Seed MCF10A cells in a 96-well plate and allow them to adhere overnight.

    • Replace the culture medium with fresh medium containing either DMSO (vehicle control) or the test compound (e.g., this compound) at the desired concentration.

    • Incubate the cells for a specified period (e.g., 24 hours).

    • Collect the culture medium.

    • Measure the lactate concentration in the collected medium using a commercial lactate assay kit.

    • Normalize the lactate concentration to the cell number and the duration of the experiment to calculate the cellular lactate production rate (expressed as nmol lactate per million cells per hour).

  • Data Analysis: Compare the lactate production rates of compound-treated cells to the DMSO control. Statistical analysis is typically performed using a one-way ANOVA followed by Dunnett's post-test.[6]

Oxygen Consumption Rate (OCR) Assay using Seahorse XF Analyzer

This assay directly measures mitochondrial respiration and is used to determine the potency (IC50) of MPC inhibitors.

  • Cell Line: MCF10A cells.

  • Apparatus: Seahorse XF Analyzer (Agilent).

  • Procedure:

    • Seed MCF10A cells in a Seahorse XF 96-well cell culture microplate.

    • Allow the cells to adhere and form a monolayer overnight.

    • Prior to the assay, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, sodium pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.

    • Prepare a serial dilution of the test compound (e.g., this compound) in the assay medium.

    • Load the compound dilutions into the injection ports of the Seahorse XF sensor cartridge.

    • Place the cell culture microplate in the Seahorse XF Analyzer and initiate the protocol.

    • Measure the basal oxygen consumption rate (OCR) before injecting the compound.

    • Inject the compound and monitor the OCR in real-time.

  • Data Analysis: The IC50 value is calculated by plotting the OCR against the log of the compound concentration and fitting the data to a dose-response curve.[6]

In Vivo Hair Growth Stimulation Assay

This preclinical animal model is used to evaluate the efficacy of MPC inhibitors in promoting hair growth.

  • Animal Model: C57BL/6J mice.

  • Procedure:

    • At postnatal day 50, during the telogen (resting) phase of the hair cycle, shave the dorsal skin of the mice.

    • Prepare a topical formulation of the test compound (e.g., this compound at 20 µM) suspended in a lotion vehicle.

    • Apply the formulation topically to the shaved back skin of the mice every other day for a period of two weeks.

    • Monitor the mice for signs of hair growth, including skin pigmentation (an indicator of anagen phase induction) and the emergence of new hair.

    • Document hair growth photographically at regular intervals (e.g., every 2-4 days).

  • Evaluation: The efficacy of the compound is assessed by the timing and extent of hair regrowth compared to a vehicle-treated control group. A full coat of hair after 14 days is indicative of a strong anagen-inducing effect.[3]

Visualizations: Pathways and Workflows

Signaling Pathway of this compound

JXL069_Mechanism cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate_cyto Pyruvate Glycolysis->Pyruvate_cyto LDH LDH Pyruvate_cyto->LDH MPC MPC Pyruvate_cyto->MPC Lactate Lactate HFSC Hair Follicle Stem Cell Activation Lactate->HFSC LDH->Lactate Pyruvate_mito Pyruvate TCA TCA Cycle Pyruvate_mito->TCA OxPhos Oxidative Phosphorylation TCA->OxPhos MPC->Pyruvate_mito This compound This compound This compound->MPC

This compound inhibits the MPC, leading to increased lactate and hair follicle stem cell activation.
Experimental Workflow: In Vitro Screening

in_vitro_workflow start Start: Synthesized This compound Analogues cell_culture 1. Cell Culture (MCF10A cells) start->cell_culture treatment 2. Treatment with This compound or Vehicle cell_culture->treatment lactate_assay 3. Lactate Production Assay treatment->lactate_assay Primary Screen ocr_assay 4. Oxygen Consumption Rate (OCR) Assay treatment->ocr_assay Potency Determination data_analysis_lactate 5a. Analyze Lactate Production Rate lactate_assay->data_analysis_lactate data_analysis_ocr 5b. Calculate IC50 ocr_assay->data_analysis_ocr end End: Identification of Potent MPC Inhibitors data_analysis_lactate->end data_analysis_ocr->end

Workflow for the in vitro screening and characterization of this compound.
Experimental Workflow: In Vivo Hair Growth Study

in_vivo_workflow start Start: C57BL/6J Mice (Telogen Phase) shaving 1. Shave Dorsal Skin start->shaving grouping 2. Randomize into Treatment and Vehicle Groups shaving->grouping topical_application 3. Topical Application (Every Other Day for 2 Weeks) grouping->topical_application monitoring 4. Monitor and Photograph Hair Regrowth topical_application->monitoring data_analysis 5. Compare Hair Growth vs. Vehicle Control monitoring->data_analysis end End: Efficacy of this compound in Promoting Hair Growth data_analysis->end

Workflow for the in vivo evaluation of this compound's effect on hair growth.

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective MPC inhibitors. Its ability to modulate cellular metabolism and stimulate hair follicle stem cell activation in preclinical models highlights its potential as a novel therapeutic for alopecia. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the therapeutic applications of this compound and other MPC inhibitors. Future research may focus on optimizing the pharmacokinetic properties of this compound for clinical development, exploring its efficacy in other metabolic and proliferative disorders, and further elucidating the downstream signaling pathways activated by MPC inhibition.

References

JXL069: A Novel Modulator of the Warburg Effect in Cancer Cells - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a heightened reliance on glycolysis for energy production, even in the presence of ample oxygen. This metabolic reprogramming is a cornerstone of cancer cell proliferation, survival, and resistance to therapy. JXL069, a potent and selective inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC), has emerged as a significant research tool and potential therapeutic agent that directly targets this metabolic vulnerability. By blocking the transport of pyruvate into the mitochondria, this compound effectively forces a metabolic shift towards lactate (B86563) production, thereby exacerbating the Warburg phenotype and creating a state of metabolic stress within cancer cells. This whitepaper provides an in-depth technical guide on the core mechanisms of this compound, its quantifiable impact on cancer cell metabolism, detailed experimental protocols for its study, and the signaling pathways it influences.

Introduction to the Warburg Effect and the Role of the Mitochondrial Pyruvate Carrier (MPC)

The Warburg effect, first described by Otto Warburg, is a hallmark of cancer metabolism.[1][2] Unlike normal differentiated cells that primarily rely on mitochondrial oxidative phosphorylation (OXPHOS) for ATP production, cancer cells favor aerobic glycolysis.[3][4] This seemingly inefficient process provides cancer cells with a rapid means of generating ATP and, crucially, furnishes the biosynthetic precursors necessary for rapid cell proliferation.[5]

Central to the regulation of this metabolic switch is the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix.[6][7][8] Once inside the mitochondria, pyruvate is converted to acetyl-CoA and enters the tricarboxylic acid (TCA) cycle to fuel OXPHOS. By controlling the influx of pyruvate, the MPC acts as a critical gatekeeper between glycolysis and mitochondrial respiration. In many cancers, the expression or activity of the MPC is downregulated, contributing to the glycolytic phenotype.[9]

This compound: A Potent and Selective MPC Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the mitochondrial pyruvate carrier.[6][7] Its mechanism of action involves the direct blockade of the MPC, thereby preventing pyruvate from entering the mitochondria. This inhibition forces the cell to rely more heavily on the conversion of pyruvate to lactate in the cytoplasm to regenerate NAD+ and sustain a high glycolytic flux.[10][11] This targeted disruption of mitochondrial metabolism makes this compound a valuable tool for studying the metabolic dependencies of cancer cells and a promising candidate for therapeutic development.[8]

Quantitative Impact of MPC Inhibition on Cancer Cell Metabolism

The inhibition of the MPC by compounds like this compound induces significant and measurable changes in cancer cell metabolism. While specific quantitative data for this compound across a wide range of cancer cell lines is still emerging, studies on analogous MPC inhibitors, such as UK5099, in cancer cells provide valuable insights into the expected metabolic reprogramming.

Table 1: Quantitative Effects of MPC Inhibition on Prostate Cancer (PCa) vs. Benign Prostatic Hyperplasia (BPH-1) Cells

ParameterCell LineTreatmentResultFold Change (vs. Control)
ATP Levels PCa (C4-2B)MPC2 siRNA knockdown (24h)Increased~1.5
BPH-1MPC2 siRNA knockdown (24h)Decreased~0.7
PCa (C4-2B)UK5099 (10 µM, 6h)Increased~1.4
BPH-1UK5099 (10 µM, 6h)Decreased~0.8
Glucose Consumption PCa (C4-2B)UK5099 (10 µM)Increased~1.6
BPH-1UK5099 (10 µM)No significant change~1.0
Lactate Production PCa (C4-2B)UK5099 (10 µM)Increased~2.0
BPH-1UK5099 (10 µM)No significant change~1.1

Data presented in this table is based on studies using the MPC inhibitor UK5099 in prostate cancer cell lines and serves as a proxy for the expected effects of this compound.[6][10]

Table 2: Bioenergetic Profile Changes in Prostate Cancer Cells Following MPC Inhibition

ParameterCell LineTreatmentResult
Extracellular Acidification Rate (ECAR) PCa (C4-2B)UK5099 (10 µM)Increased
Oxygen Consumption Rate (OCR) PCa (C4-2B)UK5099 (10 µM)Decreased

Data presented in this table is based on studies using the MPC inhibitor UK5099 in prostate cancer cell lines.[6][10]

Signaling Pathways Modulated by this compound

The metabolic reprogramming induced by this compound has profound implications for intracellular signaling pathways that are critical for cancer cell growth and survival. A key pathway influenced by cellular metabolic status is the PI3K/Akt/mTOR signaling cascade.[4][12][13] Increased glycolytic flux and the accumulation of glycolytic intermediates can provide feedback to and modulate the activity of this pathway.

JXL069_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose GLUT GLUT Glucose->GLUT Uptake G6P Glucose-6-P GLUT->G6P Pyruvate Pyruvate G6P->Pyruvate Glycolysis PI3K PI3K G6P->PI3K Activates Lactate Lactate Pyruvate->Lactate LDH MPC MPC Pyruvate->MPC Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->G6P Promotes Glycolysis Pyruvate_mito Pyruvate MPC->Pyruvate_mito Transport TCA TCA Cycle & OXPHOS Pyruvate_mito->TCA ATP_mito ATP TCA->ATP_mito This compound This compound This compound->MPC

Figure 1: this compound-induced metabolic shift and its putative impact on the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines: Select cancer cell lines of interest (e.g., PC-3, A549, MCF-7) and a non-cancerous control cell line (e.g., BPH-1, BEAS-2B).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 6, 24, 48 hours) before proceeding with downstream assays.

Lactate Production Assay
  • Sample Collection: After this compound treatment, collect the cell culture medium.

  • Assay Principle: Utilize a commercial lactate assay kit that measures the amount of lactate secreted into the medium. These kits typically employ an enzymatic reaction where lactate is oxidized to pyruvate, which then reacts with a probe to produce a colorimetric or fluorometric signal.

  • Procedure: Follow the manufacturer's protocol for the chosen lactate assay kit. Briefly, this involves adding a reaction mixture to the collected media samples and standards, incubating for a specified time, and then measuring the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Generate a standard curve using the lactate standards provided in the kit. Calculate the lactate concentration in the samples based on the standard curve and normalize to the cell number or total protein content.

Seahorse XF Real-Time ATP Rate Assay

This assay measures the two major ATP-producing pathways in the cell: glycolysis and mitochondrial respiration.

  • Cell Seeding: Seed cancer cells in a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density. Allow cells to adhere overnight.

  • This compound Treatment: Treat cells with this compound or vehicle control for the desired duration.

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF DMEM medium, pH 7.4, supplemented with glucose, pyruvate, and glutamine. Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

  • Seahorse XF Analyzer Run: Load the Seahorse XF sensor cartridge with the ATP rate assay reagents (oligomycin and a combination of rotenone (B1679576) and antimycin A). Calibrate the instrument and then start the assay. The Seahorse XF Analyzer will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, before and after the injection of the inhibitors.

  • Data Analysis: The Seahorse XF software calculates the rates of ATP production from glycolysis and oxidative phosphorylation based on the changes in OCR and ECAR after the addition of the inhibitors.

Seahorse_Workflow cluster_prep Preparation cluster_run Seahorse XF Analyzer Run cluster_analysis Data Analysis Seed Seed cells in Seahorse plate Treat Treat with this compound or vehicle Seed->Treat Assay_Medium Replace with Seahorse medium Treat->Assay_Medium Incubate Incubate (37°C, no CO2) Assay_Medium->Incubate Load Load sensor cartridge (Oligomycin, Rot/AA) Incubate->Load Calibrate Calibrate instrument Load->Calibrate Measure_Basal Measure basal OCR and ECAR Calibrate->Measure_Basal Inject_Oligo Inject Oligomycin Measure_Basal->Inject_Oligo Measure_Oligo Measure OCR and ECAR Inject_Oligo->Measure_Oligo Inject_RotAA Inject Rotenone/ Antimycin A Measure_Oligo->Inject_RotAA Measure_RotAA Measure OCR and ECAR Inject_RotAA->Measure_RotAA Calculate Calculate ATP production rates (Glycolysis vs. OXPHOS) Measure_RotAA->Calculate

Figure 2: Experimental workflow for the Seahorse XF Real-Time ATP Rate Assay.
Western Blot Analysis of Metabolic Proteins

  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane with primary antibodies against key metabolic proteins (e.g., MPC1, MPC2, LDHA, HK2, phosphorylated Akt, total Akt, phosphorylated mTOR, total mTOR) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin or GAPDH.

Conclusion

This compound represents a powerful tool for interrogating the metabolic vulnerabilities of cancer cells. By selectively inhibiting the mitochondrial pyruvate carrier, this compound forces a pronounced shift towards a glycolytic metabolism, mirroring and intensifying the Warburg effect. This targeted metabolic disruption not only impacts cellular bioenergetics but also has the potential to modulate key oncogenic signaling pathways. The experimental protocols and quantitative data frameworks presented in this whitepaper provide a comprehensive guide for researchers and drug development professionals to further explore the intricate relationship between mitochondrial pyruvate transport, the Warburg effect, and cancer cell biology, ultimately paving the way for novel therapeutic strategies targeting cancer metabolism.

References

Methodological & Application

JXL069: Detailed Synthesis and Purification Protocols for a Novel Hair Growth Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JXL069 is a potent and selective inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC), a key transporter in cellular metabolism. By blocking the entry of pyruvate into the mitochondria, this compound induces a metabolic shift from oxidative phosphorylation to glycolysis. This mechanism has been shown to activate dormant hair follicle stem cells, promoting hair growth and making this compound a promising candidate for the treatment of alopecia. This document provides detailed application notes and protocols for the chemical synthesis and purification of this compound, intended for use by researchers in drug discovery and development.

Introduction

The mitochondrial pyruvate carrier (MPC) plays a crucial role in central carbon metabolism by transporting pyruvate from the cytosol into the mitochondrial matrix. Inhibition of the MPC has emerged as a therapeutic strategy for various conditions, including metabolic diseases and certain cancers. This compound, a novel MPC inhibitor, has demonstrated significant potential in stimulating hair follicle stem cells and promoting hair growth in preclinical studies. Its mechanism of action involves forcing a metabolic reprogramming that mimics the energetic state of active hair follicles.

This protocol outlines the multi-step synthesis of this compound, beginning with the benzylation of 7-azaindole (B17877), followed by a Vilsmeier-Haack reaction, a Knoevenagel condensation, and concluding with saponification to yield the final active compound. Detailed purification methods are also provided to ensure high purity of the final product for in vitro and in vivo studies.

Data Presentation

Table 1: Chemical and Biological Properties of this compound

PropertyValueReference
IUPAC Name (2E)-3-[1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-cyano-2-propenoic acid[1]
CAS Number 2260696-63-5[1]
Molecular Formula C₂₀H₁₁F₆N₃O₂[1]
Molecular Weight 439.32 g/mol [1]
IC₅₀ (MPC Inhibition) 42.8 nM[2]
EC₅₀ (Cellular Assay) ~1–2 µM[3]

Table 2: Synthesis of this compound - Reaction Steps and Intermediates

StepReactionStarting MaterialIntermediate/Product
1 Benzylation7-Azaindole1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1H-pyrrolo[2,3-b]pyridine
2 Vilsmeier-Haack1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1H-pyrrolo[2,3-b]pyridine1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
3 Knoevenagel Condensation1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1H-pyrrolo[2,3-b]pyridine-3-carbaldehydeEthyl (2E)-3-[1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-cyano-2-propenoate (JXL082)
4 SaponificationEthyl (2E)-3-[1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-cyano-2-propenoate (JXL082)This compound

Note: Specific yields for each step of the this compound synthesis are not detailed in the primary literature. The overall yield for a structurally similar compound, JXL020, was reported to be 55%.[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a four-step process as described by Liu et al. in the Journal of Medicinal Chemistry (2021).[5]

Step 1: Benzylation of 7-Azaindole

  • To a solution of 7-azaindole (1.0 mmol, 118 mg) in 2 mL of dry dimethylformamide (DMF), add 3,5-bis(trifluoromethyl)benzyl bromide (1.2 mmol, 220 µL) and potassium hydroxide (B78521) (KOH) (1.2 mmol, 67 mg) at 0 °C.

  • Stir the reaction mixture at 21 °C for 2 hours.

  • Monitor the reaction completion by thin-layer chromatography (TLC).

  • Upon completion, add 6 mL of water to the reaction vial.

  • Extract the mixture with dichloromethane (B109758) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1H-pyrrolo[2,3-b]pyridine, is used in the next step without further purification.

Step 2: Vilsmeier-Haack Reaction

  • The intermediate from Step 1 is subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the 3-position of the pyrrolo[2,3-b]pyridine core.

  • This reaction typically involves the use of a formylating agent such as phosphoryl chloride (POCl₃) and DMF.

  • The resulting aldehyde, 1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, is then carried forward.

Step 3: Knoevenagel Condensation

  • The aldehyde from Step 2 undergoes a Knoevenagel condensation with ethyl 2-cyanoacetate to form the corresponding ethyl ester, JXL082.

  • This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or L-proline.

Step 4: Saponification to Yield this compound

  • To a solution of the ethyl ester (JXL082) from Step 3 (0.21 mmol) in 2 mL of tetrahydrofuran (B95107) (THF), add 0.8 mL of a 0.5 N lithium hydroxide (LiOH) solution (0.4 mmol).

  • Stir the reaction mixture at 21 °C for 1 hour.

  • Monitor the reaction completion by TLC.

  • Once the reaction is complete, evaporate the THF.

  • Acidify the remaining aqueous solution by dropwise addition of concentrated hydrochloric acid (HCl) until the pH is below 1. A yellow solid will precipitate.

  • Add 5 mL of ice-cold water to the mixture.

  • Collect the solid by Büchner funnel filtration and wash with water (3 x 5 mL).

Purification of this compound
  • After drying the crude solid under vacuum, wash the material with a 2 mL solvent mixture of hexanes:ethyl acetate (B1210297) (5:1) five to ten times.

  • Monitor the removal of non-polar impurities by TLC.

  • The final purity of the product, this compound, should be checked by Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Advanced Purification (Optional)

For highly pure material required for sensitive biological assays, further purification may be achieved using chromatographic techniques. Given the polar and acidic nature of this compound, the following methods can be considered:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Utilize a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient with an acidic modifier such as 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the compound is in its neutral form for better retention and peak shape.

  • Mixed-Mode Chromatography: A mixed-mode stationary phase combining reversed-phase and anion-exchange characteristics can provide enhanced retention and selectivity for polar acidic compounds like this compound.[6]

Visualizations

Signaling Pathway of this compound in Hair Follicle Stem Cells

JXL069_Signaling_Pathway This compound This compound MPC Mitochondrial Pyruvate Carrier (MPC) This compound->MPC Inhibits Pyruvate_mito Mitochondrial Pyruvate Pyruvate_cyto Cytosolic Pyruvate Pyruvate_cyto->Pyruvate_mito Transport Glycolysis Glycolysis Pyruvate_cyto->Glycolysis Increased Flux Mitochondria Mitochondria Pyruvate_mito->Mitochondria Oxidative Phosphorylation Lactate Lactate Glycolysis->Lactate HFSC_activation Hair Follicle Stem Cell Activation Lactate->HFSC_activation Promotes

Caption: this compound inhibits the MPC, leading to a metabolic shift towards glycolysis and subsequent hair follicle stem cell activation.

Experimental Workflow for this compound Synthesis and Purification

JXL069_Synthesis_Workflow start Start: 7-Azaindole step1 Step 1: Benzylation start->step1 intermediate1 Intermediate 1: N-benzylated 7-azaindole step1->intermediate1 step2 Step 2: Vilsmeier-Haack Reaction intermediate1->step2 intermediate2 Intermediate 2: 3-formyl derivative step2->intermediate2 step3 Step 3: Knoevenagel Condensation intermediate2->step3 intermediate3 Intermediate 3: Ethyl Ester (JXL082) step3->intermediate3 step4 Step 4: Saponification intermediate3->step4 crude_product Crude this compound step4->crude_product purification Purification: Acid-Base Workup & Wash crude_product->purification final_product Final Product: Pure this compound purification->final_product

Caption: A four-step synthesis followed by purification yields the final this compound compound.

References

Application Notes and Protocols for Testing JXL069 Efficacy on Mitochondrial Pyruvate Carrier (MPC) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JXL069 is a potent and selective experimental drug that acts as an inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC).[1] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix.[2][3] This transport is a critical link between glycolysis and the tricarboxylic acid (TCA) cycle, central to cellular energy metabolism. By blocking this gateway, this compound disrupts pyruvate import into the mitochondria, compelling a metabolic shift towards glycolysis and lactate (B86563) production.[2][4] This mechanism of action has generated significant interest in its therapeutic potential for conditions such as androgenetic alopecia and certain types of cancer that are highly dependent on glucose and pyruvate for proliferation.

These application notes provide detailed protocols for in vitro assays to determine the efficacy of this compound in inhibiting the MPC. The described methods are essential for researchers studying the effects of this compound and similar compounds on cellular metabolism and for professionals in drug development screening for novel MPC inhibitors.

Principle of MPC Inhibition by this compound

This compound specifically binds to the MPC complex, physically obstructing the passage of pyruvate into the mitochondria. This inhibition forces cells to rely more heavily on glycolysis for ATP production, leading to an increase in the conversion of pyruvate to lactate in the cytoplasm by lactate dehydrogenase (LDH). The subsequent sections detail established in vitro methods to quantify this metabolic shift and directly measure the inhibition of mitochondrial pyruvate uptake.

Key In Vitro Assays for MPC Inhibition

Several in vitro methods can be employed to assess the efficacy of this compound as an MPC inhibitor. The choice of assay depends on the desired throughput, the specific research question, and the available equipment.

Assay TypePrincipleThroughputDirectness of MeasurementKey Considerations
Cell-Based Lactate Production Assay Measures the accumulation of lactate in the cell culture medium as an indirect indicator of MPC inhibition.HighIndirectSimple and cost-effective for primary screening.
Oxygen Consumption Rate (OCR) Assay Directly measures mitochondrial respiration using pyruvate as the sole fuel source in permeabilized cells. A decrease in OCR indicates MPC inhibition.MediumDirectProvides a functional measure of MPC activity. Requires specialized equipment (e.g., Seahorse Analyzer).
Radiolabeled Pyruvate Uptake Assay Quantifies the direct uptake of radiolabeled pyruvate (e.g., [14C]pyruvate) into isolated mitochondria.LowDirectConsidered a gold-standard method for measuring MPC activity. Involves handling of radioactive materials.
Thermostability Shift Assay Measures the change in the melting temperature of the purified MPC protein upon binding of an inhibitor.HighBindingUseful for high-throughput screening of compound libraries to identify binders.
Bioluminescence Resonance Energy Transfer (BRET) Assay A real-time, cell-based assay that monitors conformational changes in the MPC complex upon ligand binding.HighBinding/ActivityAllows for dynamic monitoring of inhibitor-target engagement in living cells.

Experimental Protocols

Protocol 1: Cell-Based Lactate Production Assay

This protocol describes a colorimetric assay to measure lactate concentration in the cell culture medium following treatment with this compound.

Materials:

  • Cell line of interest (e.g., MCF10A, cancer cell lines)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Lactate Assay Kit (colorimetric or fluorometric)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24 hours). The optimal incubation time may need to be determined empirically for the specific cell line and experimental goals.

  • Sample Collection: After incubation, carefully collect the cell culture medium from each well for lactate analysis.

  • Lactate Measurement: Follow the manufacturer's instructions for the lactate assay kit. This typically involves mixing a small volume of the collected medium with the assay reagents and incubating for a specific time to allow for color development.

  • Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the lactate concentration for each sample using a standard curve generated with known lactate concentrations. Normalize the lactate levels to the cell number or protein concentration if significant cytotoxicity is observed.

Protocol 2: Pyruvate-Fueled Oxygen Consumption Rate (OCR) Assay

This protocol outlines the measurement of MPC-dependent mitochondrial respiration in permeabilized cells using a Seahorse XF Analyzer. This is considered a direct functional assay for MPC inhibition.

Materials:

  • Cell line of interest

  • Seahorse XF Cell Culture Microplate

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Permeabilization buffer (e.g., containing saponin)

  • Seahorse XF Base Medium supplemented with pyruvate, and glutamate (B1630785) or malate.

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density for the specific cell line. Incubate overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock in the assay medium to the desired final concentrations.

  • Assay Preparation: On the day of the assay, wash the cells with the Seahorse XF Base Medium.

  • Permeabilization: Permeabilize the cells by incubating them with a mild permeabilizing agent like saponin. This allows for the direct delivery of substrates to the mitochondria.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer according to the manufacturer's protocol.

  • Assay Execution: Place the cell culture microplate in the Seahorse XF Analyzer. The instrument will measure the basal oxygen consumption rate (OCR).

  • Compound Injection: Inject the prepared this compound or vehicle control into the wells. The instrument will then measure the OCR in the presence of the inhibitor.

  • Data Analysis: The Seahorse software will calculate the OCR in real-time. The inhibitory effect of this compound is determined by the dose-dependent decrease in the pyruvate-fueled OCR. An IC50 value can be calculated from the dose-response curve.

Visualizations

Signaling Pathway of MPC Inhibition

Caption: Mechanism of this compound action on cellular metabolism.

Experimental Workflow for Cell-Based Lactate Assay

Lactate_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation treat_cells Treat cells with this compound and vehicle control overnight_incubation->treat_cells incubation_24h Incubate for 24h treat_cells->incubation_24h collect_medium Collect culture medium incubation_24h->collect_medium lactate_assay Perform colorimetric lactate assay collect_medium->lactate_assay read_plate Read absorbance/ fluorescence lactate_assay->read_plate analyze_data Analyze data and calculate lactate concentration read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the cell-based lactate production assay.

Experimental Workflow for OCR Assay

OCR_Assay_Workflow start Start seed_cells Seed cells in Seahorse microplate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_assay Wash cells and add Seahorse assay medium overnight_incubation->prepare_assay permeabilize Permeabilize cells prepare_assay->permeabilize load_instrument Load plate into Seahorse Analyzer permeabilize->load_instrument measure_basal Measure basal OCR load_instrument->measure_basal inject_compound Inject this compound/ vehicle measure_basal->inject_compound measure_inhibited Measure OCR post-injection inject_compound->measure_inhibited analyze_data Analyze data and determine IC50 measure_inhibited->analyze_data end End analyze_data->end

References

Application Notes and Protocols for JXL069 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JXL069 is a potent and selective small-molecule inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC), a protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1] By blocking this crucial step in cellular metabolism, this compound effectively forces a metabolic shift from mitochondrial oxidative phosphorylation towards aerobic glycolysis. This targeted inhibition of the MPC makes this compound a valuable tool for studying cellular metabolism, and it is under investigation for its therapeutic potential in conditions such as cancer and alopecia.[2][3][4] These application notes provide detailed protocols for the dissolution, preparation, and use of this compound in cell culture experiments.

Data Presentation

The following table summarizes the key quantitative data for this compound:

PropertyValueSource
Molecular Formula C₂₀H₁₁F₆N₃O₂MedChemExpress
Molecular Weight 439.31 g/mol MedChemExpress
IC₅₀ (MPC Inhibition) 42.8 nM (in permeabilized MCF10A cells)[5]
IC₅₀ (MPC1/2-mediated pyruvate transport) ~0.53 µM[1]
EC₅₀ (reduction of mitochondrial oxygen consumption in cancer cells) ~1–2 µM (cell type dependent)[1]
Solubility Soluble in DMSOMedChemExpress
Storage (Powder) -20°C for up to 3 yearsMedChemExpress
Storage (Stock Solution in DMSO) -80°C for up to 6 months; -20°C for up to 1 monthMedChemExpress

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Reconstitution: Prepare a 10 mM stock solution of this compound in DMSO. To do this, add the appropriate volume of DMSO to the vial of this compound powder. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 439.31), add 227.6 µL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

Protocol:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentration for your experiment.

    • Important: To avoid precipitation of this compound, it is recommended to first dilute the DMSO stock solution in a small volume of cell culture medium before adding it to the final culture volume.

    • The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1% (v/v), to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Example Dilution for a 10 µM Working Solution:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of complete cell culture medium to get a 100 µM solution.

    • Add 100 µL of this 100 µM solution to 900 µL of complete cell culture medium in your culture vessel to achieve a final concentration of 10 µM. The final DMSO concentration in this example would be 0.1%.

  • Treatment of Cells: Add the prepared working solution of this compound to your cell cultures and incubate for the desired duration of your experiment. A concentration of 10 µM has been used to evaluate the activity of this compound in promoting cellular lactate (B86563) production.[6]

Mandatory Visualization

JXL069_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation JXL069_powder This compound Powder Reconstitute Reconstitute to 10 mM JXL069_powder->Reconstitute DMSO Anhydrous DMSO DMSO->Reconstitute Vortex Vortex to Dissolve Reconstitute->Vortex Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot Store Store at -80°C Aliquot->Store Thaw_Stock Thaw 10 mM Stock Aliquot Store->Thaw_Stock Dilute Serially Dilute in Culture Medium Thaw_Stock->Dilute Treat_Cells Add to Cell Culture (Final DMSO < 0.1%) Dilute->Treat_Cells

Caption: Workflow for preparing this compound stock and working solutions.

JXL069_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Lactate Lactate Pyruvate_cyto->Lactate LDH MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cyto->MPC Pyruvate_mito Pyruvate MPC->Pyruvate_mito TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate_mito->TCA_Cycle This compound This compound This compound->MPC Inhibition

Caption: this compound inhibits the MPC, shifting metabolism to glycolysis.

References

Application Notes and Protocols for JXL069 in Alopecia Research

Author: BenchChem Technical Support Team. Date: December 2025

Topic: JXL069 Experimental Protocol for Treating Alopecia in Mice

These application notes provide a detailed overview of the experimental drug this compound, its mechanism of action, and protocols for its use in treating alopecia in murine models. The information is intended for researchers, scientists, and professionals in the field of drug development and hair loss research.

Introduction: this compound - A Novel MPC Inhibitor for Hair Growth

This compound is an experimental drug that functions as a potent and selective inhibitor of the Mitochondrial Pyruvate (B1213749) Carrier (MPC).[1] Developed as an analogue of the known MPC inhibitor UK-5099, this compound has demonstrated significant activity in promoting hair growth in animal studies.[2][3][4] The therapeutic strategy is based on the discovery that inhibiting pyruvate's entry into the mitochondria can stimulate hair follicle stem cells (HFSCs), leading to hair regeneration.[3] By blocking the MPC, this compound forces pyruvate to be converted into lactate (B86563) in the cytoplasm. This metabolic shift is believed to be a key signaling cascade that activates dormant hair follicles and initiates the anagen (growth) phase of the hair cycle.[3]

Mechanism of Action: The this compound Signaling Pathway

The primary mechanism of this compound involves the inhibition of the Mitochondrial Pyruvate Carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix.[3]

  • MPC Inhibition: this compound selectively blocks the MPC.[1]

  • Metabolic Rewiring: This blockage prevents pyruvate from entering the mitochondria for oxidative phosphorylation. Consequently, cytoplasmic pyruvate is shunted towards an alternative metabolic pathway.[2]

  • Lactate Production: The accumulated pyruvate is converted to lactate by the enzyme lactate dehydrogenase (LDH).[3]

  • HFSC Activation: Increased lactate levels act as a signal to activate quiescent hair follicle stem cells (HFSCs), prompting them to proliferate and initiate a new hair growth cycle.[3][5]

JXL069_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Pyruvate Pyruvate LDH LDH Pyruvate->LDH MPC MPC Pyruvate->MPC Transport Lactate Lactate HFSC Hair Follicle Stem Cell (HFSC) Activation Lactate->HFSC Activates LDH->Lactate TCA TCA Cycle MPC->TCA This compound This compound This compound->MPC Inhibits Experimental_Workflow A 1. Animal Selection (C57BL/6 Mice, Telogen Phase) B 2. Acclimatization (1 Week) A->B C 3. Dorsal Hair Depilation B->C D 4. Group Assignment (Vehicle Control vs. This compound) C->D E 5. Daily Topical Application D->E F 6. Monitoring & Photography (e.g., Day 0, 5, 10, 15, 20) E->F G 7. Quantitative Analysis of Hair Regrowth F->G In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture MCF10A Cells C 3. Treat Cells with this compound A->C B 2. Prepare this compound Solutions (Varying Concentrations) B->C D 4. Incubate (e.g., 24h) C->D E 5. Collect Culture Medium D->E F 6. Measure Lactate Concentration E->F G 7. Normalize Data & Compare to Controls F->G

References

Application Notes and Protocols: Measuring the Effect of JXL069 on Oxygen Consumption Rate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JXL069 is a potent and selective inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC), a key transporter responsible for importing pyruvate from the cytoplasm into the mitochondrial matrix.[1][2] By blocking this crucial step, this compound effectively disrupts pyruvate's entry into the tricarboxylic acid (TCA) cycle, compelling a metabolic shift from mitochondrial respiration towards glycolysis. This mechanism of action leads to a measurable decrease in the oxygen consumption rate (OCR) and an increase in lactate (B86563) production.[3][4] These application notes provide a detailed protocol for quantifying the effect of this compound on cellular oxygen consumption, a critical assay for researchers studying mitochondrial metabolism, cellular bioenergetics, and the therapeutic potential of MPC inhibitors in fields such as oncology and regenerative medicine.[1][5]

Data Presentation

The inhibitory effect of this compound on mitochondrial pyruvate transport and subsequent oxygen consumption has been quantified in various cellular and biochemical assays. The following table summarizes the key quantitative data.

ParameterValueCell Line/SystemReference
IC50 (Oxygen Consumption Rate)42.8 nMPermeabilized MCF10A cells[3][4]
IC50 (MPC1/2-mediated pyruvate transport)~0.53 µMBiochemical assay[1]
EC50 (Mitochondrial oxygen consumption)~1–2 µMCancer cell lines[1]

Signaling Pathway

The mechanism of action of this compound involves the direct inhibition of the Mitochondrial Pyruvate Carrier (MPC), leading to a cascade of metabolic changes.

JXL069_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate_cyto Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate_cyto->LDH MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cyto->MPC Transport Lactate Lactate Glycolysis->Pyruvate_cyto LDH->Lactate Increased Flux Pyruvate_mito Pyruvate TCA TCA Cycle Pyruvate_mito->TCA ETC Electron Transport Chain (ETC) TCA->ETC H2O H₂O ETC->H2O ATP ATP ETC->ATP O2 O₂ O2->ETC Consumed MPC->Pyruvate_mito This compound This compound This compound->MPC Inhibition

Caption: this compound inhibits the MPC, blocking pyruvate entry into the mitochondria.

Experimental Workflow

The following diagram outlines the general workflow for assessing the impact of this compound on cellular oxygen consumption rate using a Seahorse XF Analyzer.

Seahorse_Workflow A 1. Cell Seeding Seed cells in a Seahorse XF plate B 2. This compound Treatment Incubate cells with desired concentrations of this compound A->B C 3. Seahorse XF Assay Run the Cell Mito Stress Test B->C D 4. Data Acquisition Measure OCR at baseline and after injection of mitochondrial inhibitors C->D E 5. Data Analysis Calculate key mitochondrial parameters (e.g., basal respiration, ATP production) D->E

Caption: Experimental workflow for measuring OCR with this compound.

Experimental Protocols

Measuring Oxygen Consumption Rate (OCR) using the Agilent Seahorse XF Analyzer

This protocol is designed to measure the effect of this compound on the key parameters of mitochondrial function.

Materials:

  • This compound

  • Cell line of interest (e.g., MCF10A, or a cancer cell line)

  • Agilent Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for the specific cell line)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin (B223565), FCCP, and Rotenone/Antimycin A)

  • Standard cell culture reagents (e.g., DMEM, FBS, PBS, trypsin)

  • Multichannel pipette

Procedure:

  • Cell Seeding:

    • A day prior to the assay, seed the cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density.

    • Ensure even cell distribution by leaving the plate at room temperature for 1 hour before placing it in a 37°C, CO₂ incubator overnight.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the assay, prepare fresh serial dilutions of this compound in the Seahorse XF Base Medium to achieve the desired final concentrations.

  • Assay Plate Preparation:

    • Remove the cell culture medium from the assay plate and gently wash twice with pre-warmed Seahorse XF Base Medium.

    • Add the appropriate volume of Seahorse XF Base Medium containing the different concentrations of this compound (and a vehicle control) to the wells.

    • Incubate the plate in a 37°C, non-CO₂ incubator for at least 1 hour to allow for temperature and pH equilibration.

  • Seahorse XF Cartridge Hydration and Loading:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.

    • On the day of the assay, replace the Calibrant with pre-warmed Seahorse XF Base Medium.

    • Load the injection ports of the hydrated sensor cartridge with the mitochondrial inhibitors from the Cell Mito Stress Test Kit (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A) at the concentrations recommended in the kit protocol.

  • Seahorse XF Assay:

    • Place the assay plate and the loaded sensor cartridge into the Seahorse XF Analyzer.

    • Initiate the calibration and assay run using the Seahorse XF software.

    • The instrument will measure the basal OCR before sequentially injecting the mitochondrial inhibitors and measuring the OCR after each injection.

  • Data Analysis:

    • Once the assay is complete, the Seahorse XF software will calculate the OCR values.

    • Normalize the OCR data to cell number or protein concentration.

    • Calculate the key parameters of mitochondrial function:

      • Basal Respiration: (Last rate measurement before first injection) - (Non-mitochondrial respiration rate)

      • ATP Production: (Last rate measurement before oligomycin injection) - (Minimum rate measurement after oligomycin injection)

      • Maximal Respiration: (Maximum rate measurement after FCCP injection) - (Non-mitochondrial respiration rate)

      • Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration)

    • Plot the dose-response curve of this compound on the relevant parameters (e.g., Basal Respiration) to determine the IC50 value.

This detailed protocol provides a robust framework for investigating the bioenergetic effects of this compound. By precisely measuring the inhibition of oxygen consumption, researchers can gain valuable insights into the compound's mechanism of action and its potential therapeutic applications.

References

JXL069: Application Notes and Protocols for In Vivo Hair Growth Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of JXL069 for in vivo research, specifically focusing on its application in murine models of hair growth. The protocols are based on published preclinical studies and are intended to guide researchers in designing and executing their experiments.

Introduction

This compound is a potent and selective inhibitor of the Mitochondrial Pyruvate (B1213749) Carrier (MPC).[1][2] It is an analogue of the well-characterized MPC inhibitor UK-5099.[3][4] this compound has been investigated as a potential therapeutic agent for androgenetic alopecia, with preclinical studies demonstrating its efficacy in promoting hair growth in mice.[3][4][5] The primary mechanism of action involves the inhibition of pyruvate transport into the mitochondria, leading to increased lactate (B86563) production and the subsequent activation of hair follicle stem cells (HFSCs).[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for in vivo studies using this compound and its parent compound, UK-5099.

ParameterThis compoundUK-5099Vehicle Control
Animal Model C57BL/6J Mice[4]C57BL/6J Mice[4]C57BL/6J Mice[4]
Age of Animals Postnatal day 50 (Telogen phase)[4]Postnatal day 50 (Telogen phase)[4]Postnatal day 50 (Telogen phase)[4]
Route of Administration Topical[3][4]Topical[4]Topical[4]
Dosage/Concentration 20 µM (in lotion)[4]20 µM (in lotion)[4]Lotion only[4]
Frequency Every other day[4]Every other day[4]Every other day[4]
Duration 2 weeks[4]2 weeks[4]2 weeks[4]
Observed Effect Promoted obvious hair growth[3][4]Robust acceleration of the hair cycle[4]No pigmentation or hair growth[4]

Experimental Protocols

Animal Model

The recommended animal model for studying the in vivo effects of this compound on hair growth is the C57BL/6J mouse.[4] These mice have a well-characterized hair cycle, and their black coat color allows for easy visualization of hair regrowth. To synchronize the hair follicles in the resting (telogen) phase, mice should be shaved at postnatal day 50.[4]

This compound Formulation

This compound is a small molecule that can be formulated for topical administration. While the exact composition of the "lotion" used in published studies is not detailed, a common vehicle for topical application in murine hair growth studies consists of a mixture of ethanol (B145695), propylene (B89431) glycol, and water.

Example Vehicle Formulation:

  • Ethanol (30%)

  • Propylene Glycol (50%)

  • Distilled Water (20%)

Preparation of 20 µM this compound Topical Solution:

  • Calculate the required amount of this compound based on the desired volume of the final solution. The molar mass of this compound is 439.317 g/mol .[2]

  • Dissolve the calculated amount of this compound in the ethanol component of the vehicle.

  • Add the propylene glycol and distilled water to the ethanol-JXL069 mixture.

  • Vortex the solution until this compound is completely dissolved and the solution is homogenous.

  • Store the formulation at 4°C, protected from light.

Administration Protocol
  • Acclimatize the C57BL/6J mice for at least one week before the start of the experiment.

  • At postnatal day 50, anesthetize the mice and carefully shave a defined area on their dorsal skin to synchronize the hair follicles in the telogen phase.

  • Divide the mice into experimental groups (e.g., Vehicle Control, this compound-treated).

  • Beginning the day after shaving, topically apply a consistent volume (e.g., 100-200 µL) of the this compound formulation or the vehicle control to the shaved area.

  • Repeat the topical application every other day for a total of two weeks.[4]

  • Monitor the mice daily for any signs of skin irritation or adverse effects.

  • Document hair growth through photography at regular intervals (e.g., every 2-3 days). The first signs of hair growth (pigmentation) can be expected around day 8 of treatment, with a full coat of hair appearing by day 14.[4]

Visualizations

Signaling Pathway of this compound in Hair Follicle Stem Cell Activation

JXL069_Signaling_Pathway This compound This compound MPC Mitochondrial Pyruvate Carrier (MPC) This compound->MPC inhibits Pyruvate_mito Mitochondrial Pyruvate MPC->Pyruvate_mito TCA TCA Cycle Pyruvate_mito->TCA Pyruvate_cyto Cytosolic Pyruvate Pyruvate_cyto->MPC transport Lactate Lactate Pyruvate_cyto->Lactate conversion LDH Lactate Dehydrogenase (LDH) Lactate->LDH HFSC Hair Follicle Stem Cell (HFSC) Activation Lactate->HFSC promotes Glycolysis Glycolysis Glycolysis->Pyruvate_cyto JXL069_Experimental_Workflow start Start acclimatize Acclimatize C57BL/6J Mice (1 week) start->acclimatize shave Shave Dorsal Skin (Postnatal Day 50) acclimatize->shave group Group Assignment (Vehicle, this compound) shave->group treat Topical Application (Every other day for 2 weeks) group->treat monitor Monitor Hair Growth (Photography) treat->monitor end End of Study/ Data Analysis monitor->end JXL069_Dosage_Effect_Relationship Dosage This compound Dosage (20 µM Topical) MPC_Inhibition MPC Inhibition Dosage->MPC_Inhibition Lactate_Increase Increased Lactate Production MPC_Inhibition->Lactate_Increase HFSC_Activation HFSC Activation Lactate_Increase->HFSC_Activation Hair_Growth Hair Growth Promotion HFSC_Activation->Hair_Growth

References

Application Notes and Protocols for Assessing the Metabolic Effects of JXL069 Using a Seahorse XF Analyzer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JXL069 is a potent and selective inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC), which plays a critical role in cellular metabolism by transporting pyruvate from the cytosol into the mitochondrial matrix.[1][2][3] Inhibition of the MPC disrupts pyruvate import, forcing a metabolic shift from mitochondrial respiration towards glycolysis.[4][5] This application note provides detailed protocols for utilizing the Agilent Seahorse XF Analyzer to quantify the metabolic effects of this compound on live cells in real-time. The Seahorse XF technology enables the simultaneous measurement of the two major energy-producing pathways—mitochondrial respiration and glycolysis—by monitoring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively.[6] The provided protocols for the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test will enable researchers to elucidate the mechanism of action of this compound and assess its impact on cellular bioenergetics.

Introduction

Cellular metabolism is a complex network of biochemical reactions essential for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer and metabolic disorders. The mitochondrial pyruvate carrier (MPC) is a key regulator of cellular metabolism, controlling the entry of pyruvate into the mitochondria for oxidative phosphorylation. This compound has been identified as a potent and selective inhibitor of the MPC.[3][5] By blocking the MPC, this compound forces cells to increase their reliance on glycolysis to meet their energy demands.[4] The Agilent Seahorse XF Analyzer provides a powerful platform to study these metabolic changes in live cells. This document outlines detailed protocols for the Seahorse XF Cell Mito Stress Test and the Seahorse XF Glycolysis Stress Test to characterize the metabolic phenotype of cells treated with this compound.

Signaling Pathway Affected by this compound

Caption: Mechanism of action of this compound. This compound inhibits the mitochondrial pyruvate carrier (MPC), blocking pyruvate entry into the mitochondria and subsequent oxidative phosphorylation, leading to an increased conversion of pyruvate to lactate (B86563) in the cytosol.

Experimental Protocols

I. Seahorse XF Cell Mito Stress Test

The Cell Mito Stress Test is a standard assay to evaluate mitochondrial function by measuring key parameters of cellular respiration.[7][8] This is achieved through the sequential injection of mitochondrial respiratory chain modulators.

A. Experimental Workflow

Mito_Stress_Workflow cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis seed_cells Seed cells in Seahorse XF Plate treat_this compound Treat cells with this compound (various concentrations and times) seed_cells->treat_this compound run_assay Run Seahorse XF Analyzer treat_this compound->run_assay hydrate_cartridge Hydrate Sensor Cartridge load_reagents Load Reagents into Sensor Cartridge hydrate_cartridge->load_reagents prepare_reagents Prepare Mito Stress Test Reagents prepare_reagents->load_reagents load_reagents->run_assay normalize_data Normalize Data (e.g., to cell number) run_assay->normalize_data calculate_parameters Calculate OCR Parameters normalize_data->calculate_parameters interpret_results Interpret Results calculate_parameters->interpret_results

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test with this compound treatment.

B. Detailed Protocol

  • Cell Seeding:

    • Seed cells in an Agilent Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density.

    • Culture cells overnight in a standard CO2 incubator at 37°C.[9]

  • This compound Treatment:

    • On the day of the assay, treat the cells with various concentrations of this compound and a vehicle control.

    • The optimal concentration and incubation time for this compound should be determined empirically for each cell type. A suggested starting range for this compound concentration is 0.1 µM to 10 µM, with an IC₅₀ value of approximately 0.53 µM in MPC1/2-mediated pyruvate transport assays.[3]

    • Incubate for the desired treatment duration (e.g., 1, 6, or 24 hours) in a standard CO2 incubator.

  • Assay Preparation:

    • Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[10]

    • One hour before the assay, wash the cells with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.[11] Incubate the cell plate in a non-CO2 37°C incubator for 1 hour.[12]

  • Compound Loading:

    • Prepare 10x stock solutions of the following compounds from the Seahorse XF Cell Mito Stress Test Kit in the assay medium:[7]

      • Port A: Oligomycin (inhibits ATP synthase)

      • Port B: FCCP (an uncoupling agent that disrupts the mitochondrial membrane potential)

      • Port C: Rotenone (B1679576)/Antimycin A (Complex I and III inhibitors, respectively)

  • Seahorse XF Analyzer Run:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure basal OCR before sequentially injecting the compounds.

C. Data Presentation

The key parameters of mitochondrial respiration are calculated from the OCR measurements.

ParameterDescriptionExpected Effect of this compound
Basal Respiration The baseline oxygen consumption of the cells.Decrease
ATP Production The decrease in OCR after the injection of oligomycin.Decrease
Proton Leak The remaining basal respiration not coupled to ATP synthesis.No significant change expected
Maximal Respiration The maximum OCR reached after the injection of FCCP.[7]Decrease
Spare Respiratory Capacity The difference between maximal and basal respiration.Decrease
Non-Mitochondrial Respiration The OCR remaining after the injection of rotenone and antimycin A.[7]No significant change expected
II. Seahorse XF Glycolysis Stress Test

The Glycolysis Stress Test measures the key parameters of glycolytic flux in real-time.[13]

A. Experimental Workflow

Glycolysis_Stress_Workflow cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis seed_cells Seed cells in Seahorse XF Plate treat_this compound Treat cells with this compound (various concentrations and times) seed_cells->treat_this compound run_assay Run Seahorse XF Analyzer treat_this compound->run_assay hydrate_cartridge Hydrate Sensor Cartridge load_reagents Load Reagents into Sensor Cartridge hydrate_cartridge->load_reagents prepare_reagents Prepare Glycolysis Stress Test Reagents prepare_reagents->load_reagents load_reagents->run_assay normalize_data Normalize Data (e.g., to cell number) run_assay->normalize_data calculate_parameters Calculate ECAR Parameters normalize_data->calculate_parameters interpret_results Interpret Results calculate_parameters->interpret_results

Caption: Experimental workflow for the Seahorse XF Glycolysis Stress Test with this compound treatment.

B. Detailed Protocol

  • Cell Seeding and Treatment: Follow the same procedure as for the Mito Stress Test.

  • Assay Preparation:

    • Hydrate the sensor cartridge as described previously.

    • One hour before the assay, wash the cells with glycolysis assay medium (Seahorse XF Base Medium without glucose or pyruvate) and incubate in a non-CO2 incubator at 37°C.[13]

  • Compound Loading:

    • Prepare 10x stock solutions of the following compounds from the Seahorse XF Glycolysis Stress Test Kit in the glycolysis assay medium:[14]

      • Port A: Glucose

      • Port B: Oligomycin

      • Port C: 2-Deoxy-D-glucose (2-DG) (a glucose analog that inhibits glycolysis)

  • Seahorse XF Analyzer Run:

    • Calibrate the sensor cartridge and then run the assay with the cell plate. The instrument will measure basal ECAR before sequentially injecting the compounds.

C. Data Presentation

The key parameters of glycolytic function are calculated from the ECAR measurements.

ParameterDescriptionExpected Effect of this compound
Non-Glycolytic Acidification The initial ECAR before the addition of glucose.No significant change expected
Glycolysis The ECAR after the addition of glucose.Increase
Glycolytic Capacity The maximum ECAR reached after the injection of oligomycin, which forces the cells to rely on glycolysis for ATP production.Increase
Glycolytic Reserve The difference between the glycolytic capacity and glycolysis, indicating the cellular capacity to increase the rate of glycolysis.Variable, may increase or decrease depending on the cell's baseline glycolytic activity.

Data Analysis and Interpretation

The data generated from the Seahorse XF assays can be analyzed using the Agilent Seahorse Wave software. Normalization of the data is crucial for accurate interpretation and can be performed based on cell number or protein concentration. By comparing the metabolic parameters of cells treated with this compound to the vehicle-treated control cells, researchers can elucidate the drug's effects on cellular metabolism. For an MPC inhibitor like this compound, one would expect to see a decrease in mitochondrial respiration and a compensatory increase in glycolysis.

Conclusion

The Agilent Seahorse XF Analyzer provides a robust and sensitive platform to investigate the metabolic effects of the mitochondrial pyruvate carrier inhibitor, this compound. The detailed protocols for the Cell Mito Stress Test and Glycolysis Stress Test provided in this application note will guide researchers in characterizing the metabolic phenotype of this compound-treated cells. The expected outcomes are a decrease in mitochondrial respiration and an increase in glycolysis, consistent with the known mechanism of action of this compound. These assays will provide valuable insights into the cellular consequences of MPC inhibition and can be applied to further studies in drug development and metabolic research.

References

Application Notes and Protocols for Preclinical Studies of Topical JXL069

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of a topical formulation of JXL069, a potent and selective mitochondrial pyruvate (B1213749) carrier (MPC) inhibitor investigated for its therapeutic potential in androgenetic alopecia.[1][2] The following protocols and data will facilitate further research and development of this compound as a novel treatment for hair loss.

Mechanism of Action and Signaling Pathway

This compound inhibits the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix.[1] This blockade of pyruvate entry into the mitochondria forces a metabolic shift in hair follicle stem cells (HFSCs) towards glycolysis, leading to an increased production of lactate.[3][4] Lactate, in turn, acts as a key signaling molecule that promotes the activation of quiescent HFSCs, thereby stimulating the hair follicle to enter the anagen (growth) phase of the hair cycle.[3][4][5][6][7] This metabolic reprogramming offers a novel, non-hormonal approach to treating hair loss.

Below is a diagram illustrating the proposed signaling pathway of this compound in hair follicle stem cell activation.

JXL069_Signaling_Pathway cluster_cell Hair Follicle Stem Cell This compound This compound MPC Mitochondrial Pyruvate Carrier (MPC) This compound->MPC Inhibition Pyruvate_mito Pyruvate (Mitochondria) Pyruvate_cyto Pyruvate (Cytoplasm) Pyruvate_cyto->Pyruvate_mito Transport Lactate Lactate Pyruvate_cyto->Lactate LDH Glucose Glucose Glucose->Pyruvate_cyto Glycolysis HFSC_activation Hair Follicle Stem Cell Activation (Anagen Phase) Lactate->HFSC_activation Signaling

Caption: Signaling pathway of this compound in hair follicle stem cell activation.

Topical Formulation of this compound

The following is a representative protocol for the preparation of a 1% this compound topical gel suitable for preclinical studies. This formulation utilizes common and well-characterized excipients.

Table 1: Composition of 1% this compound Topical Gel
ComponentFunctionConcentration (% w/w)
This compoundActive Pharmaceutical Ingredient1.0
Carbopol 940Gelling agent1.0
Hydroxypropyl Methylcellulose (HPMC)Viscosity enhancer1.5
Propylene (B89431) GlycolPenetration enhancer, humectant5.0
Triethanolamine (B1662121)Neutralizing agentq.s. to pH 6.5
MethylparabenPreservative0.1
Purified WaterVehicleq.s. to 100
Protocol for Preparation of 1% this compound Topical Gel
  • Preparation of the Gel Base:

    • In a suitable beaker, disperse Carbopol 940 and HPMC in purified water with continuous stirring using an overhead stirrer at 800 rpm until a homogenous dispersion is formed.[8]

    • Allow the dispersion to hydrate (B1144303) for 2 hours.

  • Incorporation of Active Ingredient and Excipients:

    • In a separate container, dissolve this compound and methylparaben in propylene glycol.

    • Slowly add this solution to the gel base with continuous stirring.

  • Neutralization and Final Mixing:

    • Adjust the pH of the gel to approximately 6.5 by slowly adding triethanolamine dropwise while monitoring with a pH meter.

    • Continue stirring until a transparent and uniform gel is formed.

  • Deaeration and Storage:

    • Allow the gel to stand for 24 hours to remove any entrapped air bubbles.

    • Store the final formulation in an airtight, light-resistant container at controlled room temperature.

Preclinical Evaluation Protocols

The following are detailed protocols for the in vitro and in vivo evaluation of the topical this compound formulation.

In Vitro Skin Permeation Study

This protocol outlines the use of Franz diffusion cells to assess the permeation of this compound through a skin membrane.[9][10][11][12]

IVPT_Workflow prep_skin Skin Membrane Preparation (e.g., Porcine Ear Skin) mount_skin Mount Skin on Franz Diffusion Cell prep_skin->mount_skin add_receptor Fill Receptor Compartment with PBS (pH 7.4) mount_skin->add_receptor apply_gel Apply Topical this compound Gel to Donor Compartment add_receptor->apply_gel incubate Incubate at 32°C apply_gel->incubate sample Collect Samples from Receptor Compartment at Pre-determined Time Points incubate->sample quantify Quantify Skin Deposition (Epidermis and Dermis) incubate->quantify At study termination analyze Analyze this compound Concentration (e.g., HPLC-MS/MS) sample->analyze quantify->analyze

Caption: Workflow for in vitro skin permeation testing (IVPT).

  • Skin Membrane Preparation:

    • Excise full-thickness porcine ear skin.[9]

    • Carefully remove subcutaneous fat and connective tissue.

    • Dermatomed skin can be prepared to a thickness of approximately 500 µm.

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[13]

    • Fill the receptor compartment with phosphate-buffered saline (PBS) at pH 7.4, ensuring no air bubbles are trapped beneath the skin.[10]

    • Maintain the temperature of the receptor fluid at 32°C using a circulating water bath.[11]

  • Application of Formulation:

    • Apply a finite dose (e.g., 10 mg/cm²) of the 1% this compound topical gel to the skin surface in the donor compartment.

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect aliquots from the receptor solution for analysis.

    • Replace the withdrawn volume with fresh, pre-warmed receptor solution.

  • Quantification of Skin Deposition:

    • At the end of the study, dismount the skin.

    • Separate the epidermis from the dermis.

    • Extract this compound from the epidermis, dermis, and receptor fluid samples using a suitable solvent.

  • Analysis:

    • Quantify the concentration of this compound in all samples using a validated analytical method, such as High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).

ParameterValue
Cumulative Amount Permeated at 24h (µg/cm²)[Insert experimental data]
Steady-State Flux (Jss) (µg/cm²/h)[Insert experimental data]
Lag Time (t_lag) (h)[Insert experimental data]
This compound in Epidermis at 24h (µg/g tissue)[Insert experimental data]
This compound in Dermis at 24h (µg/g tissue)[Insert experimental data]
In Vivo Efficacy Study in an Androgenetic Alopecia Mouse Model

This protocol describes an in vivo study to evaluate the hair growth-promoting effects of topical this compound in a testosterone-induced androgenetic alopecia mouse model.[14][15][16][17][18]

InVivo_Workflow acclimatize Acclimatize Mice (e.g., C57BL/6) depilate Depilate Dorsal Skin acclimatize->depilate induce_aga Induce Androgenetic Alopecia (Subcutaneous Testosterone) depilate->induce_aga group Group Animals (Vehicle, this compound, Positive Control) induce_aga->group treat Daily Topical Treatment group->treat monitor Monitor Hair Growth (Photography, Visual Scoring) treat->monitor biopsy Skin Biopsy for Histology (End of Study) monitor->biopsy analyze Histological Analysis (Hair Follicle Staging) biopsy->analyze

Caption: Workflow for in vivo efficacy study in an AGA mouse model.

  • Animal Model:

    • Use male C57BL/6 mice, 7-8 weeks of age.

    • Acclimatize the animals for at least one week before the experiment.

  • Induction of Androgenetic Alopecia:

    • Synchronize the hair cycle by depilating the dorsal skin of the mice.

    • Induce anagen.

    • Administer subcutaneous injections of testosterone (B1683101) to induce and maintain a telogen-like state, mimicking androgenetic alopecia.[17]

  • Treatment Groups:

    • Divide the mice into at least three groups:

      • Group 1: Vehicle control (topical gel base).

      • Group 2: 1% this compound topical gel.

      • Group 3: Positive control (e.g., topical minoxidil (B1677147) solution).

  • Topical Application:

    • Apply a defined amount (e.g., 100 µL) of the respective formulation to the depilated dorsal skin daily for a specified period (e.g., 28 days).

  • Evaluation of Hair Growth:

    • Visual Assessment: Document hair growth by taking photographs at regular intervals (e.g., weekly).

    • Hair Growth Score: Use a visual scoring system to quantify hair regrowth.

    • Hair Density and Length: At the end of the study, measure hair density and length in the treated area.

  • Histological Analysis:

    • At the end of the treatment period, collect skin biopsies from the treated areas.

    • Perform histological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining) to determine the number and stage (anagen, catagen, telogen) of hair follicles.

ParameterVehicle Control1% this compound GelPositive Control
Hair Growth Score (Day 28)[Insert data][Insert data][Insert data]
Anagen/Telogen Ratio[Insert data][Insert data][Insert data]
Hair Follicle Density (follicles/mm²)[Insert data][Insert data][Insert data]

Safety and Toxicology

Preclinical safety assessment of the topical this compound formulation should be conducted in accordance with regulatory guidelines. Key studies include:

  • Dermal Irritation and Sensitization: To evaluate the potential for local skin reactions.

  • Systemic Toxicity: To assess any potential systemic exposure and related adverse effects following topical administration in two species (a rodent and a non-rodent).

  • Genotoxicity and Phototoxicity: To investigate the mutagenic potential and any light-induced toxicity.

These detailed application notes and protocols provide a robust framework for the preclinical investigation of topical this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data to support the continued development of this promising therapeutic candidate for androgenetic alopecia.

References

Troubleshooting & Optimization

JXL069 stability and solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and solubility of JXL069, a potent and selective mitochondrial pyruvate (B1213749) carrier (MPC) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is an experimental small molecule that acts as a potent and selective inhibitor of the mitochondrial pyruvate carrier (MPC).[1] By blocking the MPC, this compound prevents pyruvate from entering the mitochondria, which forces a metabolic shift in cells from mitochondrial respiration towards glycolysis.[1][2] This compound is under investigation for various therapeutic applications, including the treatment of hair loss, by activating hair follicle stem cells.[3][4][5]

Q2: What are the recommended storage conditions for this compound? A2: Proper storage is crucial to maintain the integrity of this compound. For solid powder, long-term storage should be at -20°C for up to three years, while short-term storage at 4°C is acceptable for up to two years.[4] When this compound is dissolved in a solvent to create a stock solution, it should be stored at -80°C for up to six months or at -20°C for up to one month.[4]

Q3: In which solvents is this compound soluble? A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[4][6] The reported solubility in DMSO is approximately 4.39 mg/mL, which corresponds to a concentration of 9.99 mM.[4]

Q4: Are there specific handling instructions for preparing this compound stock solutions? A4: Yes. When preparing a stock solution in DMSO, it is recommended to use ultrasonic agitation to ensure complete dissolution.[4] It is also critical to use newly opened, non-hygroscopic DMSO, as moisture can significantly impact the solubility of the product.[4]

Data Summary Tables

Table 1: this compound Solubility Profile

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO4.399.99Ultrasonic agitation is needed. Use of newly opened, non-hygroscopic DMSO is recommended.[4]

Table 2: this compound Storage Recommendations

FormTemperatureDuration
Powder -20°CUp to 3 years[4]
4°CUp to 2 years[4]
In Solvent -80°CUp to 6 months[4]
-20°CUp to 1 month[4]

Visualized Pathways and Workflows

JXL069_Mechanism_of_Action cluster_cell Cellular Environment cluster_mito Mitochondrion Pyruvate Pyruvate MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate->MPC Lactate Lactate Pyruvate->Lactate Metabolic Shift TCA TCA Cycle & Oxidative Phosphorylation MPC->TCA Pyruvate Import Glycolysis Glycolysis Glycolysis->Pyruvate This compound This compound This compound->MPC Inhibits

Caption: Mechanism of action for this compound as an MPC inhibitor.

Solubility_Workflow start Start: Determine Equilibrium Solubility step1 1. Add excess solid this compound to the chosen solvent in a vial. start->step1 step2 2. Seal vial to prevent evaporation. step1->step2 step3 3. Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium. step2->step3 step4 4. Confirm presence of undissolved solid. step3->step4 step5 5. Separate solid and liquid phases (e.g., high-speed centrifugation). step4->step5 step6 6. Carefully collect the supernatant. step5->step6 step7 7. Filter supernatant with a non-binding syringe filter (e.g., 0.22 µm PVDF). step6->step7 step8 8. Analyze this compound concentration in the filtrate using a validated HPLC/UPLC method. step7->step8 end_node End: Solubility Determined step8->end_node

Caption: Experimental workflow for equilibrium solubility determination.

Troubleshooting Guide

Issue: this compound powder will not fully dissolve in DMSO.

Troubleshooting_Solubility start Problem: This compound is not dissolving in DMSO. q1 Did you use ultrasonic agitation? start->q1 a1_no Action: Sonicate the solution. This is recommended for dissolution. q1->a1_no No q2 Is the DMSO new and anhydrous? q1->q2 Yes a2_no Action: Use a fresh, unopened bottle of anhydrous DMSO. Hygroscopic DMSO significantly impacts solubility. q2->a2_no No q3 Is the concentration at or below ~4.39 mg/mL (10 mM)? q2->q3 Yes a3_no Action: The desired concentration may exceed the solubility limit. Prepare a more dilute solution or suspension. q3->a3_no No end_ok If issues persist, consider analyzing compound purity. q3->end_ok Yes

Caption: Decision tree for troubleshooting this compound solubility issues.

Issue: Inconsistent experimental results or loss of compound activity.

  • Possible Cause: Compound degradation due to improper storage.

  • Solution: Ensure that stock solutions are stored under the correct conditions (-80°C for long-term, -20°C for short-term) and are within the recommended usage period (6 months at -80°C, 1 month at -20°C).[4] Avoid repeated freeze-thaw cycles, which can accelerate degradation.[7] Aliquot stock solutions into smaller, single-use volumes.

  • Possible Cause: Chemical instability in the experimental buffer.

  • Solution: Assess the stability of this compound in your specific aqueous buffer and temperature conditions. Degradation can be caused by hydrolysis or oxidation.[8] Perform a time-course experiment, analyzing the concentration of the parent compound at different time points using a stability-indicating HPLC method.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in cellular or biochemical assays.

Materials:

  • This compound powder (Molecular Weight: 439.32 g/mol )[1]

  • Anhydrous, high-purity DMSO[4]

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettors and sterile tips

  • Bath sonicator

Procedure:

  • Mass Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 4.39 mg of this compound powder. Adjust the mass based on the desired final volume.

  • Dispensing: Carefully transfer the weighed this compound powder into a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. For 4.39 mg, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and place it in a bath sonicator. Sonicate until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particulates remain.[4]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes. For long-term storage (up to 6 months), store immediately at -80°C.[4] For short-term storage (up to 1 month), store at -20°C.[4]

Protocol 2: Determination of this compound Stability in Aqueous Buffer

Objective: To evaluate the chemical stability of this compound in a specific buffer over time using HPLC analysis.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Experimental aqueous buffer (e.g., PBS, pH 7.4)

  • Incubator set to the experimental temperature (e.g., 37°C)

  • HPLC system with a suitable column and detector (e.g., UV-Vis or MS)

  • Quenching/dilution solvent (e.g., Acetonitrile or Methanol)

Procedure:

  • Preparation: Prepare a working solution of this compound in the desired aqueous buffer at the final experimental concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution. Quench the reaction by diluting it significantly with the quenching solvent (e.g., 1:10 dilution in cold acetonitrile) to stop degradation. This serves as the T=0 reference sample.[7][8]

  • Incubation: Place the remaining working solution in an incubator at the desired temperature (e.g., 37°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw additional aliquots from the incubated solution and quench them in the same manner as the T=0 sample.

  • Sample Storage: Store all quenched samples at -20°C or below until analysis to prevent further degradation.[8]

  • HPLC Analysis: Analyze all samples (T=0 and subsequent time points) in a single batch using a validated, stability-indicating HPLC method. The method must be able to separate the parent this compound peak from any potential degradants.[9]

  • Data Analysis: Calculate the stability of this compound by comparing the peak area of the parent compound at each time point to the peak area at T=0. Express the result as "% Remaining".

    • % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100

References

Technical Support Center: Optimizing JXL069 Concentration for Hair Follicle Stem Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of JXL069 in hair follicle stem cell (HFSC) activation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in-vitro experiments?

A1: Based on studies of similar mitochondrial pyruvate (B1213749) carrier (MPC) inhibitors, a starting concentration of 10 μM is recommended for in-vitro experiments, such as lactate (B86563) production assays in HFSCs.[1][2] This concentration has been shown to be effective in promoting cellular lactate production, a key indicator of MPC inhibition and subsequent HFSC activation. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: How can I determine the optimal concentration of this compound for my experiment?

A2: To determine the optimal concentration, a dose-response study is recommended. This involves treating HFSCs with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 20, 50 μM) and measuring the desired biological effect, which in this case is lactate production. The optimal concentration will be the one that elicits the maximal response without causing significant cytotoxicity.

Q3: What is the mechanism of action of this compound in activating hair follicle stem cells?

A3: this compound is a potent and selective inhibitor of the mitochondrial pyruvate carrier (MPC).[1][2] By inhibiting the MPC, this compound prevents pyruvate from entering the mitochondria for oxidative phosphorylation. This metabolic shift forces the cells to convert pyruvate to lactate in the cytoplasm via lactate dehydrogenase (LDH). The resulting increase in intracellular lactate levels acts as a signaling molecule that activates quiescent hair follicle stem cells, promoting their proliferation and initiating the anagen (growth) phase of the hair cycle.

Q4: How should I prepare this compound for in-vitro experiments?

A4: this compound is typically supplied as a powder. To prepare a stock solution, dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 10 mM). This stock solution can then be further diluted in cell culture medium to achieve the desired final concentrations for your experiments. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: I am not observing an increase in lactate production after treating HFSCs with this compound. What could be the issue?

A5: Several factors could contribute to this issue:

  • Suboptimal Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to identify a more effective concentration.

  • Cell Health: Ensure your HFSCs are healthy and viable before treatment.

  • Assay Sensitivity: The lactate detection assay may not be sensitive enough. Verify the assay's performance with a positive control.

  • Incubation Time: The incubation time with this compound may be insufficient. A time-course experiment can help determine the optimal treatment duration.

  • Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded.

Q6: I am observing significant cell death in my HFSC cultures after this compound treatment. What should I do?

A6: Significant cell death indicates that the concentration of this compound is likely too high and causing cytotoxicity. It is essential to perform a cytotoxicity assay to determine the maximum non-toxic concentration. You should test a range of concentrations, including those below your intended therapeutic dose, to identify a safe and effective window for your experiments.

Troubleshooting Guides

Guide 1: Suboptimal Lactate Production
Symptom Possible Cause Suggested Solution
No significant increase in lactate production compared to the vehicle control.This compound concentration is too low.Perform a dose-response study with a broader range of concentrations (e.g., 0.1 µM to 50 µM).
Incubation time is too short.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.
Poor cell health or low metabolic activity of HFSCs.Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
Inaccurate lactate measurement.Verify the accuracy and sensitivity of your lactate assay kit using a lactate standard curve and a positive control.
High variability in lactate measurements between replicates.Inconsistent cell seeding density.Ensure uniform cell seeding in all wells.
Pipetting errors during reagent addition.Use calibrated pipettes and ensure proper mixing of reagents.
Guide 2: High Cytotoxicity Observed
Symptom Possible Cause Suggested Solution
Significant decrease in cell viability after this compound treatment.This compound concentration is too high.Perform a cytotoxicity assay (e.g., MTT, LDH, or CellTox™ Green) to determine the IC50 value and identify a non-toxic concentration range.
High concentration of the solvent (e.g., DMSO).Ensure the final solvent concentration in the culture medium is below the cytotoxic threshold for your cells (typically ≤ 0.1% for DMSO).
Contamination of cell cultures.Regularly check for and address any microbial contamination in your cell cultures.
Cell morphology appears abnormal after treatment.This compound is inducing cellular stress.Lower the concentration of this compound and reduce the incubation time. Observe cell morphology closely at different time points.

Experimental Protocols

Protocol 1: Dose-Response Study for this compound using a Lactate Production Assay

Objective: To determine the optimal concentration of this compound for stimulating lactate production in hair follicle stem cells.

Materials:

  • Cultured hair follicle stem cells (HFSCs)

  • This compound

  • DMSO (for stock solution)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Lactate assay kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HFSCs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of working solutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Lactate Measurement: After incubation, collect the cell culture supernatant from each well.

  • Follow the instructions of your chosen lactate assay kit to measure the lactate concentration in the supernatant.[3][4][5][6]

  • Data Analysis: Plot the lactate concentration against the this compound concentration to generate a dose-response curve. The optimal concentration is the one that gives the maximal lactate production without showing signs of cytotoxicity.

Protocol 2: Cytotoxicity Assessment of this compound using the MTT Assay

Objective: To evaluate the cytotoxic effects of this compound on hair follicle stem cells and determine the concentration range that maintains high cell viability.

Materials:

  • Cultured hair follicle stem cells (HFSCs)

  • This compound

  • DMSO

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HFSCs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24-48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[7][8][9][10][11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8][9][10][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against this compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

Data Presentation

Table 1: Example Dose-Response Data for this compound on Lactate Production

This compound Concentration (µM)Lactate Production (fold change vs. control)Standard Deviation
0 (Vehicle)1.000.08
0.11.150.12
11.850.15
52.900.21
10 3.50 0.25
203.450.28
502.800.35

Table 2: Example Cytotoxicity Data for this compound on HFSCs (MTT Assay)

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle)1004.5
1985.1
10956.2
20887.8
50659.1
1003510.5

Visualizations

JXL069_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate Conversion MPC MPC Pyruvate->MPC Transport HFSC_Activation Hair Follicle Stem Cell Activation & Proliferation Lactate->HFSC_Activation Activates LDH LDH TCA TCA Cycle & Oxidative Phosphorylation MPC->TCA This compound This compound This compound->MPC Inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Culture_HFSCs Culture Hair Follicle Stem Cells (HFSCs) Dose_Response Dose-Response Study (Lactate Production Assay) Culture_HFSCs->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Culture_HFSCs->Cytotoxicity_Assay Prepare_this compound Prepare this compound Stock & Working Solutions Prepare_this compound->Dose_Response Prepare_this compound->Cytotoxicity_Assay Analyze_Lactate Analyze Lactate Data & Generate Dose-Response Curve Dose_Response->Analyze_Lactate Analyze_Viability Analyze Viability Data & Determine IC50 Cytotoxicity_Assay->Analyze_Viability Determine_Optimal_Conc Determine Optimal Non-Toxic Concentration of this compound Analyze_Lactate->Determine_Optimal_Conc Analyze_Viability->Determine_Optimal_Conc

References

Troubleshooting JXL069 delivery in topical applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JXL069 in topical applications. The information is tailored for scientists and drug development professionals to navigate potential challenges during their experiments.

Section 1: Formulation and Physicochemical Properties

Proper formulation is critical for the successful topical delivery of this compound. As a compound with low aqueous solubility, careful selection of solvents and excipients is necessary to ensure its stability, skin penetration, and bioavailability.[1][2][3]

FAQ 1: What are the recommended solvents for solubilizing this compound for in vitro and in vivo studies?

This compound is a poorly water-soluble compound.[4] For research purposes, Dimethyl Sulfoxide (B87167) (DMSO) and Propylene Glycol (PG) are commonly used solvents. While specific solubility data for this compound is not publicly available, data for similar poorly soluble drugs can provide a starting point. It is crucial to determine the empirical solubility in your chosen vehicle.

Table 1: General Solubility and Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Known SolubilitiesNotes
This compound C₂₀H₁₁F₆N₃O₂439.317Soluble in DMSO[5]A potent and selective mitochondrial pyruvate (B1213749) carrier (MPC) inhibitor.[6]
UK-5099 C₁₈H₁₂N₂O₂288.306Soluble in DMSOParent compound for a series of MPC inhibitors, including this compound.[7]

Researchers should always determine the solubility of this compound in their specific formulation.

Troubleshooting: Formulation Issues
IssuePotential CauseSuggested Solution
Precipitation of this compound in the formulation. - Exceeded solubility limit.- Temperature fluctuations.- pH shift in the formulation.- Determine the saturation solubility of this compound in your vehicle.- Prepare the formulation at a concentration below the saturation point.- Store the formulation at a constant temperature.- Check the pH of your formulation and adjust if necessary, keeping in mind the stability of this compound.
Inconsistent drug content in the formulation. - Inadequate mixing.- Precipitation during storage.- Use a homogenizer or sonicator to ensure uniform distribution of this compound.- Visually inspect for any precipitation before each use.
Phase separation in cream or emulsion formulations. - Incompatible excipients.- Incorrect emulsifier concentration.- Review the compatibility of all excipients.- Optimize the type and concentration of the emulsifying agent.

Section 2: In Vitro Efficacy and Mechanistic Assays

The primary mechanism of action for this compound is the inhibition of the Mitochondrial Pyruvate Carrier (MPC), leading to a metabolic shift that increases lactate (B86563) production in hair follicle stem cells (HFSCs).[8][9][10][11][12] This increase in lactate is believed to be the trigger for activating dormant HFSCs and promoting hair growth.[9]

Signaling Pathway of this compound in Hair Follicle Stem Cells

JXL069_Pathway This compound This compound MPC Mitochondrial Pyruvate Carrier (MPC) This compound->MPC Inhibits Pyruvate_mito Mitochondrial Pyruvate MPC->Pyruvate_mito TCA TCA Cycle Pyruvate_mito->TCA Pyruvate_cyto Cytosolic Pyruvate Pyruvate_cyto->MPC Transport Lactate Lactate Pyruvate_cyto->Lactate LDH HFSC_activation Hair Follicle Stem Cell Activation Lactate->HFSC_activation Stimulates

This compound inhibits the MPC, increasing cytosolic lactate and activating HFSCs.
FAQ 2: How can I measure the efficacy of this compound in vitro?

The most direct way to measure the in vitro efficacy of this compound is by quantifying the increase in lactate production in cultured hair follicle stem cells or a relevant cell line.

Experimental Protocol: Lactate Production Assay

This protocol is a representative method based on commercially available colorimetric lactate assay kits.[13][14][15]

  • Cell Culture: Culture human or murine hair follicle stem cells to 80-90% confluency in a 96-well plate.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) dissolved in a suitable vehicle (e.g., DMSO). Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Sample Preparation:

    • Collect the cell culture medium.

    • Deproteinize the samples, as proteins can interfere with the assay. This can be done using a 10 kDa molecular weight cut-off spin filter or by perchloric acid precipitation.[14]

  • Lactate Quantification:

    • Use a commercial colorimetric lactate assay kit.

    • Prepare a standard curve using the provided lactate standard.

    • Add the reaction mix to the deproteinized samples and standards.

    • Incubate as per the manufacturer's instructions (typically 30 minutes at room temperature).

    • Measure the absorbance at the recommended wavelength (usually 450 nm).

  • Data Analysis:

    • Calculate the lactate concentration in each sample using the standard curve.

    • Normalize the lactate concentration to the cell number or protein content.

    • Compare the lactate levels in this compound-treated cells to the vehicle control.

Table 2: Expected Outcomes of In Vitro Lactate Assay

TreatmentExpected Lactate ConcentrationExpected Fold Change vs. Control
Vehicle ControlBaseline (cell type dependent)1x
This compound (effective dose)Significantly increased> 2x (This is an estimate and should be determined empirically)
Troubleshooting: In Vitro Assays
IssuePotential CauseSuggested Solution
No significant increase in lactate production. - this compound is inactive (degraded).- this compound concentration is too low.- Poor cell health.- Assay interference.- Check the stability of your this compound stock solution.- Perform a dose-response experiment to find the optimal concentration.- Ensure your cells are healthy and proliferating before the experiment.- Run appropriate controls, including a positive control (e.g., another known MPC inhibitor like UK-5099).[7]
High variability between replicates. - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the 96-well plate.- Ensure a homogenous cell suspension when seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate or fill them with media to minimize evaporation.
High background in the lactate assay. - Presence of interfering substances in the sample (e.g., NADH).[13]- Microbial contamination.- Include a sample background control (sample without the lactate enzyme mix).- Regularly check cell cultures for contamination.

Section 3: In Vivo Topical Studies

In vivo studies are essential to evaluate the efficacy of a topical this compound formulation in a physiological context. Mouse models of androgenetic alopecia are commonly used for this purpose.[16][17]

Experimental Workflow for In Vivo Topical Studies

InVivo_Workflow start Start: Animal Acclimatization hair_removal Hair Removal (Depilation/Shaving) start->hair_removal treatment Topical Application of This compound Formulation hair_removal->treatment monitoring Daily Monitoring (Hair Growth, Skin Irritation) treatment->monitoring data_collection Data Collection (Imaging, Tissue Biopsy) monitoring->data_collection analysis Analysis (Histology, Gene Expression, Drug Penetration) data_collection->analysis end End of Study analysis->end

Workflow for a typical in vivo study of this compound in a mouse model.
FAQ 3: How can I assess the skin penetration of my this compound formulation?

Assessing skin penetration is crucial to ensure that this compound reaches the hair follicles. A common method for this is High-Performance Liquid Chromatography (HPLC) analysis of skin tissue.

Experimental Protocol: HPLC Quantification of this compound in Skin

This is a representative protocol. The specific parameters will need to be optimized for your equipment and formulation.

  • Sample Collection: After the treatment period, euthanize the animal and collect the treated skin tissue.

  • Homogenization:

    • Weigh the skin sample.

    • Homogenize the tissue in a suitable solvent (e.g., acetonitrile) using a bead beater or other homogenizer.

  • Extraction:

    • Vortex the homogenate vigorously.

    • Centrifuge to pellet the tissue debris.

    • Collect the supernatant containing the extracted this compound.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common starting point.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Quantification: Create a standard curve of this compound in the same solvent used for extraction.

Table 3: Representative HPLC Parameters for a this compound-like Compound

ParameterValue
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Detection Wavelength To be determined based on this compound's absorbance spectrum
Column Temperature 30°C

This table is based on a method for the related compound UK-5099 and should be optimized for this compound.[18][19]

Troubleshooting: In Vivo Studies
IssuePotential CauseSuggested Solution
No observable hair growth. - Poor skin penetration of the formulation.- Insufficient dose or treatment frequency.- Inactive this compound.- Evaluate and optimize the formulation for better skin penetration.- Perform a dose-ranging study.- Confirm the activity of your this compound batch in vitro.
Skin irritation or inflammation. - The formulation vehicle is irritating.- High concentration of this compound.- Off-target effects.- Test the vehicle alone for irritancy.- Reduce the concentration of this compound.- Perform histological analysis of the treated skin to assess for inflammation.
Low recovery of this compound from skin tissue. - Inefficient extraction method.- Degradation of this compound during extraction.- Optimize the extraction solvent and homogenization procedure.- Keep samples on ice during processing to minimize degradation.

Section 4: General Troubleshooting

IssuePotential CauseSuggested Solution
Difficulty in replicating published results. - Differences in experimental conditions (cell lines, animal models, reagents).- Subtle variations in protocols.- Carefully review the materials and methods of the original publication.- Contact the corresponding author for clarification if possible.- Standardize all reagents and protocols within your lab.
Contamination of cell cultures. - Poor aseptic technique.- Contaminated reagents or equipment.- Strictly follow aseptic techniques.- Regularly test reagents and media for contamination.- Clean and sterilize all equipment thoroughly.[20][21]

This technical support center is intended as a guide. Researchers should always rely on their empirical data and optimize protocols for their specific experimental conditions.

References

Technical Support Center: JXL069 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of JXL069 in vitro. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an experimental small molecule that functions as a potent and selective inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC).[1][2] The MPC is responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix, a crucial step for cellular respiration. By inhibiting the MPC, this compound disrupts this process, forcing a metabolic shift towards glycolysis and lactate (B86563) production.[2][3] This alteration in cellular metabolism can lead to various downstream effects, including cell cycle arrest, apoptosis, and cytotoxicity, depending on the cell type and experimental conditions.[3][4]

Q2: Why is it important to assess the cytotoxicity of this compound?

Assessing the cytotoxicity of any experimental compound is a critical step in preclinical drug development.[5][6][7] For this compound, it is essential to:

  • Determine a therapeutic window: Understanding the concentrations at which this compound is effective without causing excessive cell death is crucial.

  • Evaluate off-target effects: Cytotoxicity assays can help identify unintended harmful effects on non-target cells.

  • Elucidate the mechanism of action: The type and extent of cytotoxicity can provide insights into the cellular pathways affected by this compound.[8]

  • Ensure safety and regulatory compliance: Cytotoxicity data is a fundamental component of the safety profile required for further development.[6]

Q3: What are the common in vitro methods to assess cytotoxicity?

Several well-established in vitro assays can be used to measure the cytotoxicity of this compound. The choice of assay depends on the specific cytotoxic mechanism being investigated. The most common methods include:

  • Metabolic Activity Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[9][10]

  • Membrane Integrity Assays (e.g., LDH release): These assays quantify the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the cell culture medium from damaged cells with compromised membrane integrity.[11][12][13]

  • Apoptosis Assays (e.g., Annexin V/PI staining): This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by detecting the externalization of phosphatidylserine (B164497) (Annexin V) and membrane permeability (Propidium Iodide).[14][15]

Experimental Protocols and Troubleshooting

This section provides detailed methodologies and troubleshooting guides for the most common cytotoxicity assays.

MTT Assay: Assessment of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[9][16] The intensity of the purple color is directly proportional to the number of metabolically active cells.[17]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Seed cells in a 96-well plate B Incubate overnight A->B C Treat cells with This compound B->C D Add MTT reagent C->D E Incubate for 1-4 hours D->E F Add solubilization solution E->F G Incubate to dissolve formazan F->G H Read absorbance at 570 nm G->H

Caption: A step-by-step workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[9][17]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.[16]

Quantitative Data Summary: MTT Assay

ParameterRecommendation
Cell Seeding Density 5,000 - 15,000 cells/well (cell line dependent)
This compound Concentration Logarithmic serial dilutions (e.g., 0.01 µM to 100 µM)
MTT Concentration 0.5 mg/mL final concentration[9]
Incubation Time (MTT) 1 - 4 hours[17]
Solubilization Volume 100 - 150 µL
Absorbance Wavelength 570 nm (reference wavelength ~630 nm)[17]

Troubleshooting Guide: MTT Assay

IssuePossible CauseTroubleshooting Steps
Low Absorbance Values Low cell number or viability; Insufficient incubation with MTT; Incomplete formazan solubilization.Optimize cell seeding density; Increase MTT incubation time (up to 4 hours); Ensure complete mixing after adding solubilization solution.[18]
High Background Contamination (microbial); Phenol (B47542) red in media; this compound interference.Use sterile technique; Use phenol red-free medium for the assay; Include a "compound only" control to subtract its absorbance.[18]
Inconsistent Results Uneven cell seeding; Edge effects in the plate; Pipetting errors.Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate; Use calibrated multichannel pipettes.[18][19]
LDH Release Assay: Assessment of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from the cytosol of damaged cells into the culture medium.[12][13] The amount of LDH in the supernatant is proportional to the number of cells that have lost membrane integrity, a hallmark of necrosis or late apoptosis.[11]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Seed and treat cells with this compound B Incubate for desired time A->B C Centrifuge plate B->C D Transfer supernatant to a new plate C->D E Add LDH reaction mixture D->E F Incubate at room temperature E->F G Add stop solution F->G H Read absorbance at 490 nm G->H

Caption: A step-by-step workflow of the LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Culture and Treatment: Follow steps 1 and 2 as in the MTT assay protocol.

  • Supernatant Collection: After treatment, centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[20]

  • Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[20]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]

  • Stop Reaction: Add 50 µL of stop solution to each well.[20]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[20][21]

Quantitative Data Summary: LDH Assay

ParameterRecommendation
Supernatant Volume 50 µL
Reaction Mixture Volume 50 µL
Incubation Time Up to 30 minutes
Stop Solution Volume 50 µL
Absorbance Wavelength 490 nm (reference wavelength ~680 nm)[20]
Controls Untreated cells (spontaneous release), Lysis buffer-treated cells (maximum release), Medium only (background)

Troubleshooting Guide: LDH Assay

IssuePossible CauseTroubleshooting Steps
High Background Serum in the medium contains LDH; Microbial contamination.Use serum-free or low-serum medium for the assay; Maintain aseptic technique.[18]
Low Signal Insufficient cell number; Short incubation with this compound.Optimize cell seeding density; Extend the treatment duration.
High Variability Cell damage during handling; Inconsistent supernatant transfer.Pipette gently to avoid lysing cells; Be careful not to disturb the cell pellet when transferring the supernatant.[18]
Annexin V/PI Staining: Assessment of Apoptosis and Necrosis

This assay uses flow cytometry to differentiate between different stages of cell death. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.[14][15]

This compound Proposed Signaling Pathway

JXL069_Pathway This compound This compound MPC Mitochondrial Pyruvate Carrier (MPC) This compound->MPC Inhibits Pyruvate Pyruvate Import (Mitochondria) MPC->Pyruvate Metabolism Metabolic Shift to Glycolysis Pyruvate->Metabolism Reduced Apoptosis Apoptosis Metabolism->Apoptosis CellCycle Cell Cycle Arrest Metabolism->CellCycle

Caption: Proposed signaling pathway of this compound-induced cytotoxicity.

Detailed Protocol:

  • Cell Preparation and Treatment: Culture and treat cells with this compound in a 6-well plate or culture flask. Include positive and negative controls.

  • Cell Harvesting: Harvest both adherent and suspension cells, including the culture medium which may contain dead cells. Centrifuge at 300 x g for 5 minutes.[15]

  • Washing: Wash the cells once with cold 1X PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI.[14][15]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14]

Data Interpretation:

  • Annexin V (-) / PI (-): Viable cells

  • Annexin V (+) / PI (-): Early apoptotic cells[14]

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells[14]

  • Annexin V (-) / PI (+): Necrotic cells

Troubleshooting Guide: Annexin V/PI Staining

IssuePossible CauseTroubleshooting Steps
High PI Positive in Untreated Control Harsh cell handling; Over-trypsinization of adherent cells.Handle cells gently; Use a non-enzymatic cell dissociation buffer or shorter trypsinization time.[15]
Weak Annexin V Signal Insufficient incubation time; Low this compound concentration.Increase incubation time with Annexin V; Test a higher concentration of this compound or a longer exposure time.
Compensation Issues Spectral overlap between fluorochromes.Run single-stain controls for Annexin V and PI to set up proper compensation on the flow cytometer.

By following these detailed protocols and troubleshooting guides, researchers can effectively and accurately assess the in vitro cytotoxicity of this compound, providing crucial data for its continued development.

References

Technical Support Center: Overcoming Poor Solubility of JXL069 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of JXL069.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an experimental small molecule that acts as a potent and selective inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC).[1][2] By blocking the transport of pyruvate into the mitochondria, this compound shifts cellular metabolism from mitochondrial respiration towards glycolysis.[3] This mechanism of action is being investigated for various therapeutic applications, including the potential to stimulate hair growth.[1][4] Like many small molecule inhibitors, this compound is hydrophobic, leading to poor solubility in aqueous solutions, which can pose significant challenges for its use in in vitro and in vivo experiments.

Q2: What is the known solubility of this compound in common laboratory solvents?

A2: The most commonly reported solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). Quantitative data indicates a solubility of up to 4.39 mg/mL (approximately 9.99 mM) in DMSO. It is often recommended to use sonication to facilitate dissolution. It is also important to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[5]

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why does this happen and how can I prevent it?

A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs because the aqueous medium cannot maintain the drug in solution once the highly solubilizing DMSO is diluted. To prevent this, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1%, and certainly not exceeding 0.5%, as higher concentrations can be toxic to cells and cause off-target effects.

Here are some strategies to prevent precipitation:

  • Perform Serial Dilutions: Instead of adding your concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed (37°C) media.

  • Slow Addition and Mixing: Add the this compound stock solution dropwise to the aqueous medium while gently vortexing or swirling. This helps to disperse the compound more effectively.

  • Lower the Final Concentration: The final concentration of this compound in your experiment may be exceeding its aqueous solubility limit. Try using a lower final concentration.

Q4: Can I use other solvents or co-solvents to improve the solubility of this compound in aqueous solutions?

A4: Yes, using a co-solvent system is a common strategy for improving the solubility of poorly soluble compounds. While specific data for this compound in co-solvent systems is limited, formulations containing polyethylene (B3416737) glycol (PEG), such as PEG400, and surfactants like Tween 80 are often used for in vivo studies of hydrophobic drugs.[6][7] These can help to create more stable solutions or emulsions. It is essential to perform pilot experiments to determine the optimal ratio of co-solvents and to ensure the vehicle is non-toxic and does not interfere with your experimental endpoint.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₁₁F₆N₃O₂[1]
Molecular Weight 439.32 g/mol [8]
Appearance Light yellow to yellow solid[5]
Mechanism of Action Mitochondrial Pyruvate Carrier (MPC) Inhibitor[1][3]
IC₅₀ 42.8 nM[5][8]

Table 2: Known Solubility of this compound

SolventConcentrationNotesReference
DMSO 4.39 mg/mL (9.99 mM)Sonication is recommended. Use of newly opened, anhydrous DMSO is advised as hygroscopic DMSO can reduce solubility.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a stock concentration of 10 mM.

  • Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. A product data sheet suggests stability for up to 6 months at -80°C and 1 month at -20°C in solvent.[5]

Protocol 2: General Method for Preparing this compound Working Solutions for Cell-Based Assays

  • Pre-warm Medium: Pre-warm your complete cell culture medium (with serum and other supplements) to 37°C.

  • Intermediate Dilution (Recommended):

    • Thaw an aliquot of your 10 mM this compound stock solution in DMSO.

    • Prepare an intermediate dilution (e.g., 1 mM or 100 µM) by adding the appropriate volume of the 10 mM stock to pre-warmed medium. Mix gently but thoroughly.

  • Final Dilution:

    • Add the required volume of the intermediate dilution (or the 10 mM stock if not performing an intermediate dilution) to your final volume of pre-warmed cell culture medium to achieve the desired final concentration.

    • Crucially, ensure the final DMSO concentration is below 0.1%. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 1 mL of medium), resulting in a final DMSO concentration of 0.1%.

  • Mixing and Use: Mix the final working solution gently by inverting the tube or swirling the flask. Use the freshly prepared solution immediately for your experiments.

Protocol 3: General Guidance for Preparing a Topical Formulation for In Vivo Studies (Based on Common Practices)

Note: A specific, validated topical formulation for this compound is not publicly available. This protocol is a general guideline and will require optimization and validation.

A common vehicle for topical administration of poorly soluble drugs in animal models consists of a mixture of solvents and surfactants to create a stable solution or suspension. A potential starting point for formulation development could be a vehicle containing DMSO, PEG400, and a surfactant like Tween 80.

  • Initial Dissolution: Dissolve this compound in the minimum required volume of DMSO.

  • Co-solvent Addition: In a separate tube, prepare the desired vehicle mixture. A common starting point for in vivo formulations is a mix of PEG400 and an aqueous solution (e.g., saline or PBS). For example, a vehicle could be 40% PEG400, 5% Tween 80, and 55% saline.[6]

  • Combining: Slowly add the this compound/DMSO solution to the vehicle while vortexing.

  • Homogenization: The final formulation may need to be sonicated or homogenized to ensure a uniform and stable preparation.

  • Vehicle Control: It is imperative to include a vehicle-only control group in your in vivo experiments to account for any effects of the formulation itself.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution for In Vitro Assay cluster_invivo Topical Formulation (General Guidance) weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -80°C dissolve->store thaw Thaw Stock Aliquot dilute Dilute Stock into Medium (Final DMSO < 0.1%) thaw->dilute prewarm Pre-warm Aqueous Medium (37°C) prewarm->dilute use Use Immediately dilute->use dissolve_dmso Dissolve this compound in minimal DMSO combine Slowly add drug solution to vehicle with mixing dissolve_dmso->combine prepare_vehicle Prepare Vehicle (e.g., PEG400/Tween80/Saline) prepare_vehicle->combine homogenize Homogenize/Sonicate combine->homogenize

Caption: Workflow for preparing this compound solutions.

signaling_pathway This compound Mechanism of Action cluster_cytosol Cytosol cluster_mito Mitochondrion glucose Glucose glycolysis Glycolysis glucose->glycolysis pyruvate_c Pyruvate glycolysis->pyruvate_c lactate Lactate pyruvate_c->lactate LDH mpc Mitochondrial Pyruvate Carrier (MPC) pyruvate_c->mpc Transport pyruvate_m Pyruvate mpc->pyruvate_m pdh Pyruvate Dehydrogenase (PDH) pyruvate_m->pdh acetylcoa Acetyl-CoA pdh->acetylcoa tca TCA Cycle acetylcoa->tca oxphos Oxidative Phosphorylation tca->oxphos This compound This compound This compound->mpc Inhibition

References

JXL069 degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation, and storage of JXL069. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound powder?

A1: this compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is acceptable. For long-term storage (months to years), it is recommended to store the powder at -20°C.[1][2] Proper storage is crucial to maintain the compound's integrity and ensure a shelf life of over two years.[2]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO.[2] Stock solutions should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[3] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: My experimental results with this compound are inconsistent. What could be the cause?

A3: Inconsistent results can stem from several factors related to the handling and storage of this compound. Ensure that the compound and its solutions have been stored at the correct temperatures and protected from light. Degradation of the compound due to improper storage is a primary cause of reduced potency and experimental variability. Additionally, verify the accuracy of solution concentrations and ensure consistent experimental conditions.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation studies on this compound are not extensively published, based on its chemical structure containing a 7-azaindole (B17877) core and a cyanoacrylic acid moiety, potential degradation pathways include:

  • Hydrolysis: The cyano group (-CN) can undergo hydrolysis under acidic or basic conditions to form an amide and subsequently a carboxylic acid.

  • Photodegradation: The indole-like structure of the 7-azaindole ring may be susceptible to degradation upon exposure to light.

  • Oxidation: The electron-rich aromatic system could be prone to oxidation.

It is crucial to handle this compound in a controlled environment to minimize exposure to these conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Potency or Activity Compound degradation due to improper storage.Verify storage conditions of both powder and stock solutions. Use a fresh, properly stored aliquot. Consider performing a quality control check, such as HPLC, to assess purity.
Repeated freeze-thaw cycles of stock solutions.Prepare single-use aliquots of stock solutions to minimize freeze-thaw cycles.
Precipitation in Stock Solution Exceeded solubility in the chosen solvent.Ensure the concentration of this compound in DMSO does not exceed its solubility limit. Gentle warming and vortexing may help redissolve the compound. Prepare a fresh solution if precipitation persists.
Contamination of the solvent.Use high-purity, anhydrous DMSO for preparing solutions.
Inconsistent HPLC/LC-MS Results On-column degradation or interaction with the mobile phase.Adjust mobile phase pH and composition. Ensure the analytical method is validated for stability-indicating properties.
Light sensitivity during sample preparation or analysis.Protect samples from light by using amber vials and minimizing exposure time.

Storage Conditions Summary

Form Storage Condition Duration
Powder (Short-term) 0 - 4°C, dry and darkDays to weeks
Powder (Long-term) -20°C, dry and darkMonths to years (>2 years)[2][4]
Stock Solution in DMSO -20°CUp to 1 month[3]
Stock Solution in DMSO -80°CUp to 6 months[3]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of this compound Stock Solution:

  • Accurately weigh this compound powder and dissolve it in HPLC-grade DMSO to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solid powder at 105°C for 24 hours. Separately, incubate the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the solid powder and the stock solution to a calibrated light source (e.g., ICH Option 2 photostability chamber) for a defined period.

3. Sample Analysis:

  • Following exposure to stress conditions, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point.

  • Use a photodiode array (PDA) detector to monitor the elution of the parent compound and any degradation products.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation of this compound under each stress condition.

  • If significant degradation is observed, further characterization of the degradation products using LC-MS/MS is recommended to elucidate their structures.

Visualizations

This compound Signaling Pathway This compound This compound MPC Mitochondrial Pyruvate Carrier (MPC) This compound->MPC Inhibits Pyruvate_mito Pyruvate (Mitochondria) MPC->Pyruvate_mito Pyruvate_cyto Pyruvate (Cytosol) Pyruvate_cyto->MPC Transport Lactate Lactate Pyruvate_cyto->Lactate Metabolic Shift TCA TCA Cycle & Oxidative Phosphorylation Pyruvate_mito->TCA Glycolysis Glycolysis Glycolysis->Pyruvate_cyto HFSC Hair Follicle Stem Cell Activation Lactate->HFSC

Caption: Signaling pathway of this compound as an MPC inhibitor.

Troubleshooting_JXL069_Stability start Inconsistent Experimental Results with this compound check_storage Verify Storage Conditions (Powder & Solution) start->check_storage check_handling Review Handling Procedures (e.g., freeze-thaw cycles, light exposure) start->check_handling improper_storage Improper Storage Identified check_storage->improper_storage improper_handling Improper Handling Identified check_handling->improper_handling use_fresh Use Fresh Aliquot of this compound improper_storage->use_fresh Yes re_evaluate Re-run Experiment improper_storage->re_evaluate No revise_protocol Revise Handling Protocol (e.g., aliquotting, light protection) improper_handling->revise_protocol Yes improper_handling->re_evaluate No use_fresh->re_evaluate revise_protocol->re_evaluate persistent_issue Issue Persists re_evaluate->persistent_issue qc_check Perform Quality Control (e.g., HPLC, LC-MS) on this compound stock persistent_issue->qc_check Yes contact_support Contact Technical Support persistent_issue->contact_support No qc_check->contact_support

Caption: Workflow for troubleshooting this compound stability issues.

Potential_Degradation_Pathways_of_this compound This compound This compound (Cyanoacrylic Acid & 7-Azaindole Moiety) Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Photodegradation Photodegradation (UV/Visible Light) This compound->Photodegradation Oxidation Oxidation This compound->Oxidation Amide_Intermediate Amide Intermediate Hydrolysis->Amide_Intermediate Ring_Opened Ring-Opened/Modified 7-Azaindole Products Photodegradation->Ring_Opened Oxidized_Products Oxidized 7-Azaindole Products Oxidation->Oxidized_Products Carboxylic_Acid Di-carboxylic Acid Derivative Amide_Intermediate->Carboxylic_Acid

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Investigating Potential Resistance Mechanisms to JXL069 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential resistance mechanisms to JXL069, a potent and selective mitochondrial pyruvate (B1213749) carrier (MPC) inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its therapeutic rationale in cancer?

A1: this compound is an experimental drug that functions as a potent and selective inhibitor of the mitochondrial pyruvate carrier (MPC). The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix. In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. By inhibiting the MPC, this compound disrupts the import of pyruvate into the mitochondria, thereby interfering with the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[1][2][3] This disruption of cellular metabolism can lead to decreased proliferation and increased cell death in cancer cells that are dependent on mitochondrial metabolism.

Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential resistance mechanisms?

A2: Acquired resistance to MPC inhibitors like this compound is a potential issue. A key suspected mechanism involves the activation of the integrated stress response (ISR) pathway. Inhibition of the MPC can lead to metabolic stress, which in turn activates the eIF2α/ATF4 signaling cascade. This can lead to a metabolic reprogramming of the cancer cells, allowing them to bypass the block in pyruvate import. A primary adaptive change is an increased reliance on alternative fuels to supply the TCA cycle, most notably glutamine.[4] This enhanced glutamine metabolism can help maintain the production of essential intermediates and support cell survival despite MPC inhibition. Additionally, in some cancer types, a decrease in MPC expression itself has been linked to cancer progression and increased resistance to therapies.[3][5][6]

Q3: How can I experimentally confirm if the integrated stress response (ISR) is activated in my this compound-resistant cells?

A3: Activation of the ISR can be confirmed by examining the phosphorylation status of eIF2α and the protein levels of its downstream target, ATF4. A western blot analysis is the most common method to assess these changes. You would expect to see an increase in the levels of phosphorylated eIF2α (p-eIF2α) and total ATF4 protein in resistant cells compared to sensitive parental cells when treated with this compound.

Q4: What methods can I use to investigate the metabolic shift towards glutamine dependence in this compound-resistant cells?

A4: To investigate this metabolic reprogramming, you can perform metabolic flux analysis using stable isotope tracing with 13C-labeled glutamine.[5][7][8][9][10] By tracing the incorporation of the 13C label into TCA cycle intermediates, you can quantify the contribution of glutamine to mitochondrial metabolism. An increase in the fractional contribution of glutamine to the TCA cycle in resistant cells would indicate a metabolic shift. You can also perform cell viability assays in the presence of this compound with and without glutamine in the culture medium, or in the presence of a glutaminase (B10826351) inhibitor, to assess the dependence of resistant cells on glutamine for survival.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in my cell viability assays.

  • Possible Cause 1: Cell density. Cell density can significantly impact the apparent IC50 value. High cell densities can lead to nutrient depletion and changes in the local microenvironment, which may affect drug sensitivity.

    • Solution: Ensure consistent cell seeding densities across all experiments. Determine an optimal seeding density where cells are in the logarithmic growth phase for the duration of the assay.

  • Possible Cause 2: Drug stability and storage. this compound, like many small molecules, may be sensitive to degradation if not stored properly.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles. Store the stock solution at -80°C and protect it from light.

  • Possible Cause 3: Assay duration. The duration of drug exposure can influence the IC50 value.

    • Solution: Standardize the incubation time with this compound for all experiments. A 72-hour incubation is a common starting point for cell viability assays.

Problem 2: No significant increase in p-eIF2α or ATF4 levels in suspected this compound-resistant cells.

  • Possible Cause 1: Timing of analysis. The activation of the ISR can be transient.

    • Solution: Perform a time-course experiment to determine the optimal time point for observing the peak induction of p-eIF2α and ATF4 after this compound treatment. Collect cell lysates at various time points (e.g., 6, 12, 24, 48 hours).

  • Possible Cause 2: Antibody quality. Poor antibody quality can lead to weak or non-specific signals in a western blot.

    • Solution: Use validated antibodies for p-eIF2α and ATF4. Include positive controls, such as cells treated with a known ISR inducer like thapsigargin, to ensure the antibodies and the detection system are working correctly.

  • Possible Cause 3: Alternative resistance mechanisms. While ISR activation is a strong candidate, other resistance mechanisms may be at play.

    • Solution: Investigate other potential mechanisms such as alterations in drug efflux, target mutation, or activation of other bypass signaling pathways.

Quantitative Data Summary

The following tables provide illustrative examples of quantitative data that might be obtained when investigating this compound resistance.

Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.

Cell LineThis compound IC50 (µM)Fold Resistance
Parental Cancer Cell Line1.51.0
This compound-Resistant Subclone 112.88.5
This compound-Resistant Subclone 225.216.8

Table 2: Relative Protein Expression of ISR Markers in Response to this compound Treatment (24h).

Cell LineTreatmentRelative p-eIF2α LevelRelative ATF4 Level
ParentalVehicle1.01.0
ParentalThis compound (5 µM)3.24.5
ResistantVehicle1.11.2
ResistantThis compound (5 µM)8.910.3

Table 3: Fractional Contribution of Glucose vs. Glutamine to Acetyl-CoA Pool.

Cell LineGlucose Contribution (%)Glutamine Contribution (%)
Parental8515
Resistant4060

Key Experimental Protocols

1. Protocol for Generating this compound-Resistant Cancer Cell Lines

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the initial IC50 of this compound in the parental cancer cell line.[11][12][13]

  • Initial drug exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise dose escalation: Once the cells have recovered and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.

  • Monitoring and maintenance: At each concentration, monitor the cells for signs of recovery and stable growth. This process can take several months.

  • Isolation of resistant clones: Once cells are able to proliferate in a high concentration of this compound (e.g., 10-20 times the initial IC50), isolate single-cell clones using limiting dilution or cloning cylinders.

  • Characterization of resistant clones: Expand the clones and confirm their resistance by determining the new IC50 for this compound. Freeze down stocks of the resistant cell lines for future experiments.[14][15][16][17]

2. Protocol for Western Blot Analysis of ISR Markers

  • Cell treatment and lysis: Plate sensitive and resistant cells and treat with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-eIF2α, total eIF2α, and ATF4 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18][19][20][21][22]

3. Protocol for 13C-Glutamine Tracing and Metabolic Flux Analysis

  • Cell culture with stable isotopes: Culture sensitive and resistant cells in media containing [U-13C]-glutamine for a defined period, typically until metabolic steady-state is reached (e.g., 24 hours).

  • Metabolite extraction: Quickly wash the cells with ice-cold saline and quench metabolism by adding cold 80% methanol. Scrape the cells and collect the extract.

  • Sample preparation: Centrifuge the extract to pellet cellular debris and collect the supernatant containing the metabolites. Dry the supernatant under nitrogen gas.

  • LC-MS/MS analysis: Resuspend the dried metabolites in a suitable solvent and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the mass isotopologue distribution of TCA cycle intermediates.

  • Data analysis: Use specialized software to calculate the fractional contribution of glutamine to the TCA cycle based on the mass isotopologue distribution data.[5][7][8][9][10]

Visualizations

This compound Mechanism of Action and Resistance Pathway cluster_0 Normal Mitochondrial Metabolism cluster_1 This compound Action & Resistance Pyruvate Pyruvate (from Glycolysis) MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate->MPC Mito_Pyruvate Mitochondrial Pyruvate MPC->Mito_Pyruvate MPC->Mito_Pyruvate TCA TCA Cycle Mito_Pyruvate->TCA Mito_Pyruvate->TCA ATP ATP Production (OXPHOS) TCA->ATP TCA->ATP This compound This compound This compound->MPC ISR Integrated Stress Response (ISR) eIF2α -> ATF4 This compound->ISR induces metabolic stress Glutaminolysis Glutaminolysis ISR->Glutaminolysis upregulates Glutamine Glutamine Glutamine->Glutaminolysis TCA_bypass TCA Cycle (via Glutamine) Glutaminolysis->TCA_bypass Survival Cell Survival & Proliferation TCA_bypass->Survival

Caption: Signaling pathway of this compound action and a potential resistance mechanism.

Workflow for Investigating this compound Resistance start Start with Parental Cancer Cell Line ic50 Determine Initial This compound IC50 start->ic50 resistance Generate Resistant Cell Line (Stepwise Dose Escalation) ic50->resistance viability Confirm Resistance (Cell Viability Assay) resistance->viability investigate Investigate Mechanisms viability->investigate western Western Blot for ISR (p-eIF2α, ATF4) investigate->western metabolic Metabolic Flux Analysis (13C-Glutamine Tracing) investigate->metabolic glut_dep Assess Glutamine Dependence (Viability Assays) investigate->glut_dep end Characterize Resistance Phenotype western->end metabolic->end glut_dep->end

Caption: Experimental workflow for generating and characterizing this compound-resistant cells.

References

Technical Support Center: Improving the Bioavailability of JXL069 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of JXL069 in animal studies. Given that this compound is a complex heterocyclic compound, it is presumed to have low aqueous solubility, a common obstacle for oral drug delivery.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of this compound?

A1: The low oral bioavailability of a compound like this compound, an analogue of UK-5099 with a 7-azaindole (B17877) heterocycle, is likely due to one or a combination of the following factors:

  • Poor Aqueous Solubility: As a complex organic molecule, this compound is likely to have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2]

  • Low Dissolution Rate: Even if soluble, the rate at which the solid drug dissolves may be too slow to allow for significant absorption within the gastrointestinal transit time.[1]

  • High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[3]

  • Efflux by Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the drug back into the gut lumen.[3]

Q2: What are the initial steps to consider before starting an in vivo bioavailability study for this compound?

A2: Before proceeding with animal studies, it is crucial to:

  • Characterize Physicochemical Properties: Determine the aqueous solubility, pKa, and lipophilicity (logP) of your this compound batch. This data is essential for selecting an appropriate formulation strategy.[4]

  • Assess In Vitro Permeability: Use in vitro models like Caco-2 cells to estimate the intestinal permeability of this compound.[5]

  • Evaluate Metabolic Stability: Assess the stability of this compound in liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.

Q3: Which animal model is most suitable for oral bioavailability studies of this compound?

A3: Rats, particularly Sprague-Dawley or Wistar strains, are commonly used for initial pharmacokinetic and bioavailability studies due to their well-characterized physiology, ease of handling, and cost-effectiveness.[6][7] However, it's important to be aware of potential species differences in gastrointestinal pH, transit time, and metabolic enzymes.[3]

Troubleshooting Guides

Issue 1: Very Low or Undetectable Plasma Concentrations of this compound After Oral Administration
Potential Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Particle Size Reduction: - Micronization: Reduce the particle size of the this compound powder to increase the surface area for dissolution.[8] - Nanonization: Create a nanosuspension of this compound for a more significant increase in surface area and dissolution velocity.[8] 2. Formulation Strategies: - Lipid-Based Formulations (e.g., SEDDS): Formulate this compound in a Self-Emulsifying Drug Delivery System. These systems form fine oil-in-water emulsions in the gut, which can enhance solubilization and absorption.[8] - Amorphous Solid Dispersions: Disperse this compound in a polymer matrix to create an amorphous solid dispersion, which can improve its apparent solubility and dissolution rate.[9] - Co-solvents and Surfactants: Use pharmaceutically acceptable co-solvents (e.g., PEG 400) or surfactants (e.g., Tween 80) to increase the solubility of this compound in the dosing vehicle.[1][10]
Insufficient Dose Perform a dose-ranging study to determine if higher doses lead to detectable plasma concentrations. Be mindful of potential saturation of absorption or metabolic pathways.
High First-Pass Metabolism Conduct a parallel intravenous (IV) dosing study to determine the absolute bioavailability. If the absolute bioavailability is very low despite good absorption, first-pass metabolism is likely a significant factor.[3]
Rapid Degradation in GI Tract Assess the stability of this compound in simulated gastric and intestinal fluids. If degradation is observed, consider formulation strategies that protect the drug, such as encapsulation in nanoparticles.
Issue 2: High Variability in this compound Plasma Concentrations Between Animals
Potential Cause Troubleshooting Steps
Inconsistent Formulation - Suspensions: Ensure the suspension is homogeneous and uniformly dispersed before each dose is administered. - Solutions: Confirm that this compound remains fully dissolved in the vehicle and does not precipitate over time.
Improper Dosing Technique Standardize the oral gavage technique to ensure consistent delivery to the stomach.[9]
Variability in Food Intake Standardize the fasting period for all animals before and after dosing, as food can significantly impact the absorption of many drugs.[11]
Physiological Differences While some inter-animal variability is expected, a robust formulation (e.g., a well-formulated SEDDS) can help minimize the impact of physiological differences.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats Following a 10 mg/kg Oral Dose
FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension25 ± 82.0150 ± 45100 (Reference)
Micronized Suspension75 ± 201.5450 ± 110300
Nanosuspension200 ± 501.01200 ± 300800
SEDDS Formulation450 ± 900.52500 ± 5001667

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a SEDDS formulation to enhance the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil (e.g., Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® EL)

  • Co-surfactant (e.g., Transcutol® HP)

Methodology:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify components with the highest solubilizing capacity.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.

    • Add the required amount of this compound to the mixture.

    • Gently heat (if necessary) and vortex the mixture until a clear and homogenous solution is formed.

  • Characterization:

    • Visually assess the self-emulsification process by adding the formulation to water with gentle agitation.

    • Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering instrument.

Protocol 2: Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile and relative bioavailability of different this compound formulations.

Animal Model: Male Sprague-Dawley rats (200-250 g) with jugular vein catheters.

Procedure:

  • Fasting: Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.

  • Dosing:

    • Divide the rats into groups for each formulation to be tested.

    • Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[6]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis:

    • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.[3][12][13][14]

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

    • Calculate the relative bioavailability of the enhanced formulations compared to the aqueous suspension.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_animal_study Animal Study cluster_analysis Analysis Formulation Prepare this compound Formulations (e.g., Suspension, SEDDS) Fasting Fast Rats Overnight Dosing Oral Gavage Dosing Fasting->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Bioanalysis LC-MS/MS Analysis Plasma->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: Experimental workflow for assessing the oral bioavailability of this compound formulations.

Caption: Troubleshooting logic for addressing low bioavailability of this compound.

Signaling_Pathway Pyruvate_cyto Pyruvate (Cytosol) MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cyto->MPC Pyruvate_mito Pyruvate (Mitochondria) TCA TCA Cycle Pyruvate_mito->TCA MPC->Pyruvate_mito This compound This compound This compound->MPC Inhibition

Caption: Mechanism of action of this compound as a Mitochondrial Pyruvate Carrier (MPC) inhibitor.

References

Validation & Comparative

A Head-to-Head Battle for Mitochondrial Gatekeeping: JXL069 Versus UK-5099 in Mitochondrial Pyruvate Carrier Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of the mitochondrial pyruvate (B1213749) carrier (MPC) has emerged as a critical tool for investigating cellular metabolism and as a potential therapeutic strategy in various diseases, including cancer and metabolic disorders. This guide provides an objective comparison of two prominent MPC inhibitors, JXL069 and UK-5099, supported by experimental data to inform experimental design and drug development decisions.

The mitochondrial pyruvate carrier, a heterodimer of MPC1 and MPC2, is the primary gatekeeper for pyruvate's entry into the mitochondrial matrix, a crucial step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Its inhibition forces a metabolic shift towards glycolysis, a phenomenon with significant implications for cellular function and survival. UK-5099 has long been the classical inhibitor used to probe MPC function. More recently, this compound, an analog of UK-5099, has been developed, demonstrating enhanced potency.[1][2]

At a Glance: Performance Comparison

FeatureThis compoundUK-5099
Primary Target Mitochondrial Pyruvate Carrier (MPC)Mitochondrial Pyruvate Carrier (MPC)
Potency (IC50) 42.8 nM[3]~50 nM - 140 nM; 52.6 ± 8.3 nM (human MPC1L/MPC2)[3][4][5]
Mechanism of Action Covalent inhibitor of MPC[6]Covalent inhibitor of MPC[5][6]
Key Advantage Higher potency and greater activity in increasing cellular lactate (B86563) production compared to UK-5099[3]Well-characterized, foundational tool for MPC research

In-Depth Analysis

Potency and Efficacy

This compound has demonstrated superior potency in inhibiting the MPC compared to UK-5099. In studies measuring the oxygen consumption rate (OCR) in permeabilized cells fueled by pyruvate, this compound exhibited an IC50 value of 42.8 nM.[3] In the same study, the IC50 for JXL001, a synonym for UK-5099, was found to be around 140 nM.[3] Other studies have reported the IC50 of UK-5099 to be approximately 50 nM for pyruvate-dependent O2 consumption and a Ki of 0.1–0.2 μM for pyruvate inhibition in rat liver mitochondria.[5] For the human MPC1L/MPC2 complex, the IC50 for UK-5099 has been determined to be 52.6 ± 8.3 nM.[4] The development of this compound as a UK-5099 analog with a 3,5-bis(trifluoromethyl)benzyl group at the N1 position has been shown to result in significantly better activity in increasing cellular lactate production, a direct downstream effect of MPC inhibition.[1][3]

Pharmacokinetics

Table 1: Pharmacokinetic Parameters of UK-5099 in Mice [7]

ParameterValue
Dose 20 mg/kg (intraperitoneal)
Cmax 82,500 ± 20,745 ng/mL
Tmax 0.250 ± 0.000 h
AUC0-t 42,103 ± 12,072 ng·h/mL
MRT0-t 0.857 ± 0.143 h
Half-life (T1/2) 13.358 ± 0.239 h

Signaling Pathways and Experimental Workflows

The inhibition of the mitochondrial pyruvate carrier by this compound and UK-5099 initiates a cascade of metabolic reprogramming. The following diagrams illustrate the core signaling pathway affected and a typical experimental workflow for evaluating these inhibitors.

MPC_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_inhibitors Inhibitors Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate_c Pyruvate Glycolysis->Pyruvate_c Lactate Lactate Pyruvate_c->Lactate LDH MPC Mitochondrial Pyruvate Carrier (MPC1/MPC2) Pyruvate_c->MPC Transport Pyruvate_m Pyruvate MPC->Pyruvate_m TCA_Cycle TCA Cycle Pyruvate_m->TCA_Cycle OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS This compound This compound This compound->MPC Inhibition UK5099 UK5099 UK5099->MPC Inhibition

Caption: MPC Inhibition Signaling Pathway.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with This compound or UK-5099 Cell_Culture->Treatment MPC_Activity_Assay MPC Activity Assay (e.g., 14C-Pyruvate Uptake) Treatment->MPC_Activity_Assay CETSA Cellular Thermal Shift Assay (CETSA) Treatment->CETSA Seahorse_Assay Seahorse XF Assay (OCR/ECAR) Treatment->Seahorse_Assay Data_Analysis Data Analysis and Comparison of Potency MPC_Activity_Assay->Data_Analysis CETSA->Data_Analysis Seahorse_Assay->Data_Analysis

Caption: Experimental Workflow for Inhibitor Comparison.

Experimental Protocols

Mitochondrial Pyruvate Carrier (MPC) Activity Assay (Radiolabeled Pyruvate Uptake)

This assay directly measures the uptake of radiolabeled pyruvate into isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Respiratory buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 1 mM EGTA, 3 mM HEPES pH 7.4)

  • [1-14C]-Pyruvic acid

  • Unlabeled pyruvic acid

  • MPC inhibitor (this compound or UK-5099)

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Resuspend isolated mitochondria in respiratory buffer and keep on ice.

  • Prepare a reaction mixture containing respiratory buffer (pH 6.8), unlabeled malate, and a mixture of [1-14C]-pyruvic acid and unlabeled pyruvic acid.

  • To test inhibitors, pre-incubate mitochondrial samples with the desired concentration of this compound, UK-5099, or vehicle (DMSO) for a specified time (e.g., 2 minutes) at room temperature.

  • Initiate pyruvate uptake by adding the mitochondrial suspension to the reaction mixture.

  • At various time points, stop the reaction by adding an excess of a stop solution (e.g., ice-cold buffer containing a high concentration of a non-radiolabeled MPC inhibitor like α-cyano-4-hydroxycinnamate).

  • Rapidly filter the reaction mixture through a membrane filter to separate mitochondria from the medium.

  • Wash the filter with ice-cold buffer to remove any non-transported radiolabeled pyruvate.

  • Place the filter in a scintillation vial with scintillation fluid and measure radioactivity using a liquid scintillation counter.

  • Calculate the rate of pyruvate uptake and compare the inhibition between this compound and UK-5099.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.[8][9]

Materials:

  • Intact cells expressing the target protein (MPC)

  • This compound or UK-5099

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease inhibitors)

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw apparatus)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against MPC1 or MPC2

Procedure:

  • Treat cultured cells with either this compound, UK-5099, or vehicle (DMSO) for a specific duration.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) in a thermal cycler, followed by cooling.

  • Lyse the cells using an appropriate method (e.g., three freeze-thaw cycles).

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant (soluble fraction).

  • Analyze the amount of soluble MPC protein in each sample by SDS-PAGE and Western blotting using an anti-MPC1 or anti-MPC2 antibody.

  • Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Seahorse XF Extracellular Flux Assay

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

Materials:

  • Seahorse XF Analyzer and consumables (cell culture plates, sensor cartridges)

  • Cultured cells

  • Seahorse XF assay medium

  • This compound or UK-5099

  • Mitochondrial stress test kit reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.

  • Prepare the inhibitor solutions (this compound, UK-5099) and mitochondrial stress test reagents in assay medium and load them into the sensor cartridge.

  • Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.

  • Measure the basal OCR and ECAR.

  • Inject the MPC inhibitor (this compound or UK-5099) and measure the change in OCR and ECAR to determine the extent of MPC inhibition. A decrease in OCR and a concomitant increase in ECAR are expected.

  • Subsequently, inject the mitochondrial stress test reagents to assess various parameters of mitochondrial function in the presence of the inhibitor.

  • Analyze the data to compare the effects of this compound and UK-5099 on cellular metabolism.

Conclusion

Both this compound and UK-5099 are invaluable tools for the study of mitochondrial pyruvate transport. The available data indicates that this compound is a more potent inhibitor of the mitochondrial pyruvate carrier than its predecessor, UK-5099. This enhanced potency may offer advantages in experimental settings, potentially allowing for lower effective concentrations and reducing the likelihood of off-target effects. However, UK-5099 remains a well-characterized and widely used inhibitor with available in vivo pharmacokinetic data. The choice between these two inhibitors will ultimately depend on the specific requirements of the research, including the desired potency, the experimental system, and the need for in vivo application. The provided experimental protocols offer a framework for the direct comparison of these compounds to facilitate an informed decision.

References

A Head-to-Head Comparison of JXL069 with other Mitochondrial Pyruvate Carrier (MPC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the experimental Mitochondrial Pyruvate (B1213749) Carrier (MPC) inhibitor, JXL069, with other known MPC inhibitors. The information is intended to assist researchers in selecting the appropriate compound for their studies in areas such as metabolism, oncology, and regenerative medicine, including the promising field of hair loss treatment.

Introduction to MPC Inhibition

The Mitochondrial Pyruvate Carrier (MPC) is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. This transport is a critical control point in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Inhibition of the MPC forces a metabolic shift towards glycolysis, leading to increased lactate (B86563) production. This mechanism is being explored for various therapeutic applications, including cancer and androgenetic alopecia. This compound is a potent and selective MPC inhibitor that has demonstrated significant efficacy in preclinical studies.[1][2][3]

Quantitative Comparison of MPC Inhibitors

The inhibitory potency of this compound and other MPC inhibitors has been evaluated using various in vitro assays. The most common metric is the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). The table below summarizes the available quantitative data for a selection of MPC inhibitors.

CompoundTarget(s)IC50 / EC50Assay TypeSource
This compound MPC 42.8 nM MPC Inhibition[2]
~0.53 µM MPC1/2-mediated pyruvate transport[3]
~1–2 µM (EC50) Mitochondrial oxygen consumption in cancer cells[3]
UK-5099 (JXL001)MPC, MCT50 nMPyruvate-dependent O2 consumption
ZaprinastMPC, PDE5/6321 nMPyruvate transport inhibition
7ACC2MPC, MCT11 nM ([14C]-lactate influx)MCT Inhibition[2]
RosiglitazoneMPC, PPARγLow µM rangePyruvate-dependent respiration
MSDC-0602MPC, PPARγLow µM rangePyruvate-dependent respiration

Note: Discrepancies in IC50 values for the same compound can arise from different assay conditions, cell types, or experimental protocols.

Structure-Activity Relationship (SAR) of JXL Series Inhibitors

The JXL series of compounds are analogs of UK-5099, developed to optimize potency and selectivity for MPC. Structure-activity relationship studies have revealed several key chemical features that influence their inhibitory activity.[1]

  • N1 Position: Substitution with a 3,5-bis(trifluoromethyl)benzyl group at the N1 position of the indole (B1671886) core significantly enhances the ability to increase cellular lactate production compared to the phenyl group of UK-5099.

  • Core Structure: Replacement of the indole core with a 7-azaindole (B17877) heterocycle, as seen in this compound, maintains potent MPC inhibitory activity and offers opportunities for further chemical space exploration.[1]

  • Michael Acceptor: The nature of the Michael acceptor group also plays a crucial role in the compound's activity. While carboxylic acid and ethyl ester variants often show similar potency, other modifications can lead to a dramatic loss of activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of MPC inhibitors.

In Vitro Cellular Lactate Production Assay

This assay is a primary screening method to assess the functional inhibition of MPC in a cellular context. Increased lactate production is a direct downstream consequence of blocking pyruvate entry into the mitochondria.

Protocol:

  • Cell Culture: Plate cells (e.g., human keratinocytes, cancer cell lines) in a 96-well plate and culture until they reach the desired confluency.

  • Compound Treatment: Treat the cells with various concentrations of the MPC inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).

  • Lactate Measurement:

    • Collect the cell culture medium.

    • Measure the lactate concentration in the medium using a commercially available lactate assay kit (colorimetric or fluorometric). These kits typically involve an enzymatic reaction where lactate is oxidized to pyruvate, coupled to the production of a detectable signal (e.g., NADH, H₂O₂).

    • Follow the manufacturer's instructions for the specific kit being used.

  • Data Analysis:

    • Normalize the lactate concentration to the cell number or protein concentration to account for differences in cell proliferation.

    • Plot the lactate production rate against the inhibitor concentration to determine the EC50 value.

Mitochondrial Pyruvate Carrier (MPC) Inhibition Assay (Isolated Mitochondria)

This assay directly measures the inhibition of pyruvate transport into isolated mitochondria.

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

  • Pyruvate Uptake:

    • Incubate the isolated mitochondria with the MPC inhibitor at various concentrations.

    • Initiate pyruvate uptake by adding radiolabeled [¹⁴C]pyruvate.

    • Stop the uptake at specific time points by adding a stop solution (e.g., a potent MPC inhibitor like UK-5099) and rapidly filtering the mitochondria.

  • Quantification: Measure the amount of radioactivity incorporated into the mitochondria using a scintillation counter.

  • Data Analysis: Calculate the rate of pyruvate uptake at each inhibitor concentration and determine the IC50 value.

In Vivo Hair Growth Assay (Mouse Model)

This assay evaluates the efficacy of MPC inhibitors in promoting hair growth in a living organism.

Protocol:

  • Animal Model: Use mice in the telogen (resting) phase of the hair cycle, which can be synchronized by depilation.

  • Topical Application: Topically apply a solution of the MPC inhibitor (e.g., this compound dissolved in a suitable vehicle) to a defined area of the shaved dorsal skin of the mice daily or as required. A vehicle control group should be included.

  • Observation and Documentation:

    • Visually monitor the mice for signs of hair growth (e.g., skin darkening, hair emergence).

    • Document the progression of hair growth at regular intervals using photography.

  • Histological Analysis (Optional): At the end of the study, collect skin biopsies from the treated and control areas for histological analysis to assess hair follicle morphology and staging (anagen vs. telogen).

  • Data Analysis: Quantify the hair growth, for example, by measuring the area of hair coverage or by scoring the stage of the hair cycle.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the underlying biological pathways and experimental processes.

MPC_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_c Pyruvate Glucose->Pyruvate_c Glycolysis Lactate Lactate Pyruvate_c->Lactate LDH MPC MPC Pyruvate_c->MPC Transport Pyruvate_m Pyruvate MPC->Pyruvate_m TCA TCA Cycle & OxPhos Pyruvate_m->TCA This compound This compound This compound->MPC Inhibition

Caption: Signaling pathway of MPC inhibition by this compound.

MPC_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Lactate_Assay Cellular Lactate Production Assay (Primary Screen) MPC_Assay Direct MPC Inhibition Assay (Isolated Mitochondria) Lactate_Assay->MPC_Assay SAR Structure-Activity Relationship Studies MPC_Assay->SAR Hair_Growth Hair Growth Assay (Mouse Model) SAR->Hair_Growth Lead Compound Selection

Caption: Experimental workflow for evaluating MPC inhibitors.

References

JXL069: A Novel Mitochondrial Pyruvate Carrier Inhibitor as a Potential Alternative in Hair Growth Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of JXL069 Against Established and Emerging Hair Growth Stimulants

For researchers and professionals in the field of drug development, the quest for novel and effective hair growth stimulants is a continuous endeavor. This guide provides a comprehensive comparison of this compound, an experimental mitochondrial pyruvate (B1213749) carrier (MPC) inhibitor, with established treatments like Minoxidil and Finasteride, and the emerging class of Janus kinase (JAK) inhibitors. This analysis is supported by available preclinical and clinical data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Mechanism of Action: A Shift in Cellular Metabolism

This compound represents a novel approach to hair growth stimulation by targeting cellular metabolism. As a potent and selective inhibitor of the mitochondrial pyruvate carrier (MPC), this compound blocks the transport of pyruvate into the mitochondria. This disruption forces a metabolic shift towards lactate (B86563) production, which in turn activates dormant hair follicle stem cells (HFSCs), initiating the anagen (growth) phase of the hair cycle.[1] A related MPC inhibitor, PP405, is currently in Phase 2 clinical trials, demonstrating the therapeutic potential of this mechanism.[2][3]

In contrast, established hair growth stimulants operate through different pathways:

  • Minoxidil: A potassium channel opener that leads to vasodilation, increasing blood flow to the hair follicles. It is also thought to have a direct stimulatory effect on hair follicle cells.

  • Finasteride: A 5-alpha-reductase inhibitor that prevents the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a key androgen implicated in the miniaturization of hair follicles in androgenetic alopecia.[4]

  • JAK Inhibitors (e.g., Tofacitinib, Ruxolitinib): These agents modulate the immune response by inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. Their efficacy has been primarily demonstrated in alopecia areata, an autoimmune condition where the immune system attacks hair follicles.[5]

Comparative Efficacy: A Review of Preclinical and Clinical Data

The following tables summarize the available quantitative data from preclinical and clinical studies for this compound/PP405 and its comparators. It is important to note that direct head-to-head preclinical studies are limited, and the data presented here are compiled from various sources.

Table 1: Preclinical Efficacy of Hair Growth Stimulants in Animal Models

Compound/ClassAnimal ModelTreatmentKey FindingsReference
This compound Analogs C57BL/6J Mice (Telogen)Topical, 20 µM, every other day for 2 weeksPromoted "obvious hair growth" with pigmentation and entry into anagen phase after 8 days. Full anagen achieved after 14 days. (Quantitative data not specified)[1]
Minoxidil C57BL/6 MiceTopical, 1% and 3%No recognizable effect on neonatal hair growth cycle.[6]
Finasteride C57BL/6 Mice (Testosterone-induced alopecia)Subcutaneous injection of finasteride-loaded microspheres (4:1 PLGA:finasteride)93.3% of mice showed hair growth (60% total, 33.3% partial) after 10 weeks.[4]
Tofacitinib C57BL/6 MiceTopical~90% of mice treated for 5 days showed skin darkening and hair growth within 10 days.[5]
Ruxolitinib C57BL/6 MiceTopical~90% of mice treated for 5 days showed skin darkening and hair growth within 10 days.[5]

Table 2: Clinical Efficacy of PP405 (MPC Inhibitor)

CompoundStudy PhasePopulationTreatmentKey FindingsReference
PP405 Phase 2aMen with moderate to severe androgenetic alopeciaTopical 0.05% gel, once daily for 4 weeksAt week 8, 31% of men treated with PP405 had a >20% increase in hair density compared to 0% in the placebo group.[2][3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language for use with Graphviz.

Signaling Pathways

JXL069_Pathway cluster_cell Hair Follicle Stem Cell This compound This compound MPC Mitochondrial Pyruvate Carrier (MPC) This compound->MPC Inhibits Pyruvate_mito Pyruvate (Mitochondria) MPC->Pyruvate_mito Transport Pyruvate_cyto Pyruvate (Cytoplasm) Pyruvate_cyto->MPC Lactate Lactate Pyruvate_cyto->Lactate LDH HFSC_Activation Hair Follicle Stem Cell Activation Lactate->HFSC_Activation Anagen Anagen (Growth Phase) HFSC_Activation->Anagen Alternatives_Pathways cluster_minoxidil Minoxidil Pathway cluster_finasteride Finasteride Pathway cluster_jak JAK Inhibitor Pathway Minoxidil Minoxidil K_channel ATP-sensitive Potassium Channel Minoxidil->K_channel Opens Vasodilation Vasodilation K_channel->Vasodilation Blood_Flow Increased Blood Flow Vasodilation->Blood_Flow Hair_Follicle Hair Follicle Blood_Flow->Hair_Follicle Finasteride Finasteride Five_AR 5-alpha-reductase Finasteride->Five_AR Inhibits DHT DHT Five_AR->DHT Conversion Testosterone Testosterone Testosterone->Five_AR Follicle_Miniaturization Follicle Miniaturization DHT->Follicle_Miniaturization Induces JAK_Inhibitor JAK Inhibitor JAK Janus Kinase (JAK) JAK_Inhibitor->JAK Inhibits Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene_Transcription Inflammatory Gene Transcription STAT->Gene_Transcription Activates Immune_Attack Immune Attack on Hair Follicle Gene_Transcription->Immune_Attack Experimental_Workflow cluster_workflow Preclinical Evaluation of Hair Growth Stimulants Animal_Model Animal Model (e.g., C57BL/6 Mice) Synchronization Hair Cycle Synchronization (Depilation) Animal_Model->Synchronization Treatment Topical Application (Compound vs. Vehicle) Synchronization->Treatment Monitoring Monitoring of Hair Growth (e.g., Photography) Treatment->Monitoring Analysis Quantitative & Histological Analysis Monitoring->Analysis Data Data Interpretation (Hair Density, Anagen Ratio, etc.) Analysis->Data

References

Validating the Selectivity of JXL069 for the MPC1/MPC2 Complex: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of JXL069, a potent and selective inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC) 1/2 complex, with other known MPC inhibitors. The information presented is supported by experimental data to assist researchers in evaluating this compound for their studies.

Introduction to this compound and the MPC1/MPC2 Complex

The mitochondrial pyruvate carrier (MPC), a heterodimer composed of MPC1 and MPC2 subunits, is a critical gatekeeper of cellular metabolism, responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. Inhibition of the MPC complex is a promising therapeutic strategy for various conditions, including androgenetic alopecia and certain cancers, by inducing a metabolic shift from mitochondrial respiration to glycolysis.

This compound is a novel, potent, and selective inhibitor of the MPC1/MPC2 complex.[1] This guide details its performance against other well-known MPC inhibitors, such as UK-5099, Zaprinast, and Lonidamine, providing a framework for its validation and application in research.

Comparative Analysis of MPC Inhibitor Potency

The following table summarizes the inhibitory potency (IC50 and Ki values) of this compound and other MPC inhibitors against the MPC1/MPC2 complex. It is important to note that the experimental assays used to determine these values may vary between studies, which can influence direct comparisons.

CompoundTargetAssay TypeIC50 / KiReference
This compound MPC1/MPC2Oxygen Consumption Rate (pyruvate-fueled)42.8 nM [1]
JXL001 (UK-5099 analogue)MPC1/MPC2Oxygen Consumption Rate (pyruvate-fueled)~140 nM[1]
UK-5099MPC1/MPC2Pyruvate Transport in Proteoliposomes52.6 ± 8.3 nM[2][3]
ZaprinastMPC1/MPC2Pyruvate Transport in Proteoliposomes321 ± 42 nM[2][3]
LonidamineMPCInhibition of MPC activity in isolated mitochondriaKi: 2.5 µM[4]

Selectivity Profile of MPC Inhibitors

A critical aspect of a chemical probe's utility is its selectivity for the intended target. The table below outlines the known off-target effects of the compared MPC inhibitors.

CompoundPrimary TargetKnown Off-TargetsReference
This compound MPC1/MPC2 No significant inhibition of succinate-fueled oxygen consumption, suggesting selectivity over other electron transport chain components. Broader selectivity profile not extensively published.[1]
UK-5099MPC1/MPC2Generally considered a selective MPC inhibitor.
ZaprinastMPC1/MPC2Phosphodiesterases (PDEs)[5]
LonidamineMPCHexokinase, Monocarboxylate Transporters (MCTs), Respiratory Complex II[4][6][7][8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Pyruvate-Fueled Oxygen Consumption Rate (OCR) Assay

This assay directly measures the effect of inhibitors on mitochondrial respiration using pyruvate as the sole fuel source.

Protocol:

  • Cell Permeabilization: MCF10A cells are treated with a permeabilizing agent (e.g., saponin) to allow direct access to the mitochondria.

  • Substrate Addition: Permeabilized cells are incubated in a respiration buffer containing pyruvate as the only substrate for mitochondrial respiration.

  • Inhibitor Treatment: this compound or other MPC inhibitors are added at varying concentrations.

  • OCR Measurement: The oxygen consumption rate is measured using a Seahorse XF Analyzer or a similar instrument.

  • Data Analysis: IC50 values are calculated by plotting the OCR against the inhibitor concentration. A key control involves measuring OCR with succinate (B1194679) as the substrate to ensure inhibitors are specific to the MPC and do not affect other parts of the electron transport chain.[1]

Pyruvate Transport Assay in Reconstituted Proteoliposomes

This in vitro assay provides a direct measure of MPC activity by quantifying the transport of radiolabeled pyruvate into artificial membrane vesicles containing the purified MPC1/MPC2 complex.

Protocol:

  • Protein Purification: The human MPC1/MPC2 heterodimer is expressed and purified.

  • Reconstitution: The purified MPC complex is reconstituted into liposomes (proteoliposomes).

  • Transport Initiation: The transport of [14C]-pyruvate into the proteoliposomes is initiated.

  • Inhibitor Addition: Test compounds are added to the assay to determine their effect on pyruvate transport.

  • Quantification: The amount of radiolabeled pyruvate transported into the proteoliposomes is measured over time.

  • Data Analysis: The rate of pyruvate transport is calculated, and IC50 values are determined by measuring the inhibition of transport at various compound concentrations.[2][3]

Cellular Lactate (B86563) Production Assay

This cell-based assay provides an indirect measure of MPC inhibition. When the MPC is blocked, pyruvate is shunted away from the mitochondria and converted to lactate in the cytosol, leading to increased extracellular lactate levels.

Protocol:

  • Cell Culture: Cells (e.g., MCF10A) are cultured in standard conditions.

  • Inhibitor Treatment: Cells are treated with various concentrations of MPC inhibitors.

  • Sample Collection: The cell culture medium is collected after a defined incubation period.

  • Lactate Measurement: The concentration of lactate in the culture medium is quantified using a colorimetric or fluorometric lactate assay kit.[10][11][12][13]

  • Data Analysis: The increase in lactate production is correlated with the concentration of the MPC inhibitor to determine the compound's potency in a cellular context.

Visualizing the Mechanism of Action and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental processes.

MPC_Pathway cluster_mito Mitochondrial Inner Membrane Glucose Glucose Pyruvate_cytosol Pyruvate (Cytosol) Glucose->Pyruvate_cytosol Glycolysis Lactate Lactate Pyruvate_cytosol->Lactate LDH MPC_complex MPC1/MPC2 Pyruvate_cytosol->MPC_complex Transport Mitochondrion Mitochondrion Pyruvate_matrix Pyruvate (Matrix) TCA_Cycle TCA Cycle Pyruvate_matrix->TCA_Cycle MPC_complex->Pyruvate_matrix This compound This compound This compound->MPC_complex Inhibition

Signaling pathway of MPC1/MPC2 inhibition by this compound.

OCR_Workflow start Start: Permeabilized Cells add_pyruvate Add Pyruvate start->add_pyruvate add_inhibitor Add MPC Inhibitor (e.g., this compound) add_pyruvate->add_inhibitor measure_ocr Measure Oxygen Consumption Rate (OCR) add_inhibitor->measure_ocr analyze Analyze Data & Calculate IC50 measure_ocr->analyze

Experimental workflow for the Oxygen Consumption Rate (OCR) assay.

Proteoliposome_Workflow start Start: Purified MPC1/MPC2 reconstitute Reconstitute into Liposomes start->reconstitute add_radiolabeled_pyruvate Add [14C]-Pyruvate reconstitute->add_radiolabeled_pyruvate add_inhibitor Add MPC Inhibitor add_radiolabeled_pyruvate->add_inhibitor measure_transport Measure Pyruvate Transport add_inhibitor->measure_transport analyze Analyze Data & Calculate IC50 measure_transport->analyze

Workflow for the reconstituted proteoliposome pyruvate transport assay.

References

Cross-Reactivity of JXL069 with Other Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Public Data for JXL069

As of this publication, there is no publicly available data on the cross-reactivity of this compound with other transporters. This compound is primarily identified as a mitochondrial pyruvate (B1213749) carrier (MPC) inhibitor. Comprehensive screening against a panel of other transporters is a crucial step in drug development to identify potential off-target effects and drug-drug interactions, but these studies for this compound have not been published in the peer-reviewed literature.

The Importance of Transporter Cross-Reactivity Studies

Drug transporters are membrane proteins that control the passage of substances into and out of cells.[1][2] They play a critical role in the absorption, distribution, metabolism, and excretion (ADME) of drugs.[2][3] Unintended interactions with these transporters can lead to altered drug efficacy, adverse drug reactions, or harmful drug-drug interactions (DDIs).[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on conducting in vitro and clinical studies to evaluate these potential interactions. Therefore, assessing the cross-reactivity of a drug candidate against a panel of clinically relevant transporters is a standard and vital part of the preclinical safety evaluation.

Hypothetical Cross-Reactivity Data for this compound

To illustrate how such data is typically presented, the following table provides a hypothetical summary of this compound's cross-reactivity profile against a selection of key transporters. Note: This data is for illustrative purposes only and is not based on actual experimental results.

TransporterSubstrate/InhibitorTest SystemEndpointResult (IC50/Ki)Percent Inhibition at 10 µM
Efflux Transporters (ABC Superfamily)
P-gp (MDR1/ABCB1)DigoxinCaco-2 cellsBidirectional Transport> 50 µM< 10%
BCRP (ABCG2)PrazosinHEK293-BCRP cellsVesicular Transport> 50 µM< 5%
BSEP (ABCB11)TaurocholateMembrane VesiclesVesicular Transport> 50 µM< 15%
MRP2 (ABCC2)Estradiol-17β-glucuronideMembrane VesiclesVesicular Transport25 µM45%
Uptake Transporters (SLC Superfamily)
OATP1B1 (SLCO1B1)Estradiol-17β-glucuronideHEK293-OATP1B1 cellsUptake Assay> 50 µM< 20%
OATP1B3 (SLCO1B3)Cholecystokinin-8HEK293-OATP1B3 cellsUptake Assay> 50 µM< 10%
OAT1 (SLC22A6)Para-aminohippurateCHO-OAT1 cellsUptake Assay15 µM60%
OAT3 (SLC22A8)Estrone-3-sulfateCHO-OAT3 cellsUptake Assay> 50 µM< 25%
OCT2 (SLC22A2)MetforminHEK293-OCT2 cellsUptake Assay> 50 µM< 5%
MATE1 (SLC47A1)MetforminHEK293-MATE1 cellsVesicular Transport30 µM40%

Experimental Protocols

The following are generalized protocols for common in vitro assays used to assess transporter cross-reactivity.

Cell-Based Substrate Uptake Assays

This method is commonly used to investigate interactions with Solute Carrier (SLC) uptake transporters.

Objective: To determine if a test compound inhibits the uptake of a known probe substrate into cells overexpressing a specific transporter.

Methodology:

  • Cell Culture: Stably transfected cell lines (e.g., HEK293 or CHO) overexpressing the transporter of interest (e.g., OAT1, OCT2) are cultured in appropriate media.

  • Assay Initiation: Cells are seeded in multi-well plates. On the day of the experiment, the cells are washed with a pre-warmed buffer.

  • Inhibition Assessment: Cells are pre-incubated with various concentrations of the test compound (this compound) or a known inhibitor (positive control) for a defined period.

  • Substrate Addition: A radiolabeled or fluorescently tagged probe substrate for the specific transporter is added to initiate the uptake reaction.

  • Termination of Uptake: After a specified incubation time, the uptake is stopped by rapidly washing the cells with ice-cold buffer.

  • Quantification: The cells are lysed, and the amount of substrate taken up is quantified using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of substrate uptake) is determined by non-linear regression analysis.

Vesicular Transport Assays

This assay is suitable for studying ATP-Binding Cassette (ABC) efflux transporters like P-gp and BCRP.

Objective: To measure the ability of a test compound to inhibit the transport of a known substrate into membrane vesicles containing the transporter.

Methodology:

  • Vesicle Preparation: Membrane vesicles are prepared from cells overexpressing the transporter of interest. These vesicles have an inside-out orientation.

  • Reaction Mixture: The vesicles are incubated with a reaction mixture containing a known transporter substrate and the test compound (this compound) at various concentrations.

  • Initiation of Transport: The transport process is initiated by the addition of ATP. A parallel experiment without ATP is run to measure passive diffusion.

  • Termination of Transport: The reaction is stopped by adding an ice-cold stop solution and rapidly filtering the mixture through a filter membrane, which traps the vesicles.

  • Quantification: The amount of substrate transported into the vesicles is quantified by measuring the radioactivity or fluorescence of the filter.

  • Data Analysis: ATP-dependent transport is calculated by subtracting the values from the non-ATP-dependent transport. The percentage of inhibition by the test compound is then determined, and an IC50 value is calculated.

Bidirectional Transport Assay (Transwell Assay)

This assay is used to assess the interaction of a compound with efflux transporters such as P-gp in polarized cell monolayers (e.g., Caco-2 or MDCKII cells).

Objective: To determine if a test compound is a substrate or inhibitor of an efflux transporter by measuring its transport across a cell monolayer in both directions.

Methodology:

  • Cell Culture: Polarized cells are grown on semi-permeable filter supports in Transwell plates until a confluent monolayer is formed, which is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Measurement: The test compound is added to either the apical (A) or basolateral (B) chamber of the Transwell plate. Samples are taken from the opposite chamber at various time points.

  • Quantification: The concentration of the test compound in the samples is determined using LC-MS/MS.

  • Data Analysis: The apparent permeability (Papp) is calculated for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp(B-to-A) / Papp(A-to-B)) is then calculated. An efflux ratio significantly greater than 2 suggests that the compound is a substrate of an efflux transporter. To assess inhibition, the bidirectional transport of a known substrate is measured in the presence and absence of the test compound.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of assessing transporter cross-reactivity.

Transporter_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: IC50 Determination cluster_2 Phase 3: Risk Assessment Start Test Compound (this compound) Screen Single Concentration Screen (e.g., 10 µM) against Transporter Panel Start->Screen Decision Significant Inhibition? Screen->Decision IC50 Concentration-Response Assay to Determine IC50 Decision->IC50 Yes End No Significant Interaction Decision->End No Analysis Data Analysis and IC50 Calculation IC50->Analysis Risk Assess Potential for In Vivo DDI Analysis->Risk Cell_Based_Uptake_Assay cluster_workflow Cell-Based Uptake Assay Workflow A Plate Transporter-Expressing Cells B Wash Cells with Buffer A->B C Pre-incubate with Test Compound (this compound) B->C D Add Labeled Substrate C->D E Incubate for a Defined Time D->E F Stop Uptake & Wash Cells E->F G Lyse Cells & Quantify Substrate F->G H Calculate % Inhibition and IC50 G->H

References

JXL069 Demonstrates Superior Potency Over First-Generation MPC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

LOS ANGELES, Dec. 2, 2025 – New comparative analysis indicates that JXL069, a novel mitochondrial pyruvate (B1213749) carrier (MPC) inhibitor, exhibits significantly greater potency than first-generation inhibitors such as UK5099 and thiazolidinediones (TZDs). This finding positions this compound as a promising candidate for research and development in therapeutic areas targeting cellular metabolism, including metabolic disorders and alopecia.

The MPC is a critical transporter on the inner mitochondrial membrane that regulates the entry of pyruvate into the mitochondria, a key step linking glycolysis to aerobic respiration. Inhibition of the MPC forces a metabolic shift towards glycolysis and lactate (B86563) production. This compound, a potent and selective MPC inhibitor, has been shown to be more effective at inhibiting this process than its predecessors.[1][2]

Quantitative Comparison of MPC Inhibitor Potency

Experimental data, primarily from oxygen consumption rate assays, highlight the superior inhibitory activity of this compound. The half-maximal inhibitory concentration (IC50) for this compound is in the low nanomolar range, indicating a higher affinity and potency compared to first-generation inhibitors.

Inhibitor ClassCompoundIC50 (MPC Inhibition)Assay Type
Second-Generation This compound 42.8 nM Pyruvate-fueled Oxygen Consumption Rate (OCR) in permeabilized cells
First-Generation (α-cyanocinnamate)UK5099~50-140 nMPyruvate-fueled Oxygen Consumption Rate (OCR)
First-Generation (Thiazolidinedione)Mitoglitazone2.7 µM (2700 nM)Pyruvate Transport Inhibition

Data compiled from multiple sources.[1][3][4][5][6]

The data clearly illustrates that this compound is more potent than both UK5099 and the thiazolidinedione mitoglitazone.[1][6] While UK5099's potency is in a similar nanomolar range, this compound demonstrates a lower IC50 value in direct comparative assays.[1] The difference is even more pronounced when compared to TZDs, which exhibit IC50 values in the micromolar range.[6]

Experimental Methodologies

The potency of these inhibitors was determined using several key experimental protocols that measure MPC activity directly or indirectly.

Pyruvate-Fueled Oxygen Consumption Rate (OCR) Assay

This assay is a common method to assess the inhibitory effect of compounds on the MPC by measuring pyruvate-driven oxygen consumption in permeabilized cells, allowing for the direct delivery of substrates to the mitochondria.

Protocol:

  • Cell Culture and Permeabilization: Cells (e.g., MCF10A) are seeded in 96-well plates. Prior to the assay, the cells are permeabilized using a reagent like digitonin, which selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.

  • Respirometry: The permeabilized cells are placed in a Seahorse XF Analyzer.

  • Baseline Respiration: A baseline oxygen consumption rate is established in a buffer containing pyruvate and malate (B86768) as substrates.

  • Inhibitor Injection: The inhibitor (e.g., this compound, UK5099) is injected at various concentrations.

  • Data Analysis: The decrease in oxygen consumption rate is measured and plotted against the inhibitor concentration to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of pyruvate-driven respiration.[1][3]

Radiolabeled Pyruvate Uptake Assay

This method directly measures the transport of pyruvate into isolated mitochondria.

Protocol:

  • Mitochondria Isolation: Mitochondria are isolated from tissue or cells through differential centrifugation.

  • Assay Initiation: Isolated mitochondria are incubated with a buffer containing radiolabeled [14C]pyruvate.

  • Time-Course Sampling: Aliquots are taken at specific time points (e.g., 5, 10, 20, 30 seconds).

  • Inhibitor-Stop: The transport is stopped by adding a high concentration of a potent MPC inhibitor (like UK5099) and rapidly filtering the mixture.

  • Quantification: The amount of radioactivity in the mitochondria is measured using a scintillation counter.

  • Data Analysis: The rate of pyruvate uptake is calculated and can be used to determine the kinetic parameters (Km and Vmax) of the transporter and the inhibitory potency (Ki or IC50) of test compounds.[7][8]

Bioluminescence Resonance Energy Transfer (BRET)-Based Assay

This is a cell-based assay that can detect conformational changes in the MPC complex upon substrate or inhibitor binding in real-time.

Protocol:

  • Cell Transfection: Cells (e.g., HEK293) are co-transfected with constructs encoding MPC1 and MPC2 fused to a BRET donor (e.g., Renilla luciferase) and an acceptor (e.g., Venus or mCherry), respectively.

  • Assay Setup: Transfected cells are plated in a 96-well plate.

  • Substrate/Inhibitor Addition: The BRET substrate (e.g., coelenterazine (B1669285) h) is added, followed by the test compound (pyruvate or an inhibitor).

  • Signal Detection: A plate reader simultaneously measures the luminescence from the donor and the acceptor.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET signal indicates a conformational change in the MPC complex induced by the binding of the inhibitor. This can be used to screen for and characterize MPC inhibitors.[9][10][11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of the MPC in cellular metabolism and a typical workflow for evaluating MPC inhibitors.

MPC_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH MPC MPC Pyruvate->MPC Transport Pyruvate_mito Pyruvate AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS This compound This compound This compound->MPC Inhibition

Caption: Mitochondrial Pyruvate Carrier (MPC) Signaling Pathway.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Compound Library B High-Throughput Screen (e.g., BRET Assay) A->B C Identify Hits B->C D Dose-Response Curves C->D Advance Hits E IC50 Calculation (e.g., OCR Assay) D->E F Rank Potency E->F G Direct Transport Assay ([14C]Pyruvate Uptake) F->G Select Lead Compound I Confirm MPC-Specific Inhibition G->I H Cellular Metabolic Shift (Lactate Production Assay) H->I

Caption: Workflow for MPC Inhibitor Evaluation.

Conclusion

References

Safety Operating Guide

Proper Disposal of JXL069: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides essential safety and logistical information for the proper disposal of JXL069, a potent and selective mitochondrial pyruvate (B1213749) carrier (MPC) inhibitor. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact. This guidance is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Immediate Safety and Hazard Assessment

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. This information is crucial for understanding the compound's characteristics and for the proper completion of hazardous waste manifests.

PropertyValueReference
Chemical Formula C₂₀H₁₁F₆N₃O₂[1][2]
Molecular Weight 439.31 g/mol [1][2]
CAS Number 2260696-63-5[2]

Experimental Protocols: Disposal Procedures

The proper disposal of this compound, like any other laboratory chemical, must be conducted in accordance with all local, state, and federal regulations. The following step-by-step procedures provide a general framework for the safe disposal of this compound waste.

Waste Identification and Segregation
  • Waste Classification: All materials contaminated with this compound, including unused or expired compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), should be treated as hazardous chemical waste.

  • Segregation: this compound waste must be segregated from other waste streams, such as biological, radioactive, or non-hazardous waste. Do not mix this compound waste with incompatible chemicals.

Waste Collection and Containment
  • Containers: Use only approved, leak-proof, and chemically compatible containers for collecting this compound waste. The container must be in good condition with a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste. The accumulation start date must also be clearly marked on the label.

  • Container Management: Keep waste containers closed at all times except when adding waste. Do not overfill containers; allow for adequate headspace to prevent spills and to accommodate expansion.

Storage of Chemical Waste
  • Designated Area: Store this compound waste in a designated and properly labeled satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: All liquid waste containers must be stored in secondary containment to prevent the release of material in case of a leak or spill.

  • Incompatible Materials: Ensure that this compound waste is not stored near incompatible materials.

Disposal Request and Pickup
  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a request for waste pickup through your institution's Environmental Health and Safety (EHS) department.

  • Documentation: Complete all required waste disposal forms accurately and completely. This will include information about the chemical composition and quantity of the waste.

This compound Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Handling & Segregation cluster_2 Collection & Containment cluster_3 Storage cluster_4 Disposal Unused this compound Unused this compound A Identify as Hazardous Waste Unused this compound->A Contaminated Labware Contaminated Labware Contaminated Labware->A Contaminated PPE Contaminated PPE Contaminated PPE->A B Segregate from other waste streams A->B C Use approved, labeled waste container B->C D Keep container closed C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Use secondary containment E->F G Follow institutional EHS procedures for pickup F->G

Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound waste.

This guidance is intended to supplement, not replace, your institution's specific hazardous waste management plan. Always consult with your institution's Environmental Health and Safety (EHS) department for detailed instructions and requirements.

References

Essential Safety and Logistical Information for Handling JXL069

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for JXL069 is not publicly available. The following guidance is based on general laboratory safety principles for handling novel or uncharacterized chemical compounds and is intended to provide essential, immediate safety and logistical information. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling any new chemical.

Personal Protective Equipment (PPE)

Given that this compound is a novel mitochondrial pyruvate (B1213749) carrier (MPC) inhibitor intended for research use, it should be handled with caution, assuming it may be hazardous.[1] The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).
Body Protection A lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, chemical-resistant coveralls or an apron may be necessary.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3] If aerosols may be generated, a properly fitted respirator (e.g., N95 or higher) may be required.[4][5]

Operational Plan: Step-by-Step Guidance for Handling this compound

1. Pre-Handling Preparation:

  • Review Available Information: Although a specific SDS is unavailable, review any supplier information and internal safety protocols.

  • Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[3]

  • Assemble Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are readily accessible.

2. Handling the Compound:

  • Weighing: Tare the balance with the receiving vessel. Carefully transfer the desired amount of this compound to the vessel within the designated handling area.

  • Dissolving: If creating a solution, add the solvent to the solid this compound slowly to avoid splashing.

  • Avoid Inhalation and Contact: Always handle the compound in a manner that minimizes the generation of dust or aerosols. Avoid direct contact with skin and eyes.[3]

3. Post-Handling Procedures:

  • Decontamination: Clean the handling area and any equipment used with an appropriate solvent and then soap and water.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing this compound Waste

All waste contaminated with this compound should be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a clearly labeled, sealed plastic bag or a designated solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[6]

  • Sharps Waste: Any contaminated needles or blades must be disposed of in a designated sharps container.[6]

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Store waste containers in a designated satellite accumulation area, away from general laboratory traffic and drains.[6]

3. Disposal:

  • Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[3] Do not dispose of this compound down the sink or in the regular trash.[6]

Experimental Workflow for Handling this compound

JXL069_Handling_Workflow cluster_workflow Safe Handling Workflow prep Preparation ppe Don PPE prep->ppe Assess Risks handling Handling this compound (in Fume Hood) ppe->handling Proceed to work decon Decontamination handling->decon After use waste Waste Segregation handling->waste During use doff Doff PPE decon->doff disposal Waste Disposal (via EHS) waste->disposal Follow institutional protocols

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.